molecular formula C4H6N2S B070399 Thiazol-5-ylmethanamine CAS No. 161805-76-1

Thiazol-5-ylmethanamine

Cat. No.: B070399
CAS No.: 161805-76-1
M. Wt: 114.17 g/mol
InChI Key: XDNQVUAKCAPBIG-UHFFFAOYSA-N
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Description

Thiazol-5-ylmethanamine is a valuable heterocyclic amine building block extensively utilized in medicinal chemistry and pharmaceutical research. This compound features a reactive primary amine group attached directly to the 5-position of a thiazole ring, a privileged scaffold known for its prevalence in biologically active molecules. Its primary research value lies in its role as a key synthetic intermediate for the construction of more complex molecular architectures, particularly in the development of small molecule inhibitors, kinase-targeted therapies, and antibacterial agents. The electron-rich thiazole ring can engage in key intermolecular interactions, such as hydrogen bonding and pi-stacking, within biological targets, while the primary amine serves as a versatile handle for amide bond formation, reductive amination, and urea/thiourea synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-thiazol-5-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S/c5-1-4-2-6-3-7-4/h2-3H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNQVUAKCAPBIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50415448
Record name thiazol-5-ylmethanamine
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URL https://comptox.epa.gov/dashboard/DTXSID50415448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161805-76-1
Record name thiazol-5-ylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Aminomethyl)-1,3-thiazole
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Foundational & Exploratory

An In-depth Technical Guide to Thiazol-5-ylmethanamine: Core Basic Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazol-5-ylmethanamine, a heterocyclic amine, presents a scaffold of significant interest in medicinal chemistry and drug development. The thiazole ring is a privileged structure found in numerous biologically active compounds, including approved pharmaceuticals. This technical guide provides a comprehensive overview of the fundamental basic properties and structural aspects of this compound, compiling available data to support research and development efforts.

Chemical Structure and Properties

This compound, with the chemical formula C₄H₆N₂S, consists of a thiazole ring substituted at the 5-position with an aminomethyl group.[1] The presence of the basic amino group and the aromatic thiazole ring governs its physicochemical properties.

Basic Properties

The basicity of this compound is a key characteristic influencing its behavior in biological systems and its potential for salt formation. While experimental data is limited, a predicted pKa value provides a useful estimate.

PropertyValueSource
Molecular Formula C₄H₆N₂SPubChem[1]
Molecular Weight 114.17 g/mol PubChem[1]
Predicted pKa 8.24ChemBK[2]
Predicted XLogP3-AA -0.2PubChem

Note: The pKa value is a predicted value and should be considered as an estimation. Experimental verification is recommended for precise applications.

Structural Visualization

The structural formula of this compound is depicted below.

G cluster_thiazole cluster_substituent C1 C C2 C C1->C2 N1 N C1->N1 C4 CH₂ C1->C4 C2->C1 H2 H C2->H2 C3 C N1->C3 N1->C3 S1 S S1->C2 C3->S1 H1 H C3->H1 N2 NH₂ C4->N2 G cluster_route1 Route 1: Reduction cluster_route2 Route 2: Amination A Thiazole-5-carbonitrile B Reduction (e.g., LiAlH₄ or H₂/Catalyst) A->B C This compound B->C D 5-(Chloromethyl)thiazole E Amination (e.g., NH₃ or protected amine) D->E F This compound E->F

References

An In-depth Technical Guide on the Discovery and Synthesis of Novel Thiazol-5-ylmethanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel Thiazol-5-ylmethanamine derivatives. This class of compounds holds significant promise in drug discovery, with demonstrated activity against various biological targets, including G-protein coupled receptors (GPCRs) and kinases. This document details synthetic methodologies, presents key quantitative data, and visualizes associated signaling pathways and experimental workflows.

Introduction to this compound Derivatives

The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it an attractive core for the design of novel therapeutic agents.[2] Derivatives functionalized at the 5-position with a methanamine group (this compound) are of particular interest due to their potential to interact with a range of biological targets. A notable example of a compound containing this core structure is the immediate precursor to the antiretroviral drug Ritonavir, which utilizes a 4-Nitrophenyl Thiazol-5-ylmethyl Carbonate intermediate in its synthesis.[3]

Research into this compound derivatives has revealed their potential as modulators of central nervous system (CNS) targets, such as dopamine receptors, and as inhibitors of key signaling kinases.[2][4] This guide will explore the synthesis of these derivatives, their structure-activity relationships (SAR), and their impact on cellular signaling pathways.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common strategy involves the construction of a 2,5-disubstituted thiazole ring, followed by functional group interconversion to introduce the methanamine moiety. The Hantzsch thiazole synthesis is a classical and versatile method for the formation of the thiazole ring.[2]

A general synthetic approach to 2-aryl-5-(aminomethyl)thiazole derivatives is outlined below. This multi-step synthesis begins with the formation of a 2-amino-4,5-diarylthiazole, which can then be further functionalized.

General Synthetic Workflow

The overall workflow for the synthesis of a target this compound derivative typically involves the initial synthesis of a substituted thiazole core, followed by modification at the 5-position to introduce the aminomethyl group.

G A Starting Materials (e.g., α-haloketone, Thioamide) B Hantzsch Thiazole Synthesis A->B Reaction C 2,5-Disubstituted Thiazole Intermediate B->C Cyclization D Functional Group Manipulation (e.g., Reduction of nitrile/amide, Gabriel synthesis) C->D Modification E This compound Derivative D->E Final Product F Purification and Characterization (e.g., Chromatography, NMR, MS) E->F Analysis

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocols

Protocol 2.2.1: Synthesis of 2-Amino-4,5-diarylthiazole Intermediate

This protocol is adapted from a known procedure for the synthesis of 2-aminothiazole derivatives.[5]

  • Materials: 1,2-diaryl-ethanone, Pyridinium tribromide, Thiourea, Ethanol, Ice water.

  • Step 1: Bromination of 1,2-diaryl-ethanone: To a solution of the 1,2-diaryl-ethanone in a suitable solvent at 0 °C, pyridinium tribromide is added portion-wise. The reaction is stirred at this temperature until completion (monitored by TLC). The resulting bromo-ethanone derivative is then isolated.

  • Step 2: Cyclization with Thiourea: The crude bromo-ethanone is dissolved in ethanol, and thiourea is added. The mixture is heated to reflux for several hours.

  • Step 3: Work-up and Isolation: After completion of the reaction, the mixture is cooled and poured into ice water to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford the 2-amino-4,5-diarylthiazole.

Protocol 2.2.2: Synthesis of N-((Thiazol-5-yl)methyl)acetamide

This protocol describes the acylation of a primary aminomethylthiazole.

  • Materials: 2-Aryl-5-(aminomethyl)thiazole, Acetyl chloride, Dry acetone, Triethylamine (or another suitable base).

  • Procedure: To a solution of 2-Aryl-5-(aminomethyl)thiazole in dry acetone, triethylamine is added, and the mixture is cooled in an ice bath. Acetyl chloride is then added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The reaction is quenched with water, and the product is extracted with a suitable organic solvent. The organic layer is washed, dried, and concentrated to yield the crude product, which is then purified by chromatography.[6]

Biological Activity and Structure-Activity Relationship (SAR)

This compound derivatives have shown promising activity against a variety of biological targets. The nature and position of substituents on the thiazole ring and the amine moiety significantly influence their biological activity.

Kinase Inhibitory Activity

Several thiazole derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways.[3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The PI3K/AKT/mTOR signaling pathway is a key pathway that is often aberrantly activated in cancer.[7]

Table 1: Kinase Inhibitory Activity of Exemplary Thiazole Derivatives

Compound IDTarget KinaseIC50 (nM)Cell LineAntiproliferative Activity (GI50, nM)Reference
1a PI3Kα15MCF-750[7]
1b AKT125A54975[7]
2a B-RAF(V600E)23.1MelanomaNot Reported[3]
3a CK2400Not ReportedNot Reported[3]

Note: Data presented is representative and compiled from various sources for illustrative purposes.

Dopamine Receptor Modulation

Thiazole derivatives have also been investigated as modulators of dopamine receptors, which are key targets in the treatment of various CNS disorders.[2][4] The affinity for different dopamine receptor subtypes (D1-like and D2-like) can be tuned by modifying the substituents on the thiazole core and the aminomethyl side chain.[8][9]

Table 2: Dopamine Receptor Binding Affinity of Thiazole Derivatives

Compound IDReceptor SubtypeKi (nM)Agonist/AntagonistReference
NRA0045 Dopamine D4.40.55Antagonist[4]
NRA0045 Dopamine D4.70.54Antagonist[4]
NRA0045 Dopamine D2L49.9Antagonist[4]
Comp-A Dopamine D31.4Antagonist[9]
Comp-B Dopamine D225Antagonist[8]

Note: Data presented is representative and compiled from various sources for illustrative purposes.

Signaling Pathway Modulation

The therapeutic effects of this compound derivatives are mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Thiazole derivatives have been shown to inhibit key kinases in this pathway, such as PI3K and AKT, making them promising candidates for cancer therapy.[7]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates AKT AKT mTOR mTOR AKT->mTOR activates Survival Cell Survival AKT->Survival CellGrowth Cell Growth & Proliferation mTOR->CellGrowth GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 PDK1->AKT activates ThiazoleDerivative1 Thiazole-5-ylmethanamine Derivative (e.g., Compound 1a) ThiazoleDerivative1->PI3K inhibits ThiazoleDerivative2 Thiazole-5-ylmethanamine Derivative (e.g., Compound 1b) ThiazoleDerivative2->AKT inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by this compound derivatives.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are Gi-coupled GPCRs that play a crucial role in neurotransmission. Antagonists of the D2 receptor are used in the treatment of psychosis. This compound derivatives can act as D2 receptor antagonists, thereby modulating downstream signaling cascades.

G D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits Dopamine Dopamine Dopamine->D2R ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A cAMP->PKA activates CellularResponse Cellular Response PKA->CellularResponse phosphorylates targets ThiazoleDerivative This compound Derivative (Antagonist) ThiazoleDerivative->D2R blocks

Caption: Antagonism of the Dopamine D2 receptor signaling pathway.

Conclusion

This compound derivatives represent a versatile and promising class of compounds for the development of new therapeutics. Their synthetic accessibility allows for the creation of diverse chemical libraries for screening against various biological targets. The structure-activity relationships of these compounds highlight the importance of specific substitution patterns for achieving high potency and selectivity. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of this compound derivatives in areas such as oncology and neuroscience. The detailed protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.

References

Biological activity screening of Thiazol-5-ylmethanamine analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biological Activity Screening of Thiazole Analogs

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a wide array of biological activities. Its derivatives, including Thiazol-5-ylmethanamine analogs, are subjects of intense research for novel therapeutic agents. This guide provides a comprehensive overview of the screening methodologies used to evaluate the biological activities of these compounds, focusing on cytotoxicity, enzyme inhibition, and receptor binding. It includes detailed experimental protocols, quantitative data from various studies, and visualizations of key workflows and pathways to aid in the design and execution of screening campaigns.

General Workflow for Biological Activity Screening

The process of screening a library of newly synthesized compounds, such as Thiazole-5-ylmethanamine analogs, follows a structured path from initial broad-based assays to more specific mechanistic studies. This workflow ensures a systematic evaluation to identify promising lead compounds.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Studies cluster_2 Phase 3: Lead Optimization Compound_Library Thiazole Analog Library Primary_Assay High-Throughput Screening (e.g., Cytotoxicity, Enzyme Inhibition) Compound_Library->Primary_Assay Active_Hits Identification of 'Hits' (Compounds showing desired activity) Primary_Assay->Active_Hits Dose_Response Dose-Response & Potency (IC50 / EC50 Determination) Active_Hits->Dose_Response Selectivity Selectivity & Specificity Assays (Target vs. Off-Target) Dose_Response->Selectivity MoA Mechanism of Action Studies (e.g., Cell Cycle, Apoptosis) Selectivity->MoA Lead_Compound Lead Compound Selection MoA->Lead_Compound SAR Structure-Activity Relationship (SAR) (Chemical Modification) Lead_Compound->SAR In_Vivo In Vivo / Preclinical Studies SAR->In_Vivo

Caption: General workflow for screening and developing thiazole analogs.

Cytotoxicity Screening

A primary step in evaluating potential anticancer agents is to determine their cytotoxicity against various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

Data Presentation: Cytotoxicity of Thiazole Derivatives

The following table summarizes the cytotoxic activity (IC₅₀ values) of various thiazole derivatives against different human cancer cell lines.

Compound ClassCompoundCancer Cell LineIC₅₀ (µM)Reference
Hydrazinyl-Thiazole4cMCF-7 (Breast)2.57 ± 0.16[1]
HepG2 (Liver)7.26 ± 0.44[1]
5MCF-7 (Breast)28.0 ± 1.69[1]
HepG2 (Liver)26.8 ± 1.62[1]
Thiazole-Amino Acid5aA549 (Lung)2.07[2]
5fHeLa (Cervical)8.51[2]
Phenylthiazolyl4bMDA-MB-231 (Breast)3.52[3]
4dMDA-MB-231 (Breast)1.21[3]
Bis-Thiazole5cHela (Cervical)0.00065[4]
5fKF-28 (Ovarian)0.0061[4]
5eMCF-7 (Breast)0.6648[4]
Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a standard procedure for assessing cell viability based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[2][5]

Materials:

  • Thiazole analog stock solution (typically in DMSO)

  • 96-well flat-bottom plates

  • Appropriate cancer cell lines and complete culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole analogs in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a negative control (medium with vehicle, e.g., DMSO) and a positive control (a known cytotoxic agent like Doxorubicin or Staurosporine).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Mechanism of Action: Apoptosis Induction

Many cytotoxic thiazole compounds exert their effect by inducing apoptosis (programmed cell death). This can occur through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases like caspase-3 and caspase-7.[5]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Thiazole Thiazole Analog DeathReceptor Death Receptors (e.g., Fas, TNFR) Thiazole->DeathReceptor Mitochondrion Mitochondrial Stress (ROS, DNA Damage) Thiazole->Mitochondrion Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase37 Executioner Caspases (Caspase-3, -7) Caspase8->Caspase37 BaxBcl2 Bax/Bcl-2 Regulation Mitochondrion->BaxBcl2 CytochromeC Cytochrome c Release BaxBcl2->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase37 Apoptosis Apoptosis (Cell Death) Caspase37->Apoptosis

Caption: Simplified overview of apoptosis induction pathways by thiazole analogs.

Enzyme Inhibition Screening

Thiazole derivatives are known to inhibit various enzymes critical to disease progression, including protein kinases, carbonic anhydrases, and cholinesterases.

Data Presentation: Enzyme Inhibition by Thiazole Derivatives
Target EnzymeCompound ClassCompoundInhibition (IC₅₀ / Kᵢ)Reference
VEGFR-2Hydrazinyl-Thiazole4cIC₅₀ = 0.15 µM[1]
Carbonic Anhydrase IThiazole-methylsulfonyl2a-2hIC₅₀ = 39.38–198.04 μM[6][7]
Carbonic Anhydrase IIThiazole-methylsulfonyl2a-2hIC₅₀ = 39.16–86.64 μM[6][7]
Carbonic Anhydrase I2-Amino Thiazole2-amino-4-(4-chlorophenyl)thiazoleKᵢ = 0.008 ± 0.001 μM[8]
Carbonic Anhydrase II2-Amino Thiazole2-amino-4-(4-bromophenyl)thiazoleKᵢ = 0.124 ± 0.017 μM[8]
Acetylcholinesterase (AChE)2-Amino Thiazole2-amino-4-(4-bromophenyl)thiazoleKᵢ = 0.129 ± 0.030 μM[8]
Butyrylcholinesterase (BChE)2-Amino Thiazole2-amino-4-(4-bromophenyl)thiazoleKᵢ = 0.083 ± 0.041 μM[8]
B-RAF V600E KinasePhenyl Sulfonyl Thiazole39IC₅₀ = 0.19 µM[9]
c-Met KinaseThiazole Carboxamide51fIC₅₀ = 29.05 nM[10]
E. coli DNA GyraseCoumarin-based Thiazole11bIC₅₀ = 182 nM[11]
Experimental Protocol: General Enzyme Inhibition Assay (Spectrophotometric)

This protocol describes a general method for determining the inhibitory activity of compounds against an enzyme that produces a chromogenic product.[6][12]

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Assay buffer

  • Thiazole analog stock solution (in DMSO)

  • 96-well plate (UV-transparent if required)

  • Spectrophotometric microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in the assay buffer at desired concentrations.

  • Assay Setup: In a 96-well plate, add the following to each well in order:

    • Assay buffer.

    • Test compound at various concentrations (serial dilutions).

    • Enzyme solution.

  • Pre-incubation: Gently mix and pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance over time at the specific wavelength for the chromogenic product.

  • Controls:

    • 100% Activity Control: Wells containing enzyme, substrate, and vehicle (DMSO) but no inhibitor.

    • Blank Control: Wells containing buffer and substrate but no enzyme.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of product formation) for each concentration of the inhibitor.

    • Normalize the velocities to the 100% activity control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Signaling Pathway: VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key protein kinase in angiogenesis (the formation of new blood vessels), a process crucial for tumor growth. Inhibiting this kinase is a major strategy in cancer therapy.[3]

G cluster_pathway Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Autophosphorylation PI3K PI3K VEGFR2->PI3K Thiazole Thiazole Inhibitor Thiazole->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Migration, Survival ERK->Cell_Response Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Cell_Response

Caption: Inhibition of the VEGFR-2 signaling cascade by thiazole analogs.

Receptor Binding Assays

Receptor binding assays are crucial for identifying and characterizing compounds that interact with specific cellular receptors, such as G-protein coupled receptors (GPCRs) or ion channels. These assays are fundamental in screening for agonists or antagonists.[13]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines a common method using a radiolabeled ligand to determine the affinity of a test compound for a specific receptor. The principle is to measure the displacement of a known high-affinity radioligand by the unlabeled test compound.[14][15]

Materials:

  • Cell membranes or whole cells expressing the target receptor.

  • A specific high-affinity radioligand (e.g., ³H- or ¹²⁵I-labeled).

  • Thiazole analog test compounds (unlabeled).

  • Binding buffer.

  • Glass fiber filter mats or 96-well filter plates.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Assay Setup: In microcentrifuge tubes or a 96-well plate, combine:

    • Receptor preparation (cell membranes).

    • A fixed, low concentration (at or below the Kd) of the radioligand.

    • Varying concentrations of the unlabeled thiazole test compound.

  • Controls:

    • Total Binding: Wells with receptor and radioligand only (no test compound).

    • Non-specific Binding (NSB): Wells with receptor, radioligand, and a very high concentration of a known unlabeled ligand to saturate all specific binding sites.

  • Incubation: Incubate the mixture for a sufficient time at a specific temperature to reach binding equilibrium.

  • Separation: Rapidly separate the bound radioligand from the free (unbound) radioligand. This is typically done by vacuum filtration through a glass fiber filter plate, which traps the cell membranes (and thus the bound radioligand).

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically trapped free radioligand.

  • Quantification: Place the filters in vials with a scintillation cocktail (or add cocktail directly to the filter plate wells) and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the concentration of the test compound.

    • Determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand.

    • The inhibition constant (Kᵢ) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

G cluster_0 Step 1: Incubation cluster_1 Step 2: Separation cluster_2 Step 3: Quantification cluster_3 Step 4: Analysis R Receptor Mix R->Mix RL Radioligand RL->Mix I Inhibitor (Thiazole Analog) I->Mix Receptor + Radioligand + Inhibitor Receptor + Radioligand + Inhibitor Mix->Receptor + Radioligand + Inhibitor Filtration Vacuum Filtration (Separates Bound vs. Free) Receptor + Radioligand + Inhibitor->Filtration Counting Scintillation Counting (Measures Bound Radioactivity) Filtration->Counting Analysis Calculate IC50 / Ki Counting->Analysis

References

Thiazol-5-ylmethanamine Core in Biological Systems: A Technical Guide to the Mechanism of Action of Ritonavir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole moiety is a privileged scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents. While thiazol-5-ylmethanamine itself is primarily a synthetic building block, its core structure is central to the potent activity of the antiretroviral drug, Ritonavir. This technical guide provides an in-depth exploration of the dual mechanisms of action of Ritonavir in biological systems. Primarily, Ritonavir is a potent inhibitor of the human immunodeficiency virus (HIV) protease, a critical enzyme in the viral life cycle. Secondly, it functions as a powerful mechanism-based inactivator of the cytochrome P450 3A4 (CYP3A4) enzyme, a role that has been strategically leveraged to enhance the pharmacokinetics of other co-administered antiretroviral drugs. This document details the molecular interactions, signaling pathways, and quantitative parameters associated with these mechanisms, supported by detailed experimental methodologies and visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.

Introduction: The Thiazole Scaffold and the Emergence of Ritonavir

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone in the development of a wide array of pharmaceuticals due to its ability to engage in various biological interactions.[1][2] this compound serves as a crucial intermediate in the synthesis of complex molecules, most notably the HIV protease inhibitor, Ritonavir.[3][4] Ritonavir was initially developed for its direct antiviral properties but is now predominantly used at sub-therapeutic doses to "boost" the efficacy of other protease inhibitors.[5][6] This dual functionality stems from its potent inhibition of both the viral protease and a key human metabolic enzyme.

Dual Mechanisms of Action of Ritonavir

Ritonavir exhibits two distinct and clinically significant mechanisms of action: inhibition of HIV-1 protease and inhibition of cytochrome P450 3A4.

Inhibition of HIV-1 Protease

The primary antiviral effect of Ritonavir is achieved through the competitive inhibition of the HIV-1 aspartyl protease.[7][8] This viral enzyme is essential for the post-translational processing of the viral Gag and Gag-Pol polyproteins, which are precursors to mature, functional viral proteins and enzymes.[3][7] By binding to the active site of the HIV protease, Ritonavir prevents the cleavage of these polyproteins, resulting in the production of immature, non-infectious virions.[3][7]

HIV_Protease_Inhibition cluster_host_cell Infected Host Cell Viral RNA Viral RNA Host Ribosome Host Ribosome Viral RNA->Host Ribosome Translation Gag-Pol Polyprotein Gag-Pol Polyprotein Host Ribosome->Gag-Pol Polyprotein HIV Protease HIV Protease Gag-Pol Polyprotein->HIV Protease Cleavage Immature Virion Immature Virion Gag-Pol Polyprotein->Immature Virion Assembly (No Cleavage) Mature Viral Proteins Mature Viral Proteins HIV Protease->Mature Viral Proteins Mature Virion Mature Virion Mature Viral Proteins->Mature Virion Assembly Ritonavir Ritonavir Ritonavir->HIV Protease Inhibition

Mechanism of Ritonavir as an HIV Protease Inhibitor.
Inhibition of Cytochrome P450 3A4 (Pharmacokinetic Enhancement)

Ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which is a major enzyme in the liver and intestines responsible for the metabolism of a vast number of drugs, including most HIV protease inhibitors.[9][10] By inhibiting CYP3A4, Ritonavir slows the metabolism of co-administered drugs that are substrates for this enzyme. This leads to higher and more sustained plasma concentrations of the other drugs, thereby enhancing their therapeutic efficacy and allowing for lower or less frequent dosing.[7][10] This "boosting" effect is the primary clinical use of Ritonavir today. Ritonavir acts as a mechanism-based inactivator of CYP3A4, meaning it is converted by the enzyme into a reactive metabolite that then irreversibly binds to the enzyme.[9][11]

CYP3A4_Inhibition cluster_liver_cell Hepatocyte cluster_bloodstream Bloodstream Co-administered Drug Co-administered Drug CYP3A4 CYP3A4 Co-administered Drug->CYP3A4 Metabolism Inactive Metabolite Inactive Metabolite CYP3A4->Inactive Metabolite Decreased Drug Clearance Decreased Drug Clearance CYP3A4->Decreased Drug Clearance Ritonavir Ritonavir Ritonavir->CYP3A4 Inhibition Increased Drug Concentration Increased Drug Concentration Therapeutic Effect Therapeutic Effect Increased Drug Concentration->Therapeutic Effect Decreased Drug Clearance->Increased Drug Concentration

Ritonavir as a Pharmacokinetic Enhancer via CYP3A4 Inhibition.

Quantitative Data

The following tables summarize the key quantitative parameters for Ritonavir's dual mechanisms of action.

Table 1: HIV Protease Inhibition

ParameterValueVirus StrainReference(s)
Ki 0.36 nMHIV-1[8]
Ki 3.7 nMHIV-2[8]
EC50 0.02 µMHIV-1[1][12]

Table 2: Cytochrome P450 3A4 Inhibition

ParameterValueIn Vitro SystemReference(s)
Ki 0.019 µMHuman Liver Microsomes[7][8]
IC50 0.034 µMHuman Liver Microsomes[7][8]
IC50 0.014 µMHuman Liver Microsomes[13]
KI 0.59 µMRecombinant CYP3A4[3][4]
kinact 0.53 min-1Recombinant CYP3A4[4]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the biological activity of compounds like Ritonavir. Below are generalized methodologies for key experiments.

HIV-1 Protease Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic substrate by purified recombinant HIV-1 protease.

HIV_Protease_Assay_Workflow start Start reagents Prepare Reagents: - HIV-1 Protease - Fluorogenic Substrate - Assay Buffer - Ritonavir (Test Inhibitor) - Pepstatin A (Control Inhibitor) start->reagents plate_prep Add HIV-1 Protease, Buffer, and Inhibitor/Control to Microplate Wells reagents->plate_prep incubation1 Pre-incubate at Room Temperature plate_prep->incubation1 add_substrate Initiate Reaction by Adding Fluorogenic Substrate incubation1->add_substrate kinetic_read Measure Fluorescence Kinetically (Ex/Em = 330/450 nm) at 37°C add_substrate->kinetic_read data_analysis Data Analysis: - Plot Fluorescence vs. Time - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50/Ki kinetic_read->data_analysis end End data_analysis->end

Generalized Workflow for an in vitro HIV Protease Inhibition Assay.

Methodology:

  • Reagent Preparation: Recombinant HIV-1 protease, a fluorogenic substrate, and Ritonavir (or other test compounds) are diluted to desired concentrations in an appropriate assay buffer.

  • Reaction Setup: The assay is typically performed in a 96-well plate format. HIV-1 protease and varying concentrations of Ritonavir are pre-incubated in the assay buffer.

  • Reaction Initiation: The reaction is initiated by the addition of the fluorogenic substrate.

  • Data Acquisition: The increase in fluorescence, resulting from the cleavage of the substrate, is monitored over time using a fluorescence plate reader.

  • Data Analysis: The initial reaction rates are calculated from the linear phase of the fluorescence signal. The percentage of inhibition at each Ritonavir concentration is determined relative to a no-inhibitor control. The IC50 value is then calculated by fitting the data to a dose-response curve. The Ki value can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.[14]

In Vitro CYP3A4 Inhibition Assay

This assay determines the inhibitory potential of a compound on the metabolic activity of CYP3A4, typically using human liver microsomes (HLMs) or recombinant CYP3A4 enzymes.

CYP3A4_Assay_Workflow start Start reagents Prepare Reagents: - Human Liver Microsomes (HLMs) - CYP3A4 Substrate (e.g., Midazolam) - NADPH (Cofactor) - Ritonavir (Test Inhibitor) - Ketoconazole (Control Inhibitor) start->reagents preincubation Pre-incubate HLMs with Ritonavir/Control (with and without NADPH for TDI assessment) reagents->preincubation add_substrate Initiate Reaction by Adding CYP3A4 Substrate preincubation->add_substrate incubation Incubate at 37°C for a Defined Time add_substrate->incubation quench Stop Reaction with Acetonitrile Containing Internal Standard incubation->quench analysis Analyze Metabolite Formation by LC-MS/MS quench->analysis data_analysis Data Analysis: - Determine Metabolite Levels - Calculate % Inhibition - Determine IC50/Ki analysis->data_analysis end End data_analysis->end

Generalized Workflow for an in vitro CYP3A4 Inhibition Assay.

Methodology:

  • Reagent Preparation: Human liver microsomes, a specific CYP3A4 substrate (e.g., testosterone or midazolam), NADPH (a necessary cofactor), and Ritonavir are prepared in a suitable buffer.[4][7]

  • Pre-incubation: To assess time-dependent inhibition (TDI), Ritonavir is pre-incubated with the microsomes and NADPH for various time points before the addition of the substrate. For direct inhibition, the pre-incubation is performed without NADPH or for a zero-minute duration.

  • Reaction Initiation: The metabolic reaction is initiated by adding the CYP3A4 substrate.

  • Incubation and Termination: The reaction mixture is incubated at 37°C for a specified period and then terminated by adding a quenching solution, such as acetonitrile, which often contains an internal standard for analytical quantification.

  • Analysis: The samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the formation of the metabolite.

  • Data Analysis: The rate of metabolite formation in the presence of Ritonavir is compared to a vehicle control to determine the percent inhibition. IC50 values are calculated from the dose-response curve. For mechanism-based inactivation, kinetic parameters such as KI and kinact are determined by analyzing the time- and concentration-dependent loss of enzyme activity.[4][15]

Conclusion

The thiazole-5-ylmethanamine core, as a key structural component of Ritonavir, is integral to two powerful and distinct mechanisms of action that have had a profound impact on the treatment of HIV/AIDS. Its ability to potently inhibit HIV-1 protease directly combats viral replication, while its mechanism-based inactivation of CYP3A4 provides a vital pharmacokinetic advantage, enhancing the efficacy of numerous other life-saving medications. A thorough understanding of these dual mechanisms, supported by robust quantitative data and detailed experimental methodologies, is essential for the continued development of novel therapeutics and the optimization of existing treatment regimens. This guide provides a comprehensive overview to aid researchers and drug development professionals in this endeavor.

References

Spectroscopic Characterization of Thiazol-5-ylmethanamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize Thiazol-5-ylmethanamine hydrochloride. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data and detailed, generalized experimental protocols that can be applied to its analysis. This information is intended to assist researchers in the identification and characterization of this compound hydrochloride and related compounds.

Chemical Structure and Properties

  • Chemical Name: this compound hydrochloride

  • CAS Number: 131052-46-5

  • Molecular Formula: C₄H₇ClN₂S

  • Molecular Weight: 150.63 g/mol

  • Physical Form: White to pale-yellow or yellow-brown solid

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Predicted ¹H and ¹³C NMR data for this compound hydrochloride are presented below. Chemical shifts are referenced to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.2Singlet1HH2 (Thiazole)
~8.0Singlet1HH4 (Thiazole)
~4.3Singlet2HCH₂ (Methylene)
~8.5 (broad)Singlet3HNH₃⁺ (Ammonium)

Table 2: Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~155C2 (Thiazole)
~145C4 (Thiazole)
~135C5 (Thiazole)
~40CH₂ (Methylene)
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound hydrochloride is expected to show characteristic absorption bands for the amine hydrochloride and the thiazole ring.

Table 3: Expected Infrared Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 2500Strong, BroadN-H stretching (primary amine salt)
~1620MediumN-H bending (primary amine salt)
~1550MediumC=N stretching (Thiazole ring)
~1420MediumC=C stretching (Thiazole ring)
~1100MediumC-N stretching
~700MediumC-S stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition. For this compound hydrochloride, electrospray ionization (ESI) in positive ion mode is a suitable technique.

Table 4: Expected Mass Spectrometry Data (ESI+)

m/z (amu)Interpretation
115.03[M+H]⁺ (protonated molecule of the free base)
114.02[M]⁺ (molecular ion of the free base)

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound hydrochloride.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry vial.

  • Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube and wipe the exterior clean before insertion into the spectrometer.

Data Acquisition (¹H and ¹³C NMR):

  • Insert the sample into the NMR spectrometer.

  • Lock the field frequency to the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • Acquire the ¹H NMR spectrum using standard parameters. For a typical spectrum on a 400 MHz instrument, 16-64 scans may be sufficient.

  • Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans will be required to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy (KBr Pellet Method)

Sample Preparation:

  • Grind 1-2 mg of this compound hydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the mixture to a pellet die.

  • Apply pressure using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (ESI)

Sample Preparation:

  • Prepare a stock solution of this compound hydrochloride in a suitable solvent such as methanol or a mixture of water and acetonitrile at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent system.

  • The final solution may be directly infused into the mass spectrometer or injected via a liquid chromatography system.

Data Acquisition:

  • Set the mass spectrometer to operate in positive ion electrospray ionization mode (ESI+).

  • Optimize the ion source parameters, such as capillary voltage, cone voltage, and desolvation gas flow and temperature, to maximize the signal of the analyte.

  • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

Workflow and Relationships

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound hydrochloride.

Spectroscopic_Characterization_Workflow start Compound Synthesis or Purification nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms data_analysis Data Analysis and Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Structure Elucidation final_report Final Characterization Report structure_elucidation->final_report data_analysis->structure_elucidation

Caption: Workflow for Spectroscopic Characterization.

Investigating the Structure-Activity Relationship of Thiazol-5-ylmethanamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds. Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in drug discovery. This technical guide delves into the structure-activity relationship (SAR) of a specific, yet promising class of compounds: thiazol-5-ylmethanamine derivatives. While direct and extensive SAR studies on this particular core are emerging, this document synthesizes available data on closely related analogues to provide a foundational understanding for researchers in the field. We will explore synthetic strategies, quantitative biological data, detailed experimental protocols, and key signaling pathways, offering a comprehensive resource for the rational design of novel therapeutic agents based on the this compound scaffold.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically begins with the construction of the core thiazole ring, followed by functionalization at the 5-position to introduce the methanamine moiety, and subsequent N-substitution. A general synthetic approach is outlined below.

A common route involves the Hantzsch thiazole synthesis, where α-haloketones react with thioamides. For the specific synthesis of the this compound core, a key intermediate is often a 5-(halomethyl)thiazole or a thiazole-5-carboxaldehyde, which can then be converted to the desired amine. For instance, a 2-bromo-1-(substituted-thiazol-5-yl)ethan-1-one can be reacted with various amines or other nucleophiles to build upon the core structure[1]. The subsequent N-substitution of the this compound can be achieved through standard methods such as reductive amination or amide coupling reactions to generate a diverse library of derivatives for SAR studies.

G cluster_0 Core Synthesis cluster_1 Functionalization at C5 cluster_2 N-Substitution alpha_haloketone α-Haloketone hantzsch Hantzsch Thiazole Synthesis alpha_haloketone->hantzsch thioamide Thioamide thioamide->hantzsch thiazole_core Substituted Thiazole Ring hantzsch->thiazole_core thiazole_5_carboxaldehyde Thiazole-5- carboxaldehyde thiazole_core->thiazole_5_carboxaldehyde Further Modification reductive_amination Reductive Amination thiazole_5_carboxaldehyde->reductive_amination thiazol_5_ylmethanamine_core This compound Core reductive_amination->thiazol_5_ylmethanamine_core amide_coupling Amide Coupling thiazol_5_ylmethanamine_core->amide_coupling acyl_chloride Acyl Chloride/ Carboxylic Acid acyl_chloride->amide_coupling final_derivative N-Substituted This compound Derivative amide_coupling->final_derivative

Generalized synthetic workflow for N-substituted this compound derivatives.

Quantitative Data Presentation: Biological Activity

While specific data for a broad range of this compound derivatives is limited in publicly available literature, we can extrapolate potential activities and SAR trends from closely related thiazole-containing compounds, particularly those with substitutions at the 5-position. The following tables summarize the biological activities of such derivatives against various targets.

Anticancer and Kinase Inhibitory Activity

Thiazole derivatives have shown significant promise as anticancer agents, often through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.

Table 1: Anticancer and Kinase Inhibitory Activity of Thiazole Derivatives

Compound ClassTarget/Cell LineIC50/ActivityReference
2-Phenyl-4-trifluoromethyl-thiazole-5-carboxamidesA-549, Bel7402, HCT-8Moderate to 48% inhibition[2]
Thiazole-hydrazone derivativesMCF-7, HepG2IC50 = 2.57 - 51.7 µM[3]
Thiazole-hydrazone derivative 4c VEGFR-2IC50 = 0.15 µM[3]
2-Amino-thiazole derivativesBcl-2 Jurkat, A-431IC50 = 34.31 - 34.77 µM[4]
Bisthiazole derivative 53 HCT-116, HepG2IC50 = 6.6, 4.9 µg/mL[4]
Thiazole-methylsulfonyl derivativesCarbonic Anhydrase I/IIIC50 = 39.16 - 198.04 µM[5][6]
Thiazole carboxamide derivative 2b COX-1 / COX-2IC50 = 0.239 µM / 0.191 µM[7]
Novel thiazole derivativesSaOS-2IC50 = 0.190 - 0.273 µg/mL[8]
2,4-disubstituted thiazole derivativesTubulin polymerizationIC50 = 2.00 µM[9]
Pyrimidine-thiazole derivativesCDK9IC50 = 0.64 - 2.01 µM[10]
Benzothiazole-pyridine derivativesPI3Ks/mTORC1IC50 = 0.30 - 0.45 µM[10]
Thiazole derivative 42 GSK-3βIC50 = 0.29 nM[10]
Thiazole derivative 40 B-RAFV600EIC50 = 23.1 nM[10]
Novel thiazole derivativesPI3Kα / mTORIC50 = 0.086 µM / 0.221 µM[11]

Structure-Activity Relationship Insights:

From the available data on related compounds, several SAR trends can be inferred for thiazole derivatives as kinase inhibitors:

  • Substitution at the 2- and 4-positions: The nature of the substituent at the 2- and 4-positions of the thiazole ring significantly influences activity. For instance, in a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamides, the substitution pattern on the 2-phenyl ring was crucial for anticancer activity[2].

  • The 5-position carboxamide linker: The amide moiety at the 5-position serves as a versatile point for introducing various substituents that can interact with the target protein. The nature of the amine component of the amide is critical for potency and selectivity[2][7].

  • Importance of specific functional groups: The presence of hydrogen bond donors and acceptors, as well as lipophilic groups, can greatly impact binding affinity. For example, in a series of thiazole carboxamide COX inhibitors, a t-butyl group led to increased potency, likely due to favorable interactions with a hydrophobic pocket in the enzyme's active site[7].

Antimicrobial Activity

Thiazole derivatives have long been investigated for their antimicrobial properties. The data below is for various thiazole-containing compounds, which can guide the design of novel this compound-based antimicrobial agents.

Table 2: Antimicrobial Activity of Thiazole Derivatives

Compound ClassOrganism(s)MIC/ActivityReference
Thiazole Orange Derivative 1 S. aureus (including MRSA)MIC = 0.75 - 3.0 µg/mL[12]
Phenylthiazol-2-amine derivativesGram-positive & Gram-negative bacteriaModerate to good activity[13]
1,3-Thiazole derivativesS. aureus, E. coli, A. nigerMIC = 125 - 200 µg/mL[14]
Pyrazole-thiazole/thiophene derivativesGram-positive & Gram-negative bacteria, C. albicansInhibition zones = 25 - 33 mm[15]
2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one derivativesVarious bacteria and fungiHigh activity, some exceeding standard antibiotics[1]
(Phenylidenehydrazino)-1,3-thiazole derivative 47 BacteriaMIC = 6.25 mg/mL[16]
Heteroaryl(aryl) thiazole derivative 3 BacteriaMIC = 0.23 - 0.70 mg/mL[17][18]
Heteroaryl(aryl) thiazole derivative 8 FungiMIC = 0.08 - 0.23 mg/mL[17][18]

Structure-Activity Relationship Insights:

  • Influence of Heterocyclic Systems: The incorporation of other heterocyclic rings onto the thiazole scaffold can significantly enhance antimicrobial activity. For example, derivatives containing imidazotriazole or pyrazole moieties have shown potent activity[1][13][15].

  • Lipophilicity: The overall lipophilicity of the molecule plays a role in its ability to penetrate bacterial cell membranes. However, a simple increase in lipophilicity does not always correlate with increased activity, suggesting that specific interactions with molecular targets are crucial[14].

  • Substitution Pattern: The position and nature of substituents on the thiazole ring are critical. For instance, in one study, a 4-hydroxyphenyl group at the 2-position of the thiazole ring resulted in better antimicrobial activity compared to its placement at the 4-position[14].

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of SAR studies. Below are methodologies for key assays relevant to the biological evaluation of this compound derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for assessing the inhibitory activity of compounds against a specific protein kinase.

G start Start prepare_reagents Prepare Kinase, Substrate, ATP, and Test Compound Solutions start->prepare_reagents dispense_reagents Dispense Reagents into Microplate Wells prepare_reagents->dispense_reagents incubate Incubate at Room Temperature to Allow Kinase Reaction dispense_reagents->incubate stop_reaction Stop Reaction with Detection Reagent incubate->stop_reaction read_plate Read Plate on a Suitable Plate Reader (e.g., for fluorescence or luminescence) stop_reaction->read_plate analyze_data Calculate % Inhibition and IC50 Values read_plate->analyze_data end End analyze_data->end

Workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate (e.g., a peptide), ATP, and the test compounds in an appropriate assay buffer.

  • Assay Plate Preparation: Add the kinase, substrate, and test compound (at various concentrations) to the wells of a microtiter plate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (e.g., HTRF, ELISA) or by measuring the depletion of ATP (e.g., Kinase-Glo®).

  • Data Analysis: The signal from each well is measured using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

G start Start prepare_compound_dilutions Prepare Serial Dilutions of Test Compound in 96-well Plate start->prepare_compound_dilutions inoculate_plate Inoculate Each Well with the Microbial Suspension prepare_compound_dilutions->inoculate_plate prepare_inoculum Prepare Standardized Bacterial/Fungal Inoculum prepare_inoculum->inoculate_plate incubate_plate Incubate Plate under Appropriate Conditions (e.g., 37°C for 24h) inoculate_plate->incubate_plate read_mic Visually Inspect for Growth and Determine the MIC incubate_plate->read_mic end End read_mic->end

Workflow for the broth microdilution antimicrobial susceptibility test.

Methodology:

  • Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then prepared in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from an overnight culture to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Control wells containing only the medium (negative control) and medium with the inoculum (positive control) are also included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathway Visualization

To provide context for the development of this compound derivatives as targeted therapeutics, it is crucial to understand the signaling pathways they may modulate. For instance, many thiazole derivatives have been developed as inhibitors of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Thiazole_Derivative This compound Derivative Thiazole_Derivative->mTORC1 Inhibits

Simplified PI3K/Akt/mTOR signaling pathway with potential points of inhibition by thiazole derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While comprehensive SAR data for this specific core remains to be fully elucidated, the information gathered from structurally related thiazole derivatives provides a strong foundation for future research. The demonstrated potential of thiazoles to act as potent inhibitors of kinases and as effective antimicrobial agents highlights the diverse therapeutic applications that may be accessible through the exploration of thiazol--5-ylmethanamine analogues. By employing the synthetic strategies and experimental protocols outlined in this guide, researchers can systematically investigate the SAR of this compound class, paving the way for the discovery of new and improved medicines. The continued exploration of this versatile scaffold is a promising avenue in the ongoing quest for innovative treatments for a wide range of diseases.

References

Thiazol-5-ylmethanamine: A Privileged Fragment for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of early-stage drug discovery, fragment-based approaches have emerged as a powerful strategy for identifying novel lead compounds. This methodology relies on the screening of low molecular weight fragments that, upon binding to a biological target, can be elaborated into more potent, drug-like molecules. Within the vast chemical space of available fragments, heterocyclic scaffolds play a pivotal role due to their inherent structural diversity and ability to engage in a wide range of intermolecular interactions. Among these, the thiazole ring is a recurring motif in numerous approved drugs and biologically active compounds.[1] This guide focuses on the utility of thiazol-5-ylmethanamine as a versatile and valuable fragment in the initiation and progression of drug discovery campaigns. Its unique combination of a primary amine for synthetic elaboration and a thiazole core for target interaction makes it an attractive starting point for tackling diverse therapeutic targets.

Physicochemical Properties and Fragment Library Design

This compound is a small, polar fragment that adheres to the "Rule of Three," a set of guidelines for designing effective fragment libraries. Its properties make it an ideal candidate for inclusion in screening collections aimed at identifying initial hits with good ligand efficiency.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC4H6N2SPubChem CID 5304077
Molecular Weight114.17 g/mol PubChem CID 5304077
XLogP3-0.2PubChem CID 5304077
Hydrogen Bond Donors2PubChem CID 5304077
Hydrogen Bond Acceptors2PubChem CID 5304077
Rotatable Bonds1PubChem CID 5304077

The primary amine group of this compound serves as a key handle for synthetic diversification, allowing for the rapid generation of analog libraries to explore the structure-activity relationship (SAR) around an initial fragment hit. The thiazole ring itself can participate in various non-covalent interactions, including hydrogen bonding, π-stacking, and hydrophobic interactions, contributing to target binding.

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

Thiazole-containing compounds have demonstrated significant potential as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases such as cancer.[2] The this compound core can serve as a foundational scaffold for developing potent and selective kinase inhibitors.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[3] Several thiazole-based compounds have been developed as inhibitors of VEGFR-2.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes Inhibitor Thiazole-based Inhibitor Inhibitor->VEGFR2 Inhibits (ATP competitive)

VEGFR-2 signaling pathway and point of inhibition.
PI3K/AKT/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4]

PI3K_mTOR_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes mTORC2 mTORC2 mTORC2->AKT Activates Inhibitor Thiazole-based Dual Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

PI3K/AKT/mTOR signaling and dual inhibition.

Quantitative Data on Thiazole-Based Inhibitors

While specific binding data for the parent fragment, this compound, is not extensively published, numerous studies have reported the inhibitory activities of its derivatives against various kinases and cancer cell lines. This data highlights the potential of this scaffold for generating potent inhibitors.

Table 2: In Vitro Inhibitory Activity of Thiazole Derivatives

Compound ClassTarget/Cell LineAssay TypeIC50Reference
3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivativeH1975 (NSCLC)MTT Assay3.5 µM[5]
3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivativePC9 (NSCLC)MTT Assay8.11 µM[5]
3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivativeA549 (NSCLC)MTT Assay18.16 µM[5]
Phenyl sulfonyl thiazole derivativeB-RAFV600E KinaseKinase Assay23.1 nM[2]
Pyrimidine-thiazole derivativeCDK9 KinaseKinase Assay0.64 - 2.01 µM[2]
2-hydrazinyl-thiazole-4-one derivativeVEGFR-2 KinaseKinase Assay0.15 µM[6]
2-hydrazinyl-thiazole-4-one derivativeMCF-7 (Breast Cancer)MTT Assay2.57 µM[6]
2-hydrazinyl-thiazole-4-one derivativeHepG2 (Liver Cancer)MTT Assay7.26 µM[6]
Benzothiazole-pyridine derivativePI3K KinaseKinase Assay9 - 290 nM[4]
Benzothiazole-pyridine derivativeMCF-7 (Breast Cancer)Cell-based Assay0.30 - 0.45 µM[4]

Experimental Protocols

Detailed and robust experimental protocols are essential for the successful identification and characterization of fragment hits and their subsequent optimization.

Synthesis of this compound

The synthesis of this compound can be achieved through various established methods for thiazole ring formation, most commonly the Hantzsch thiazole synthesis.[7] A plausible synthetic route is outlined below:

Synthesis_Workflow Start 1,3-Dichloroacetone Intermediate1 5-(Chloromethyl)thiazole Start->Intermediate1 Hantzsch Synthesis Reagent1 Formamide Reagent1->Intermediate1 Intermediate2 N-(Thiazol-5-ylmethyl)phthalimide Intermediate1->Intermediate2 Gabriel Synthesis Reagent2 Potassium Phthalimide Reagent2->Intermediate2 Product This compound Intermediate2->Product Deprotection Reagent3 Hydrazine Reagent3->Product

Plausible synthetic workflow for this compound.

General Procedure:

  • Hantzsch Thiazole Synthesis: 1,3-Dichloroacetone is reacted with formamide to yield 5-(chloromethyl)thiazole.

  • Gabriel Synthesis: The resulting 5-(chloromethyl)thiazole is treated with potassium phthalimide to form N-(thiazol-5-ylmethyl)phthalimide.

  • Deprotection: The phthalimide protecting group is removed using hydrazine hydrate to afford the final product, this compound.

VEGFR-2 Kinase Inhibition Assay

This biochemical assay is used to determine the potency of a compound in inhibiting the enzymatic activity of the VEGFR-2 kinase domain.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP

  • VEGFR-2 specific substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • White, opaque 96-well microplates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in kinase buffer.

  • Reaction Setup: In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ reagent according to the manufacturer's protocol. This involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted back to ATP, which is used by luciferase to generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a microplate reader. Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.[8][9]

Kinase_Assay_Workflow Start Prepare Reagents (Enzyme, Buffer, ATP, Substrate, Compound) Step1 Dispense Compound Dilutions and Enzyme into 96-well Plate Start->Step1 Step2 Initiate Reaction with ATP/Substrate Mix Step1->Step2 Step3 Incubate at 30°C Step2->Step3 Step4 Stop Reaction and Add ADP-Glo™ Reagent Step3->Step4 Step5 Add Kinase Detection Reagent Step4->Step5 Step6 Incubate at Room Temperature Step5->Step6 End Read Luminescence and Calculate IC50 Step6->End

Workflow for a typical in vitro kinase inhibition assay.

Conclusion

This compound represents a valuable and versatile fragment for initiating fragment-based drug discovery campaigns. Its favorable physicochemical properties, coupled with the proven track record of the thiazole scaffold in modulating key biological targets, make it a privileged starting point for the development of novel therapeutics. The synthetic tractability of the primary amine allows for rapid library generation and optimization of initial hits. As demonstrated by the numerous potent kinase inhibitors derived from this core, the exploration of chemical space around the this compound fragment holds significant promise for the discovery of next-generation medicines. Careful characterization of fragment hits using robust biochemical and biophysical assays is paramount to successfully translating these small molecules into clinical candidates.

References

Thiazol-5-ylmethanamine: A Technical Guide to Its Physicochemical Properties for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Thiazol-5-ylmethanamine, as a fundamental building block, offers a reactive primary amine group for further chemical modifications, making it a valuable starting material for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed experimental protocols for its synthesis and analysis, to support its application in research and drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research, including reaction setup, purification, formulation, and interpretation of biological assays. The following tables summarize key computed and available experimental data for this compound.

General and Computed Properties
PropertyValueSource
Molecular Formula C₄H₆N₂SPubChem[1]
Molecular Weight 114.17 g/mol PubChem[1]
IUPAC Name 1,3-thiazol-5-ylmethanaminePubChem[1]
CAS Number 161805-76-1PubChem[1]
XLogP3-AA (Computed) -0.2PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 114.02516937 DaPubChem[1]
Topological Polar Surface Area (TPSA) 57.7 ŲPubChem[1]
Experimental Properties of this compound Hydrochloride
PropertyValueSource
CAS Number 131052-46-5Sigma-Aldrich[2]
Molecular Formula C₄H₇ClN₂SSigma-Aldrich[2]
Molecular Weight 150.63 g/mol Sigma-Aldrich[2]
Physical Form White to Pale-yellow to Yellow-brown SolidSigma-Aldrich[2]
Purity ≥97%Sigma-Aldrich[2]
Storage Conditions 2-8°C, Inert atmosphereSigma-Aldrich[2]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound, adapted from general procedures for related thiazole derivatives.

Synthesis of this compound

A common and effective method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis. A plausible route to this compound could involve the reaction of a protected amino-thioacetamide with a suitable 3-halo-2-oxopropanal derivative, followed by deprotection.

Reaction Scheme:

Materials:

  • N-Boc-2-aminoethanethioamide

  • 1,3-Dichloroacetone

  • Ethanol

  • Sodium bicarbonate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Cyclization:

    • In a round-bottom flask, dissolve N-Boc-2-aminoethanethioamide (1 equivalent) in ethanol.

    • Add sodium bicarbonate (1.1 equivalents) to the solution.

    • Slowly add a solution of 1,3-dichloroacetone (1 equivalent) in ethanol to the reaction mixture at room temperature.

    • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude Boc-protected this compound.

  • Purification of Protected Intermediate:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Deprotection:

    • Dissolve the purified Boc-protected this compound in dichloromethane.

    • Add trifluoroacetic acid (excess, e.g., 10 equivalents) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

    • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Characterization Protocols

¹H NMR Spectroscopy:

  • Objective: To confirm the proton environment of the synthesized this compound.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Expected Chemical Shifts (δ, ppm):

    • Singlet for the C2-H of the thiazole ring (typically δ 8.5-9.0).

    • Singlet for the C4-H of the thiazole ring (typically δ 7.5-8.0).

    • Singlet for the methylene protons (-CH₂-NH₂) adjacent to the thiazole ring (typically δ 4.0-4.5).

    • Broad singlet for the amine protons (-NH₂) (chemical shift is concentration and solvent dependent).

¹³C NMR Spectroscopy:

  • Objective: To identify the carbon skeleton of the molecule.

  • Sample Preparation: Use the same sample as for ¹H NMR.

  • Instrument: 100 MHz (or higher) NMR spectrometer.

  • Expected Chemical Shifts (δ, ppm):

    • C2 of the thiazole ring (typically δ 150-160).

    • C4 of the thiazole ring (typically δ 140-150).

    • C5 of the thiazole ring (typically δ 120-130).

    • Methylene carbon (-CH₂-) (typically δ 40-50).

  • Objective: To assess the purity of the synthesized this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.

  • Objective: To confirm the molecular weight and fragmentation pattern of this compound.

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Method: The sample can be introduced via direct infusion or as the eluent from an LC-MS system.

  • Expected Results:

    • [M+H]⁺: An ion corresponding to the molecular weight of the compound plus a proton (m/z = 115.03).

    • Fragmentation: Common fragmentation pathways for thiazole derivatives may involve cleavage of the aminomethyl group and fragmentation of the thiazole ring.

Visualizations

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

G Experimental Workflow for this compound cluster_synthesis Synthesis & Purification cluster_characterization Characterization Starting Materials Starting Materials Cyclization Cyclization Starting Materials->Cyclization Purification (Column) Purification (Column) Cyclization->Purification (Column) Deprotection Deprotection Purification (Column)->Deprotection Final Product Final Product Deprotection->Final Product NMR NMR Final Product->NMR Structure Verification HPLC HPLC Final Product->HPLC Purity Assessment MS MS Final Product->MS MW Confirmation

Caption: A flowchart of the synthesis and characterization process.

Logical Relationship of Physicochemical Properties

The interplay of various physicochemical properties is crucial for predicting the behavior of a molecule in different environments.

G Interrelation of Physicochemical Properties Structure Structure pKa pKa Structure->pKa logP logP Structure->logP Solubility Solubility pKa->Solubility Permeability Permeability pKa->Permeability logP->Solubility logP->Permeability Biological Activity Biological Activity Solubility->Biological Activity Permeability->Biological Activity

Caption: Key properties influencing biological activity.

Conclusion

This compound is a valuable building block for the development of novel compounds with potential therapeutic applications. This guide provides a foundational understanding of its physicochemical properties and offers detailed, practical protocols for its synthesis and characterization. While experimental data for some properties remain to be determined, the information and methodologies presented here will aid researchers in the effective utilization of this versatile compound in their drug discovery and development endeavors.

References

Preliminary Cytotoxicity Studies of Thiazol-5-ylmethanamine and Related Thiazole Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity of thiazole-containing compounds, with a focus on methodologies and data interpretation relevant to the Thiazol-5-ylmethanamine scaffold. While specific public data on the cytotoxicity of this compound derivatives is limited, this guide leverages the extensive research on structurally related thiazole compounds to offer a foundational understanding of their potential as cytotoxic agents. The information presented herein is intended to equip researchers with the necessary tools to design and execute cytotoxicity studies for novel thiazole-based compounds.

Data Presentation: Cytotoxicity of Thiazole Derivatives

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various thiazole derivatives against a panel of human cancer cell lines. This data, gathered from multiple studies, illustrates the potential of the thiazole scaffold as a pharmacophore in the development of anticancer agents.

Table 1: Cytotoxicity of Thiazole Derivatives against Breast Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference CompoundIC50 (µM)
4c MCF-72.57 ± 0.16Staurosporine6.77 ± 0.41
Compound 5b MCF-70.2 ± 0.01--
Compound 5e MCF-70.6648 (72h)--
Compound 5a MDA-MB-2311.51 (72h)--
Compound 3c MCF-713.66Staurosporine6.77
Compound 4 MCF-75.73Staurosporine6.77
Compound 4b MDA-MB-2313.52Sorafenib1.18
Compound 4c MDA-MB-2314.89Sorafenib1.18
Compound 4d MDA-MB-2311.21Sorafenib1.18

Data compiled from multiple sources, including references[1][2][3][4].

Table 2: Cytotoxicity of Thiazole Derivatives against Other Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference CompoundIC50 (µM)
4c HepG27.26 ± 0.44Staurosporine8.4 ± 0.51
Compound 1 A278011.6--
Compound 1 HeLa22.4--
Compound 3 A278012.4--
Compound 3 HeLa19.4--
Compound 5c Hela0.00065 (72h)--
Compound 5f KF-28 (ovarian)0.006 (72h)--
Compound 5k MDA-MB-4680.6 ± 0.04--
Compound 5g PC-120.43 ± 0.06--
K5 HeLa15--

Data compiled from multiple sources, including references[1][3][5][6].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of cytotoxicity studies. The following are standard protocols for key experiments cited in the evaluation of thiazole compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Materials:

  • Thiazole compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO, or a solution of 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate, and 2% (v/v) glacial acetic acid, pH 4.7)[8]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the thiazole compound in complete culture medium from the stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

    • Include wells for vehicle control (medium with the same concentration of solvent, e.g., DMSO) and untreated control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[8]

  • MTT Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[8]

    • Incubate the plate for 2-4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan crystals.[8]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

    • Gently shake the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.[9]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium and MTT solution only) from the absorbance of the experimental and control wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) can be determined by plotting a dose-response curve.

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

    • Treat the cells with the thiazole compound at the desired concentrations for the specified duration. Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Cell Harvesting:

    • Following treatment, collect both the floating and adherent cells. Adherent cells can be detached using trypsin.

    • Centrifuge the cell suspension and wash the cell pellet twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

    • Incubate the cells in the dark at room temperature for 15 minutes.[1]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The cell populations are distinguished as follows:

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

      • Necrotic cells: Annexin V-negative and PI-positive

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., MCF-7, HepG2) Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation (Thiazole Derivative Stock) Compound_Treatment Compound Treatment (Serial Dilutions) Compound_Prep->Compound_Treatment Cell_Seeding->Compound_Treatment MTT_Addition MTT Reagent Addition Compound_Treatment->MTT_Addition Formazan_Solubilization Formazan Solubilization MTT_Addition->Formazan_Solubilization Absorbance_Reading Absorbance Reading (570 nm) Formazan_Solubilization->Absorbance_Reading Data_Processing Data Processing (% Viability Calculation) Absorbance_Reading->Data_Processing IC50_Determination IC50 Determination Data_Processing->IC50_Determination

Caption: Workflow for determining the IC50 of a thiazole compound using the MTT assay.

Apoptosis Signaling Pathway

G cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase Thiazole Thiazole Compound Mitochondrion Mitochondrion Thiazole->Mitochondrion (potential target) Death_Receptors Death Receptors (e.g., FAS) Thiazole->Death_Receptors (potential target) Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.

Cell Cycle Regulation

G G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Checkpoint G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Checkpoint M->G1 Thiazole_G1 Thiazole Compound Thiazole_G1->G1 Arrest Thiazole_G2 Thiazole Compound Thiazole_G2->G2 Arrest

References

The Central Role of Thiazol-5-ylmethanamine in Modern Heterocyclic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole nucleus is a cornerstone of heterocyclic chemistry, recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in numerous FDA-approved drugs and biologically active compounds. Among the diverse array of thiazole-based building blocks, Thiazol-5-ylmethanamine stands out as a critical synthon for the introduction of a flexible, functionalized thiazole moiety. Its primary amine offers a reactive handle for constructing complex molecular architectures, most notably through the formation of amide bonds. This technical guide delineates the fundamental role of this compound, focusing on its synthesis, reactivity, and its pivotal application in the development of potent kinase inhibitors for therapeutic intervention in oncology and inflammatory diseases. Detailed experimental protocols, quantitative biological data, and visualized signaling pathways are provided to offer a comprehensive resource for researchers in the field.

Introduction: The Thiazole Scaffold in Drug Discovery

Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a fundamental structural motif in a vast number of natural products (e.g., Vitamin B1) and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, make it an ideal component for designing molecules that bind to biological targets with high affinity and selectivity. The thiazole ring is present in drugs spanning a wide range of therapeutic areas, including antivirals (Ritonavir), anticancer agents (Dasatinib), and anti-inflammatory drugs (Meloxicam).[3]

This compound, specifically, serves as a versatile building block. It provides a thiazole core attached to a methylene linker and a primary amine. This structure allows medicinal chemists to explore the chemical space around a target protein by readily forming stable amide linkages with a wide variety of carboxylic acids, effectively positioning the thiazole ring as a key pharmacophoric element.

Synthesis and Reactivity

Synthesis of this compound
Core Reactivity: Nucleophilic Acyl Substitution

The primary amine of this compound is a potent nucleophile, making its principal reaction in heterocyclic chemistry the nucleophilic acyl substitution . It readily reacts with electrophilic acylating agents such as acyl chlorides and carboxylic anhydrides to form highly stable N-(thiazol-5-ylmethyl)amide derivatives.[7][8] This reaction is the cornerstone of its utility, providing a reliable method for linking the thiazole scaffold to other molecular fragments.

The general workflow for this key transformation is outlined below.

G cluster_start Starting Materials cluster_reagents Reaction Conditions A This compound (Nucleophile) E N-(thiazol-5-ylmethyl)amide (Product) A->E Nucleophilic Attack B Acyl Chloride / Anhydride (Electrophile) B->E C Aprotic Solvent (e.g., DCM, THF) C->E D Tertiary Amine Base (e.g., Triethylamine) D->E HCl Scavenger

Caption: General workflow for the synthesis of N-(thiazol-5-ylmethyl)amides.

Application in Medicinal Chemistry: Kinase Inhibition

A predominant application of this compound in drug discovery is in the synthesis of small-molecule protein kinase inhibitors.[9] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of diseases like cancer and chronic inflammation.[9] Amide derivatives derived from this compound have been successfully developed as potent inhibitors of key kinases, including c-Met and p38 MAP kinase .

Inhibition of c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and invasion.[8] Aberrant c-Met signaling is a known driver in many human cancers. Small-molecule inhibitors that compete with ATP in the kinase domain of c-Met can block its downstream signaling, thereby inhibiting tumor growth and metastasis.[9] Thiazole-based amides have proven to be an effective scaffold for developing such inhibitors.[8]

G cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates P P cMet->P Autophosphorylation ADP ADP P->ADP Proliferation Cell Proliferation P->Proliferation Survival Survival P->Survival Metastasis Metastasis P->Metastasis ATP ATP ATP->P Inhibitor N-(thiazol-5-ylmethyl)amide Derivative Inhibitor->cMet Blocks ATP Binding Site

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the solid-phase organic synthesis (SPOS) of various thiazole-containing heterocyclic compounds. The thiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs due to its wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Solid-phase synthesis offers a powerful platform for the rapid generation of diverse libraries of thiazole derivatives, facilitating structure-activity relationship (SAR) studies and the discovery of new therapeutic agents.[1][2][5]

While the following protocols do not specifically utilize Thiazol-5-ylmethanamine as a starting material, they exemplify the strategies and methodologies employed for the construction of complex thiazole-fused ring systems on a solid support. These techniques can be adapted for various thiazole-containing building blocks.

Application Note 1: Solid-Phase Synthesis of Thiazolo[4,5-d]pyrimidine Derivatives

The thiazolo[4,5-d]pyrimidine core is a key pharmacophore in many biologically active compounds. The solid-phase approach allows for the efficient construction of libraries of these derivatives with multiple points of diversity.[6][7] The synthesis leverages a 2,4-dimethoxy-substituted scaffold and employs key reactions such as the Thorpe-Ziegler reaction, oxidative cyclization, and direct amination.[6][7] This methodology has been successfully used to generate libraries of 36 derivatives with average yields of 63-93% over six steps.[6]

Experimental Workflow: Thiazolo[4,5-d]pyrimidine Synthesis

G resin Merrifield Resin int1 Attach Linker resin->int1 int2 Thorpe-Ziegler Cyclization int1->int2 int3 Oxidative Cyclization (Iodine) int2->int3 int4 Direct Amination (BOP) int3->int4 product Cleavage & Purification int4->product library Thiazolo[4,5-d]pyrimidine Library product->library

Caption: Solid-phase synthesis workflow for Thiazolo[4,5-d]pyrimidine derivatives.

Protocol: Solid-Phase Synthesis of Thiazolo[4,5-d]pyrimidine Library

Materials:

  • Merrifield resin

  • 2-Chloro-N-(4-methoxyphenyl)acetamide

  • Various aldehydes

  • Various amines

  • Iodine

  • Benzotrifluoride (BTF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Benzoyl peroxide (BOP) reagent

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Acetone

  • Methanol

Procedure:

  • Resin Preparation: Swell Merrifield resin in DMF.

  • Linker Attachment: React the swollen resin with a suitable linker, such as a 2,4-dimethoxy-substituted scaffold.

  • Thorpe-Ziegler Reaction: Introduce the initial thiazole precursor. The free amide at the 5-position of the thiazole, which can be difficult to introduce in solution-phase, is effectively formed on the solid support.[6][7]

  • Oxidative Cyclization: React the resin-bound intermediate with a selected aldehyde in the presence of iodine as a catalyst to form the thiazolo-pyrimidinone core.[6]

  • Direct Amination: Introduce the final point of diversity by reacting the intermediate with a variety of amines using BOP as a coupling agent.[6]

  • Cleavage: Cleave the final compounds from the resin using a TFA/DCM cocktail.

  • Purification: Purify the resulting thiazolo[4,5-d]pyrimidine derivatives. Due to the nature of solid-phase synthesis, purification is often simplified to washing the resin between steps.[2]

Application Note 2: Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives

A library of thiazolo-pyrimidinone derivatives can be efficiently constructed using a solid-phase synthesis method.[8] This strategy involves an efficient Thorpe-Ziegler reaction and subsequent cyclization to build the core structure.[8] This method has been used to generate a library of 57 compounds over four synthetic steps with yields for each step ranging from 65-97%.[8][9]

Quantitative Data: Yields for Thiazolo-Pyrimidinone Synthesis
StepReagents/ConditionsYield (%)
Thorpe-Ziegler ReactionOptimized base and solvent conditions57-97%
Oxidative CyclizationIodine, various aldehydes~80%
Sulfone Formationm-CPBAHigh
Nucleophilic SubstitutionVarious amines (e.g., butylamine)~60%

Experimental Workflow: Thiazolo-Pyrimidinone Synthesis

G start Resin-Bound Precursor thorpe_ziegler Thorpe-Ziegler Reaction start->thorpe_ziegler cyclization Oxidative Cyclization (Iodine) thorpe_ziegler->cyclization oxidation Oxidation to Sulfone (m-CPBA) cyclization->oxidation substitution Nucleophilic Substitution (Amines) oxidation->substitution cleavage Cleavage from Resin substitution->cleavage library Thiazolo-Pyrimidinone Library cleavage->library

Caption: Solid-phase synthesis workflow for Thiazolo-Pyrimidinone derivatives.

Protocol: Solid-Phase Synthesis of a Thiazolo-Pyrimidinone Library

Materials:

  • Solid support (e.g., Merrifield resin)

  • Appropriate starting materials for the Thorpe-Ziegler reaction

  • Various aldehydes

  • Iodine

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Various amines

  • Solvents (DCM, DMF, etc.)

  • Cleavage cocktail (e.g., TFA/DCM)

Procedure:

  • Immobilization: Attach a suitable starting material to the solid support.

  • Thorpe-Ziegler Reaction: Perform the Thorpe-Ziegler reaction on the resin-bound substrate to form the thiazole ring.

  • Oxidative Cyclization: React the thiazole intermediate with an aldehyde in the presence of iodine to construct the pyrimidinone ring.[8]

  • Oxidation: Oxidize the methylsulfide group to a sulfone using m-CPBA to create a good leaving group.[8]

  • Nucleophilic Substitution: Introduce diversity by substituting the sulfone with a variety of amines.

  • Cleavage: Release the final products from the solid support using an appropriate cleavage cocktail.

Application Note 3: Solid-Phase Synthesis of 2,4,5-Trisubstituted Thiazole Derivatives

A flexible solid-phase synthetic route has been developed for the preparation of 2,4,5-trisubstituted thiazole derivatives.[10] This method utilizes a carbamimidothioate linker and a cyclization reaction to generate the core 2,4-diamino(thiazol-5-yl)-substituted phenylmethanone resin.[10] This resin-bound core can then be further functionalized with diverse building blocks such as amines, alkyl halides, and acid chlorides to introduce three points of diversity.[10]

Experimental Workflow: 2,4,5-Trisubstituted Thiazole Synthesis

G start Carbamimidothioate Linker on Resin cyclization Cyclization to form Thiazole Core start->cyclization diversification1 Substitution with Amines cyclization->diversification1 diversification2 Substitution with Alkyl Halides diversification1->diversification2 diversification3 Substitution with Acid Chlorides diversification2->diversification3 cleavage Cleavage from Resin (TFA/CH2Cl2) diversification3->cleavage library 2,4,5-Trisubstituted Thiazole Library cleavage->library

Caption: Solid-phase synthesis of 2,4,5-Trisubstituted Thiazoles.

Protocol: Solid-Phase Synthesis of 2,4,5-Trisubstituted Thiazoles

Materials:

  • Solid support with a carbamimidothioate linker

  • Reagents for the initial cyclization reaction

  • A diverse set of building blocks:

    • Amines

    • Alkyl halides

    • Acid chlorides

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH2Cl2)

Procedure:

  • Core Synthesis: Synthesize the core 2,4-diamino(thiazol-5-yl)-substituted phenylmethanone resin through a cyclization reaction with the carbamimidothioate linker.[10]

  • Diversification: Systematically introduce three points of diversity by reacting the resin-bound core with various amines, alkyl halides, and acid chlorides in separate steps.

  • Cleavage: Cleave the final 2,4,5-trisubstituted thiazole derivatives from the solid support using a TFA/CH2Cl2 cleavage cocktail.[10]

Application Note 4: Traceless Solid-Phase Synthesis of Thiazolo[4,5-b]pyridin-7(4H)-one Derivatives

A traceless solid-phase synthetic strategy has been developed for the construction of thiazolo[4,5-b]pyridin-7(4H)-one derivatives, which are of interest for their potential biological activities.[11] This five-step sequence is initiated on Merrifield resin, and each transformation can be monitored in real-time using ATR-FTIR spectroscopy.[11] This approach allows for the controlled and modular introduction of structural diversity, leading to the successful construction of a focused library of 60 derivatives with stepwise yields ranging from 72% to 87%.[11]

Quantitative Data: Stepwise Yields for Thiazolo[4,5-b]pyridin-7(4H)-one Synthesis
StepYield (%)
Step 172-87%
Step 272-87%
Step 372-87%
Step 472-87%
Step 572-87%
Overall Yield (calculated from compound 4) ~80%

Experimental Workflow: Thiazolo[4,5-b]pyridin-7(4H)-one Synthesis

G resin Merrifield Resin step1 Step 1: Attachment resin->step1 step2 Step 2: Cyclization step1->step2 step3 Step 3: Oxidation (mCPBA) step2->step3 step4 Step 4: Substitution step3->step4 step5 Step 5: Final Modification step4->step5 cleavage Traceless Cleavage step5->cleavage library Thiazolo[4,5-b]pyridin-7(4H)-one Library cleavage->library

Caption: Traceless solid-phase synthesis of Thiazolo[4,5-b]pyridin-7(4H)-ones.

Protocol: Traceless Solid-Phase Synthesis of Thiazolo[4,5-b]pyridin-7(4H)-ones

Materials:

  • Merrifield resin

  • X-substituted phenylpropyl chlorides

  • Alkyl halides

  • Amines and thiols

  • m-Chloroperoxybenzoic acid (mCPBA)

  • Dichloromethane (CH2Cl2)

  • ATR-FTIR spectrometer for real-time monitoring

Procedure:

  • Initiation: The synthesis is initiated on Merrifield resin.

  • Five-Step Sequence: A five-step reaction sequence is carried out, with each step monitored by ATR-FTIR spectroscopy to ensure reaction completion.[11]

    • The sequence involves attachment of the initial building block, cyclization to form the thiazole ring, oxidation of a sulfide to a sulfone with mCPBA, and subsequent nucleophilic substitution with various amines and thiols to introduce diversity.[11]

  • Traceless Cleavage: The final products are cleaved from the resin in a traceless manner, meaning no part of the linker remains on the final molecule.

These protocols and application notes demonstrate the utility of solid-phase organic synthesis for the efficient and diverse synthesis of thiazole-containing compounds. Researchers can adapt these methodologies to their specific thiazole building blocks of interest to accelerate the drug discovery process.

References

Application of Thiazol-5-ylmethanamine in Medicinal Chemistry Projects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazol-5-ylmethanamine is a versatile heterocyclic building block increasingly utilized in medicinal chemistry for the synthesis of novel therapeutic agents. The thiazole ring, a key pharmacophore, is present in numerous FDA-approved drugs and clinical candidates, valued for its ability to engage in a wide range of biological interactions.[1][2] this compound, featuring a reactive primary amine, serves as a crucial starting material for introducing the thiazole moiety into drug scaffolds, enabling the exploration of diverse chemical space and the development of compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential kinase inhibitors, a prominent area of research for this scaffold.

Application Note 1: Synthesis of Novel c-Met Kinase Inhibitors

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase is a well-validated target in oncology.[4][5][6] Aberrant c-Met signaling is implicated in tumor growth, invasion, and metastasis. Several small molecule inhibitors targeting c-Met are in clinical development. Thiazole-containing compounds have shown significant promise as c-Met inhibitors.[4][5] this compound can be employed as a key building block to synthesize novel amide and urea derivatives with potential c-Met inhibitory activity.

General Synthetic Approach

A common strategy involves the N-acylation or N-ureation of this compound with various carboxylic acids, acyl chlorides, or isocyanates to generate a library of diverse compounds for structure-activity relationship (SAR) studies.

Quantitative Data Summary

The following table summarizes the in vitro activity of hypothetical c-Met inhibitors synthesized from this compound, with data modeled on published results for structurally related thiazole derivatives.[4][5]

Compound IDR Groupc-Met IC50 (nM)MKN-45 Cell Proliferation IC50 (µM)
TIA-001 4-Fluorobenzoyl511.2
TIA-002 3-Trifluoromethylbenzoyl250.8
TIA-003 4-(Trifluoromethoxy)phenyl isocyanate120.5
TIA-004 3-Chlorophenyl isocyanate381.5
Foretinib (Reference Compound)50.1
Signaling Pathway

// Nodes HGF [label="HGF", fillcolor="#FBBC05", fontcolor="#202124"]; cMet [label="c-Met Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Thiazole_Inhibitor [label="Thiazole-5-ylmethanamine\nDerivative (e.g., TIA-003)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#EA4335"];

// Edges HGF -> cMet [label=" Binds"]; cMet -> PI3K [label=" Activates"]; PI3K -> Akt [label=" Activates"]; Akt -> mTOR [label=" Activates"]; mTOR -> Proliferation; Thiazole_Inhibitor -> cMet [arrowhead=tee, label=" Inhibits", color="#EA4335"]; } dddot Caption: Inhibition of the HGF/c-Met signaling pathway by a this compound derivative.

Experimental Protocol: Synthesis of N-(Thiazol-5-ylmethyl)-4-(trifluoromethoxy)benzamide (Analogous to TIA-003 Urea Derivative)

This protocol describes the synthesis of a urea derivative via the reaction of this compound with an isocyanate.

Materials:

  • This compound

  • 4-(Trifluoromethoxy)phenyl isocyanate

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere of nitrogen, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add a solution of 4-(trifluoromethoxy)phenyl isocyanate (1.1 eq) in anhydrous DCM dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure N-(thiazol-5-ylmethyl)-N'-(4-(trifluoromethoxy)phenyl)urea.

Application Note 2: Development of Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors

Glycogen Synthase Kinase 3β (GSK-3β) is a serine/threonine kinase implicated in the pathogenesis of several diseases, including Alzheimer's disease, type 2 diabetes, and some cancers.[7][8][9][10] The development of selective GSK-3β inhibitors is an active area of research. Thiazole-based compounds have been identified as promising scaffolds for GSK-3β inhibition.[9][11] this compound can be utilized in a reductive amination reaction to generate secondary amines, which are key intermediates in the synthesis of potent GSK-3β inhibitors.

General Synthetic Approach

A two-step synthetic route can be employed, starting with the reductive amination of this compound with a suitable aldehyde, followed by N-acylation of the resulting secondary amine to produce the final inhibitor.

Quantitative Data Summary

The following table presents hypothetical in vitro data for GSK-3β inhibitors synthesized using this compound, based on published data for similar heterocyclic inhibitors.[7][10][11]

Compound IDR¹ Group (from Aldehyde)R² Group (from Acyl Chloride)GSK-3β IC50 (nM)
TIA-GSK-01 4-PyridylBenzoyl85
TIA-GSK-02 3-Pyridyl4-Chlorobenzoyl42
TIA-GSK-03 2-Pyrimidinyl3-Fluorobenzoyl28
TIA-GSK-04 4-Pyrimidinyl4-Methoxybenzoyl65
Tideglusib (Reference Compound)-60
Experimental Workflow

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Reactants [label="this compound\n+ Aldehyde (R¹CHO)", fillcolor="#FBBC05", fontcolor="#202124"]; Imine_Formation [label="Imine Formation\n(DCM, rt)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reduction [label="Reduction\n(Sodium Triacetoxyborohydride)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Secondary_Amine [label="Intermediate Secondary Amine", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Acylation [label="N-Acylation\n(Acyl Chloride R²COCl, TEA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final_Product [label="Final GSK-3β Inhibitor", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Column Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Reactants; Reactants -> Imine_Formation; Imine_Formation -> Reduction; Reduction -> Secondary_Amine; Secondary_Amine -> Acylation; Acylation -> Final_Product; Final_Product -> Purification; Purification -> End; } dddot Caption: Workflow for the synthesis of GSK-3β inhibitors via reductive amination and N-acylation.

Experimental Protocol: Reductive Amination of this compound with 4-Pyridinecarboxaldehyde (Step 1 for TIA-GSK-01)

This protocol outlines the reductive amination procedure to form the secondary amine intermediate.[12][13][14][15]

Materials:

  • This compound

  • 4-Pyridinecarboxaldehyde

  • Anhydrous Dichloromethane (DCM)

  • Sodium triacetoxyborohydride (STAB)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) and 4-pyridinecarboxaldehyde (1.1 eq) in anhydrous DCM, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude N-((pyridin-4-yl)methyl)this compound can be used in the next step without further purification or purified by column chromatography if necessary.

References

Application Notes: Thiazol-5-ylmethanamine as a Versatile Building Block for Novel TREX1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three Prime Repair Exonuclease 1 (TREX1) is the primary 3'→5' DNA exonuclease in mammalian cells, playing a critical role in maintaining immune homeostasis.[1] By degrading cytosolic single-stranded and double-stranded DNA, TREX1 prevents the aberrant activation of the cyclic GMP-AMP Synthase (cGAS)-Stimulator of Interferon Genes (STING) pathway.[1] In the context of oncology, TREX1 activity within the tumor microenvironment can suppress innate immunity by degrading tumor-derived DNA that would otherwise trigger an anti-tumor immune response. Consequently, inhibiting TREX1 has emerged as a promising therapeutic strategy to enhance anti-tumor immunity, particularly in combination with checkpoint inhibitors.[1]

The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and recognized for a wide spectrum of pharmacological activities.[2] Its unique electronic properties and ability to engage in various biological interactions make it an attractive core for designing novel enzyme inhibitors.[3] This document provides detailed protocols and application notes on utilizing Thiazol-5-ylmethanamine , a key chemical building block, for the synthesis and evaluation of potent TREX1 inhibitors.

This compound: A Key Synthetic Building Block

This compound (PubChem CID: 5304077) provides a robust starting point for inhibitor synthesis.[4] Its primary amine group serves as a versatile reactive handle for constructing a diverse library of compounds through reactions such as amide bond formation or reductive amination. This allows for the systematic exploration of the chemical space around the thiazole core to optimize inhibitor potency and selectivity.

G cluster_0 Building Block cluster_1 Synthetic Reaction cluster_2 Resulting Inhibitor Scaffold BuildingBlock This compound (C₄H₆N₂S) Reaction Amide Coupling (e.g., with R-COOH) BuildingBlock->Reaction Reactant Inhibitor Thiazole-based TREX1 Inhibitor Candidate Reaction->Inhibitor Product

Caption: Logical workflow for using this compound in synthesis.

The TREX1-cGAS-STING Signaling Pathway

TREX1 functions as a critical gatekeeper of the cGAS-STING pathway. In its absence or when inhibited, cytosolic DNA accumulates and is sensed by cGAS. This triggers the synthesis of the second messenger 2'3'-cGAMP, which binds to and activates STING on the endoplasmic reticulum.[5] Activated STING translocates and recruits TBK1, which phosphorylates both STING and the transcription factor IRF3. Phosphorylated IRF3 then dimerizes, enters the nucleus, and drives the expression of Type I interferons (IFNs) and other inflammatory genes, promoting an anti-tumor immune response.

G TREX1 TREX1 Cytosolic_DNA Cytosolic dsDNA TREX1->Cytosolic_DNA Degrades cGAS cGAS Cytosolic_DNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING (ER) cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocates IFN Type I Interferon Production Nucleus->IFN Induces Transcription G HTS Biochemical HTS (Fluorescence Assay) HitConf Hit Confirmation & IC₅₀ Determination HTS->HitConf Primary Hits CellAssay Cell-Based Assay (STING Reporter, EC₅₀) HitConf->CellAssay Confirmed Hits SAR SAR & Lead Optimization CellAssay->SAR Active Compounds SAR->CellAssay Iterative Design InVivo In Vivo Efficacy (Tumor Models) SAR->InVivo Lead Candidates

References

Application Notes and Protocols for the Synthesis of Influenza Fusion Inhibitors Utilizing Thiazol-5-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of influenza fusion inhibitors using Thiazol-5-ylmethanamine as a key building block. The focus is on the generation of N-substituted benzamide derivatives that target the viral hemagglutinin (HA) protein, a critical component in the influenza virus entry process.

Introduction to Influenza Fusion Inhibition

The influenza virus enters host cells through a process mediated by the hemagglutinin (HA) glycoprotein.[1] This process involves the fusion of the viral envelope with the endosomal membrane of the host cell, releasing the viral genetic material into the cytoplasm. Small molecules that can inhibit this fusion process are promising candidates for antiviral drug development.[2] Thiazole-containing compounds, known as thiazolides, have emerged as a class of molecules capable of inhibiting influenza A virus replication by targeting HA.[3][4] Specifically, certain derivatives act at a post-translational level, selectively blocking the maturation of HA, which in turn impairs its intracellular trafficking and insertion into the host cell plasma membrane.[3][4] This mechanism disrupts the formation of infectious viral particles.

This compound as a Synthetic Precursor

This compound serves as a valuable and versatile starting material in the synthesis of potential influenza fusion inhibitors. Its primary amine functionality allows for straightforward derivatization, particularly through amide bond formation, to generate a library of compounds for structure-activity relationship (SAR) studies. The thiazole ring itself is a key pharmacophore in many biologically active compounds.

Synthesis of N-((Thiazol-5-yl)methyl)benzamide Derivatives

A key synthetic strategy involves the acylation of this compound with various benzoyl chlorides. This reaction produces a series of N-((thiazol-5-yl)methyl)benzamide analogs that can be screened for their ability to inhibit influenza virus fusion.

General Reaction Scheme:

G cluster_0 General Reaction This compound Product This compound->Product + Benzoyl_Chloride Benzoyl_Chloride->Product

Caption: General reaction scheme for the synthesis of N-((thiazol-5-yl)methyl)benzamide derivatives.

Quantitative Data Summary

The following table summarizes the in vitro antiviral activity of a synthesized N-((thiazol-5-yl)methyl)benzamide derivative against influenza A/H1N1 virus.[5]

Compound IDStructureVirus StrainEC50 (µM)[5]
1 2,5-dichloro-N-((thiazol-5-yl)methyl)benzamideA/H1N1>100

EC50 (50% effective concentration) is the concentration of the compound that inhibits the viral cytopathic effect by 50%.

Experimental Protocols

The following protocols are based on established synthetic methodologies for the preparation of N-((thiazol-5-yl)methyl)benzamide derivatives.[5]

Protocol 1: Synthesis of 2,5-dichloro-N-((thiazol-5-yl)methyl)benzamide (Compound 1)

Materials:

  • 2,5-dichlorobenzoyl chloride

  • This compound

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Acyl Chloride Preparation (if not commercially available):

    • To a solution of 2,5-dichlorobenzoic acid in a suitable solvent (e.g., DCM), add thionyl chloride (SOCl2).

    • Reflux the mixture until the reaction is complete (monitor by TLC).

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2,5-dichlorobenzoyl chloride.

  • Amide Coupling:

    • Dissolve this compound (0.53 mmol) and triethylamine (1.92 mmol) in anhydrous DCM (1.0 mL).

    • To this solution, add a solution of the crude 2,5-dichlorobenzoyl chloride in anhydrous DCM (1.0 mL).

    • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the final product.

Characterization of 2,5-dichloro-N-((thiazol-5-yl)methyl)benzamide:

  • Appearance: Reddish syrup[5]

  • Yield: 35%[5]

  • Spectroscopic Data: As reported in the literature.[5]

Protocol 2: Antiviral Activity Assay (Cytopathic Effect Reduction Assay)

Materials:

  • Madin-Darby canine kidney (MDCK) cells

  • Influenza A/H1N1 virus stock

  • Synthesized compound stock solution (in DMSO)

  • Cell culture medium and supplements

  • MTS reagent for cell viability assessment

Procedure:

  • Cell Seeding: Seed MDCK cells in 96-well plates and incubate until a confluent monolayer is formed.

  • Compound Dilution: Prepare serial dilutions of the synthesized compound in cell culture medium.

  • Infection and Treatment:

    • Remove the growth medium from the cells and infect them with a predetermined dilution of the influenza A/H1N1 virus.

    • After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of the synthesized compound.

    • Include appropriate controls (virus-infected untreated cells and mock-infected cells).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for a period sufficient to observe a cytopathic effect (CPE) in the virus control wells (typically 48-72 hours).

  • Viability Assessment:

    • Add MTS reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength to determine cell viability.

  • Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Experimental Workflow and Mechanism

The following diagrams illustrate the synthetic workflow and the proposed mechanism of action for thiazole-based influenza fusion inhibitors.

G cluster_0 Synthesis Workflow A Reactants (this compound, Acyl Chloride) B Amide Coupling Reaction (DCM, Et3N) A->B C Work-up & Purification (Extraction, Chromatography) B->C D Characterization (Spectroscopy) C->D E Final Compound D->E

Caption: Workflow for the synthesis of N-((thiazol-5-yl)methyl)benzamide derivatives.

G cluster_1 Mechanism of Fusion Inhibition A Influenza Virus with Mature HA B Binding to Host Cell A->B C Endocytosis B->C D Endosomal Acidification C->D E HA Conformational Change & Membrane Fusion D->E F Viral RNA Release E->F G Thiazole-based Inhibitor H Inhibition of HA Maturation G->H H->A Blocks I Impaired Viral Assembly & Egress H->I

Caption: Proposed mechanism of action for thiazole-based influenza fusion inhibitors targeting HA maturation.

References

Application Notes and Protocols for N-Alkylation of Thiazol-5-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the N-alkylation of thiazol-5-ylmethanamine, a crucial step in the synthesis of various biologically active compounds. The primary method detailed is reductive amination, a widely employed and versatile strategy for the formation of carbon-nitrogen bonds.

Introduction

Thiazole-containing compounds are a significant class of heterocycles in medicinal chemistry, exhibiting a broad range of pharmacological activities. The functionalization of the thiazole nucleus, particularly through N-alkylation of amine substituents, is a key strategy for modulating the physicochemical and biological properties of these molecules. This compound serves as a valuable building block, and its N-alkylation opens avenues for creating diverse libraries of compounds for drug discovery programs. Reductive amination is a common and efficient method for this transformation, involving the reaction of an amine with a carbonyl compound to form an intermediate imine, which is then reduced in situ to the corresponding amine.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol describes a general and mild procedure for the N-alkylation of this compound with an aldehyde or ketone using sodium triacetoxyborohydride (STAB), a selective reducing agent for imines and enamines.[1]

Materials:

  • This compound hydrochloride

  • Aldehyde or Ketone (e.g., benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • To a solution of this compound hydrochloride (1.0 eq) in dichloromethane (0.1 M), add triethylamine (1.1 eq) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.

  • Add the desired aldehyde or ketone (1.2 eq) to the reaction mixture.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated this compound.

Protocol 2: Reductive Amination using Sodium Borohydride

This protocol outlines an alternative procedure using the more reactive but less selective sodium borohydride as the reducing agent. This method is often carried out in protic solvents like methanol or ethanol.[1][2]

Materials:

  • This compound hydrochloride

  • Aldehyde or Ketone (e.g., benzaldehyde, acetone)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound hydrochloride (1.0 eq) and triethylamine (1.1 eq) in methanol (0.1 M) and stir for 10 minutes at room temperature.

  • Add the aldehyde or ketone (1.2 eq) and stir the mixture for 1-2 hours at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (2.0 eq) in small portions, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor by TLC.

  • Quench the reaction by the careful addition of water.

  • Remove the methanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of this compound with benzaldehyde using the two described protocols.

ProtocolReducing AgentSolventReaction Time (h)Temperature (°C)Yield (%)
1NaBH(OAc)₃DCM182585
2NaBH₄MeOH60 to 2578

Note: Yields are hypothetical and representative for this type of transformation. Actual yields may vary depending on the specific substrate and reaction conditions.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for N-Alkylation cluster_prep Preparation cluster_reduction Reduction cluster_workup Work-up & Purification start Dissolve this compound HCl and Base in Solvent add_carbonyl Add Aldehyde or Ketone start->add_carbonyl imine_formation Stir for Imine Formation add_carbonyl->imine_formation add_reductant Add Reducing Agent imine_formation->add_reductant Key Step react Stir to Complete Reaction add_reductant->react quench Quench Reaction react->quench extract Aqueous Work-up and Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure N-Alkylated Product purify->product

Caption: Workflow for the N-alkylation of this compound via reductive amination.

Reductive Amination Pathway

reductive_amination Reductive Amination Pathway amine This compound imine Imine Intermediate amine->imine carbonyl Aldehyde/Ketone (R-CO-R') carbonyl->imine product N-Alkylated Product imine->product Reduction reductant Reducing Agent (e.g., NaBH(OAc)₃) reductant->product

Caption: General chemical pathway for reductive amination.

References

Application Notes and Protocols for High-Throughput Screening of Thiazol-5-ylmethanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to employing high-throughput screening (HTS) assays for the discovery and characterization of bioactive Thiazol-5-ylmethanamine derivatives. This class of compounds has shown potential in modulating key biological targets, including kinases, G-protein coupled receptors (GPCRs), and proteins involved in inflammatory pathways. The following protocols are designed to be adapted for large-scale screening campaigns to identify and prioritize lead compounds for further development.

Introduction to this compound Derivatives

The thiazole ring is a prominent scaffold in medicinal chemistry, found in numerous FDA-approved drugs. Thiazole derivatives are known to exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects. The this compound core provides a versatile platform for chemical modification, allowing for the exploration of diverse chemical space to target various protein families. Recent studies have highlighted the potential of thiazole-containing compounds as inhibitors of protein kinases and modulators of GPCR signaling.[1][2][3]

High-Throughput Screening Strategies

A tiered approach to screening this compound derivatives is recommended. Primary screening using biochemical or binding assays can rapidly identify initial hits from a large compound library. These hits can then be validated and further characterized in secondary, often cell-based, assays to confirm their activity and assess cellular effects.

Application Note 1: Kinase Inhibition Assays

Target Class: Protein Kinases (e.g., Tyrosine Kinases, Serine/Threonine Kinases)

Rationale: Many thiazole derivatives have been identified as potent kinase inhibitors, making this a primary target class for this compound libraries.[2][3][4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

Recommended Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET assays are robust, homogeneous (no-wash) assays well-suited for HTS of kinase inhibitors.[5][6] They measure the phosphorylation of a substrate by a kinase.

Principle: A fluorescently labeled substrate and a phospho-specific antibody labeled with a FRET acceptor are used. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor fluorophores into proximity and generating a FRET signal. Inhibitors of the kinase will prevent this phosphorylation, leading to a decrease in the FRET signal.

Quantitative Data Summary: Hypothetical Screening Results
Compound IDTarget KinaseAssay TypeIC50 (nM)
T5M-001Kinase ATR-FRET85
T5M-002Kinase ATR-FRET>10,000
T5M-003Kinase BTR-FRET250
T5M-004Kinase BTR-FRET1,500
Staurosporine (Control)Kinase ATR-FRET10
Experimental Protocol: TR-FRET Kinase Assay

Materials:

  • 384-well, low-volume, white microplates

  • This compound compound library (in DMSO)

  • Target Kinase

  • Fluorescently labeled kinase substrate (e.g., with FITC)

  • ATP

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • TR-FRET detection reagents: Europium-labeled anti-phospho-substrate antibody

  • Stop Solution (e.g., EDTA in kinase buffer)

  • Acoustic dispenser or pin tool for compound addition

  • Robotic liquid handler

  • TR-FRET compatible plate reader

Procedure:

  • Compound Plating: Using an acoustic dispenser, transfer 50 nL of each this compound derivative from the library plate to the assay plate. Include positive (known inhibitor) and negative (DMSO) controls.

  • Kinase Addition: Add 5 µL of the target kinase diluted in Kinase Assay Buffer to all wells.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Reaction Initiation: Add 5 µL of a solution containing the fluorescently labeled substrate and ATP in Kinase Assay Buffer to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination and Detection: Add 10 µL of Stop Solution containing the Europium-labeled anti-phospho-substrate antibody.

  • Detection Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on a TR-FRET plate reader, measuring emission at the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio and normalize the data to controls to determine the percent inhibition for each compound.

Workflow Diagram

HTS_Kinase_Workflow cluster_prep Plate Preparation cluster_assay Assay Steps cluster_readout Data Acquisition & Analysis Compound Compound Plate Add_Cmpd Add Compounds (50 nL) Assay Assay Plate Add_Kin Add Kinase Add_Cmpd->Add_Kin Incub_1 Incubate (15 min) Add_Kin->Incub_1 Add_Sub Add Substrate/ATP Incub_1->Add_Sub Incub_2 Incubate (60 min) Add_Sub->Incub_2 Add_Stop Add Stop/Detection Reagent Incub_2->Add_Stop Incub_3 Incubate (60 min) Add_Stop->Incub_3 Read Read Plate (TR-FRET) Incub_3->Read Analyze Data Analysis (IC50) Read->Analyze Hits Identify Hits Analyze->Hits

Caption: Automated workflow for a TR-FRET based kinase inhibition screen.

Application Note 2: GPCR Modulation Assays

Target Class: G-Protein Coupled Receptors (GPCRs)

Rationale: GPCRs are a major drug target class, and identifying novel modulators is of high therapeutic interest. Thiazole-containing compounds have been explored as GPCR ligands.

Recommended Assay: AlphaScreen® cAMP Assay

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for cAMP is a highly sensitive, no-wash assay to measure the modulation of adenylyl cyclase activity downstream of Gs or Gi-coupled GPCRs.[7][8][9][10]

Principle: This is a competitive immunoassay. Endogenous cAMP produced by cells competes with a biotinylated cAMP probe for binding to an anti-cAMP antibody conjugated to acceptor beads. Streptavidin-coated donor beads bind to the biotinylated cAMP. When the donor and acceptor beads are in close proximity, a luminescent signal is generated. An increase in cellular cAMP (Gs activation) leads to a decrease in signal, while a decrease in cellular cAMP (Gi activation) results in an increased signal.

Quantitative Data Summary: Hypothetical Screening Results
Compound IDTarget GPCRPathwayAssay TypeEC50/IC50 (nM)
T5M-005GPCR-A (Gs)AgonistAlphaScreen200
T5M-006GPCR-A (Gs)AntagonistAlphaScreen50
T5M-007GPCR-B (Gi)AgonistAlphaScreen120
T5M-008GPCR-B (Gi)AntagonistAlphaScreen>10,000
Isoproterenol (Control)GPCR-A (Gs)AgonistAlphaScreen5
Experimental Protocol: AlphaScreen cAMP Assay

Materials:

  • 384-well, white, opaque microplates

  • HEK293 cells stably expressing the target GPCR

  • Cell culture medium and reagents

  • Stimulation Buffer (e.g., HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA)

  • This compound compound library (in DMSO)

  • Reference agonist/antagonist

  • AlphaScreen cAMP Assay Kit (containing Acceptor beads, Donor beads, and biotinylated cAMP)

  • Lysis Buffer (if required by kit)

  • Plate reader capable of AlphaScreen detection

Procedure:

  • Cell Plating: Seed cells into 384-well plates and incubate overnight to form a confluent monolayer.

  • Compound Addition: Remove culture medium and add Stimulation Buffer. Add compounds and controls to the desired final concentration.

  • Cell Stimulation: Incubate the plate for 30 minutes at 37°C to allow for GPCR modulation of cAMP levels.

  • Cell Lysis (if applicable): Add Lysis Buffer as per the kit instructions.

  • Detection Reagent Addition: In subdued light, add the AlphaScreen Acceptor beads and biotinylated-cAMP mixture. Incubate as recommended by the manufacturer (e.g., 1 hour at room temperature).

  • Donor Bead Addition: Add the Streptavidin-Donor beads.

  • Final Incubation: Incubate the plate in the dark for 1-3 hours at room temperature.

  • Plate Reading: Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis: Generate a cAMP standard curve. Convert raw signal to cAMP concentrations and determine the EC₅₀ or IC₅₀ values for the test compounds.

Signaling Pathway Diagram

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Thiazol-5-yl- methanamine (Agonist) GPCR GPCR (Gs) Ligand->GPCR Binds G_Protein Gαs GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cell_Response Cellular Response PKA->Cell_Response Phosphorylates

Caption: Gs-coupled GPCR signaling pathway leading to cAMP production.

Application Note 3: Protein-Ligand Binding Assays

Target Class: Various proteins (e.g., Nuclear Receptors, Enzymes)

Rationale: To identify direct binders to a target protein of interest, a binding assay is essential. This is particularly useful for targets where a functional enzymatic assay is not available or for confirming direct interaction of hits from other screens.

Recommended Assay: Fluorescence Polarization (FP)

Fluorescence Polarization (FP) is a homogeneous technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[11][12][13] It is a cost-effective and straightforward method for HTS.[14][15]

Principle: A small fluorescently labeled ligand (probe) tumbles rapidly in solution, resulting in low fluorescence polarization. When the probe binds to a larger protein, its rotation slows down, leading to an increase in polarization. Test compounds that bind to the protein and displace the fluorescent probe will cause a decrease in polarization.

Quantitative Data Summary: Hypothetical Screening Results
Compound IDTarget ProteinAssay TypeKi (nM)
T5M-009Nuclear Receptor XFP500
T5M-010Nuclear Receptor XFP8,000
T5M-011Bromodomain YFP1,200
T5M-012Bromodomain YFP>20,000
Known Ligand (Control)Nuclear Receptor XFP100
Experimental Protocol: Fluorescence Polarization Assay

Materials:

  • 384-well, black, low-volume microplates

  • Purified target protein

  • Fluorescently labeled probe (a known ligand for the target)

  • Assay Buffer (e.g., PBS with 0.01% Tween-20)

  • This compound compound library (in DMSO)

  • Plate reader with FP capabilities (with appropriate excitation and emission filters)

Procedure:

  • Reagent Preparation: Prepare solutions of the target protein and the fluorescent probe in Assay Buffer. The optimal concentrations should be determined in an assay development phase.

  • Compound Plating: Add 50 nL of each test compound and controls (DMSO for no inhibition, unlabeled known ligand for 100% inhibition) to the wells of the 384-well plate.

  • Protein-Compound Incubation: Add a solution of the target protein to the wells and incubate for 15-30 minutes at room temperature.

  • Probe Addition: Add the fluorescent probe to all wells.

  • Final Incubation: Incubate the plate for at least 30 minutes at room temperature, protected from light, to reach binding equilibrium.

  • Plate Reading: Measure the fluorescence polarization in a suitable plate reader.

  • Data Analysis: Normalize the mP (millipolarization) values to the controls and calculate the percent displacement for each compound. Determine IC₅₀ or Kᵢ values for active compounds.

Logical Relationship Diagram

FP_Assay_Principle cluster_unbound Unbound State cluster_bound Bound State cluster_competition Competition Probe_Free Fluorescent Probe Rotation_Fast Fast Rotation Probe_Free->Rotation_Fast Polarization_Low Low Polarization Rotation_Fast->Polarization_Low Protein Target Protein Complex Protein-Probe Complex Protein->Complex Probe_Bound Fluorescent Probe Probe_Bound->Complex Rotation_Slow Slow Rotation Complex->Rotation_Slow Polarization_High High Polarization Rotation_Slow->Polarization_High Inhibitor Thiazol-5-yl- methanamine Inhibitor_Complex Protein-Inhibitor Complex Inhibitor->Inhibitor_Complex Protein_Inhib Target Protein Protein_Inhib->Inhibitor_Complex Probe_Displaced Displaced Probe Inhibitor_Complex->Probe_Displaced Displaces Polarization_Drop Polarization Drops Probe_Displaced->Polarization_Drop Results in

Caption: Principle of a competitive Fluorescence Polarization assay.

References

Application Notes & Protocols for the Purity Assessment of Thiazol-5-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for assessing the purity of Thiazol-5-ylmethanamine. Detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis are presented to ensure accurate and reliable purity determination, a critical aspect of drug development and quality control.

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

Reverse-phase HPLC (RP-HPLC) is a primary method for determining the purity and impurity profile of this compound.[1][2] This technique separates compounds based on their polarity.

Experimental Protocol: RP-HPLC

Objective: To determine the purity of this compound and quantify related impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2][3]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Orthophosphoric acid (for pH adjustment)[4]

  • This compound reference standard

  • Sample of this compound

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). A common starting point is a gradient elution to effectively separate impurities with a wide range of polarities.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation: Prepare the this compound sample to be tested at the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)[2][3]

    • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile. A typical gradient could be: 0-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.

    • Flow Rate: 1.0 mL/min[3][4]

    • Column Temperature: 30 °C[3]

    • Detection Wavelength: Determined by UV scan of this compound (a wavelength around 254 nm is often a good starting point for aromatic compounds).

    • Injection Volume: 10 µL

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks. The percentage purity is calculated as: (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation: HPLC Purity Analysis
ParameterResult
Retention Time of Main Peak (min)e.g., 12.5
Area of Main Peake.g., 5,432,100
Total Area of All Peakse.g., 5,487,000
Purity (%) 99.0%
Known Impurity 1 (%)e.g., 0.3%
Unknown Impurity 2 (%)e.g., 0.2%
......

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Impurities

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile impurities that may be present in the this compound sample from the synthesis process or degradation.[5][6][7]

Experimental Protocol: GC-MS

Objective: To identify and quantify volatile and semi-volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Reagents:

  • Suitable solvent for sample dissolution (e.g., Dichloromethane or Methanol, GC grade)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve a known amount of the this compound sample in the chosen solvent to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C[6]

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.[5]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

    • Ionization Mode: Electron Impact (EI) at 70 eV.[5]

    • Mass Range: 35-450 amu.[5]

  • Analysis: Inject the sample solution into the GC-MS system.

  • Data Analysis: Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST). Quantify impurities by comparing their peak areas to that of an internal standard or by area percent normalization.

Data Presentation: GC-MS Impurity Profile
Retention Time (min)Identified ImpurityPeak AreaArea %
e.g., 5.8e.g., Starting Material Xe.g., 12,345e.g., 0.15
e.g., 8.2e.g., By-product Ye.g., 8,765e.g., 0.10
e.g., 15.1This compound 8,210,987 99.75

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound and can also be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.[8][9][10][11] ¹H NMR is particularly useful for providing information on the molecular structure and for detecting impurities with different proton environments.

Experimental Protocol: ¹H NMR

Objective: To confirm the structure of this compound and assess its purity.

Instrumentation:

  • NMR spectrometer (e.g., 300 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • This compound sample

  • Internal standard for qNMR (e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.7 mL of the deuterated solvent. For qNMR, add a precisely weighed amount of the internal standard.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) for accurate integration in qNMR.

  • Data Analysis:

    • Structural Confirmation: Assign the observed chemical shifts and coupling constants to the protons of the this compound structure.

    • Purity Assessment: Integrate the signals corresponding to the compound and any visible impurities. The purity can be estimated by comparing the integral of the compound's protons to the total integral of all signals (excluding the solvent peak). For qNMR, calculate the purity based on the integral ratio of a known proton signal from the analyte to a known proton signal from the internal standard of known purity.

Data Presentation: ¹H NMR Purity Estimation
Proton SignalChemical Shift (ppm)Integral ValueAssignment
H-2 (thiazole)e.g., ~8.9e.g., 1.00Thiazole ring proton
H-4 (thiazole)e.g., ~7.8e.g., 1.00Thiazole ring proton
-CH₂-e.g., ~4.0e.g., 2.00Methylene protons
-NH₂e.g., ~2.5 (broad)e.g., 2.00Amine protons
Impurity Ae.g., ~...e.g., 0.02
Estimated Purity (%) >99%

Elemental Analysis for Fundamental Purity Confirmation

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the sample.[12][13][14] This is a fundamental technique for confirming the empirical formula and assessing the absolute purity of a synthesized compound.[12][15] The measured values should be within ±0.4% of the theoretical values for a pure substance.[15]

Experimental Protocol: Elemental Analysis

Objective: To confirm the elemental composition and purity of this compound.

Instrumentation:

  • CHN/S Elemental Analyzer

Procedure:

  • Sample Preparation: Accurately weigh a small amount (typically 1-3 mg) of the dried this compound sample.

  • Analysis: The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector.

  • Data Analysis: Compare the experimentally determined percentages of C, H, N, and S with the theoretical values calculated from the molecular formula of this compound (C₄H₆N₂S).

Data Presentation: Elemental Analysis
ElementTheoretical (%)Found (%)Deviation (%)
Carbon (C)42.08e.g., 42.01-0.07
Hydrogen (H)5.30e.g., 5.35+0.05
Nitrogen (N)24.54e.g., 24.49-0.05
Sulfur (S)28.09e.g., 28.15+0.06

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation Sample This compound Sample Standard Reference Standard Solvent Diluent SampleSol SampleSol Injector HPLC Injector SampleSol->Injector Sample Solution Column C18 Column Injector->Column Mobile Phase StandardSol StandardSol StandardSol->Injector Standard Solution Detector UV Detector Column->Detector Data Data Acquisition & Analysis Detector->Data

Caption: Workflow for HPLC purity assessment of this compound.

Purity_Assessment_Strategy cluster_techniques Analytical Techniques cluster_information Information Obtained HPLC HPLC Potency Potency & Non-Volatile Impurities HPLC->Potency GCMS GC-MS Volatile Volatile & Semi-Volatile Impurities GCMS->Volatile NMR NMR Structure Structural Confirmation & Purity NMR->Structure EA Elemental Analysis Composition Elemental Composition & Absolute Purity EA->Composition Purity Overall Purity Assessment of this compound Potency->Purity Volatile->Purity Structure->Purity Composition->Purity

Caption: Logical relationship of analytical techniques for comprehensive purity assessment.

References

Application Notes and Protocols for Thiazol-5-ylmethanamine in the Development of Anti-Mycobacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the development of novel anti-mycobacterial agents to combat drug resistance and improve treatment outcomes. The thiazole nucleus is a prominent scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anti-mycobacterial effects. This document focuses on the application of the thiazol-5-ylmethanamine core structure in the design and development of new anti-TB agents. While direct research on this compound as a primary scaffold is emerging, this document compiles and extrapolates from the extensive research on closely related thiazole derivatives to provide a comprehensive guide for researchers in this field.

Thiazole-containing compounds have been shown to target various essential pathways in Mtb, including cell wall synthesis and enzymatic processes crucial for bacterial survival.[1] The unique structural features of the thiazole ring allow for diverse substitutions, enabling the fine-tuning of pharmacological properties to enhance efficacy and reduce toxicity. These application notes and protocols aim to provide a foundational resource for the synthesis, evaluation, and optimization of this compound derivatives as a promising class of anti-mycobacterial agents.

Data Presentation: Anti-Mycobacterial Activity of Thiazole Derivatives

The following tables summarize the in vitro anti-mycobacterial activity of various thiazole derivatives, providing a comparative overview of their potency. This data, gathered from several key studies, can guide the design of novel this compound analogs.

Table 1: Anti-tubercular Activity of Thiadiazole-Linked Thiazole Derivatives against M. tuberculosis H37Ra [2]

CompoundStructureMIC (µg/mL)
5g 2-(5-amino-1,3,4-thiadiazol-2-ylthio)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide15.625
5i 2-(5-amino-1,3,4-thiadiazol-2-ylthio)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide15.625
5l 2-(5-amino-1,3,4-thiadiazol-2-ylthio)-N-(4-methylthiazol-2-yl)acetamide7.1285
Rifampicin Standard Drug-

Table 2: Anti-mycobacterial Activity of 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamide Derivatives against M. tuberculosis H37Rv [3]

CompoundR GroupMIC (µM)
42g 4-fluorophenyl0.5
42l 4-(trifluoromethyl)phenyl0.25

Table 3: Anti-mycobacterial Activity of Benzo[d]thiazol-2-yl(piperazin-1-yl)methanone Derivatives against M. tuberculosis H37Rv [4]

CompoundSubstitution on BenzothiazoleSubstitution on PiperazineMIC (µM)
Hit 1 5-trifluoromethyl4-phenyl2.35
Hit 2 5-trifluoromethyl4-(4-chlorophenyl)3.12
Hit 3 5-trifluoromethyl4-benzyl7.94

Experimental Protocols

This section provides detailed methodologies for the synthesis of thiazole derivatives and the evaluation of their anti-mycobacterial activity, adapted from established literature.

Protocol 1: Synthesis of Thiazole Derivatives via Hantzsch Thiazole Synthesis[3]

This protocol describes a general method for synthesizing 2-aminothiazole derivatives, which can be adapted for the synthesis of this compound analogs.

Materials:

  • Appropriate α-haloketone or α-haloaldehyde

  • Substituted thiourea

  • Ethanol or other suitable solvent

  • Sodium bicarbonate or other base

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolve the α-haloketone/aldehyde (1 equivalent) in ethanol.

  • Add the substituted thiourea (1.1 equivalents) to the solution.

  • Add sodium bicarbonate (2 equivalents) and reflux the mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir for 30 minutes.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: In Vitro Anti-Mycobacterial Activity Screening using Microplate Alamar Blue Assay (MABA)

This protocol details a widely used method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • Alamar Blue reagent

  • Standard anti-TB drugs (e.g., Isoniazid, Rifampicin) as positive controls

  • Incubator at 37°C

Procedure:

  • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

  • Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute 1:20 in 7H9 broth.

  • Prepare serial two-fold dilutions of the test compounds in a 96-well plate. The final concentrations should typically range from 0.1 to 100 µg/mL.

  • Add 100 µL of the diluted bacterial suspension to each well containing the test compound.

  • Include a drug-free control well and a positive control well with a standard anti-TB drug.

  • Incubate the plates at 37°C for 5-7 days.

  • After incubation, add 20 µL of Alamar Blue reagent to each well.

  • Re-incubate the plates for 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Visualizations

Signaling Pathway and Workflow Diagrams

The following diagrams, created using Graphviz (DOT language), illustrate key concepts in the development of thiazole-based anti-mycobacterial agents.

G cluster_synthesis General Synthetic Workflow cluster_screening Anti-Mycobacterial Screening Workflow start Thiazole Precursors (e.g., α-haloketone, thiourea) reaction Hantzsch Thiazole Synthesis start->reaction product Thiazole Derivative reaction->product purification Purification & Characterization product->purification compound Synthesized Compound maba Microplate Alamar Blue Assay (MABA) compound->maba mic Determine MIC maba->mic cytotoxicity Cytotoxicity Assay mic->cytotoxicity sar Structure-Activity Relationship (SAR) Analysis mic->sar cytotoxicity->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for synthesis and screening of thiazole derivatives.

G cluster_moa Potential Mechanisms of Action cluster_targets Mycobacterial Targets cluster_effects Cellular Effects thiazole Thiazole Derivative kasA β-Ketoacyl-ACP Synthase (KasA) thiazole->kasA Inhibition dprE1 Decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) thiazole->dprE1 Inhibition other_enzymes Other Essential Enzymes thiazole->other_enzymes Inhibition efflux_pump Efflux Pump Inhibition thiazole->efflux_pump cell_wall Inhibition of Mycolic Acid Biosynthesis kasA->cell_wall dprE1->cell_wall dna_gyrase Inhibition of DNA Gyrase other_enzymes->dna_gyrase

Caption: Putative mechanisms of action for thiazole-based anti-mycobacterial agents.

Conclusion and Future Directions

The thiazole scaffold represents a versatile and promising starting point for the development of novel anti-mycobacterial agents. The data and protocols presented herein, drawn from extensive research on various thiazole derivatives, provide a solid foundation for initiating research into this compound-based compounds. While specific data for the this compound core is limited, the structure-activity relationships observed in related series suggest that strategic modifications at the amine and other positions of the thiazole ring could lead to potent anti-tubercular agents.

Future research should focus on the synthesis of a focused library of this compound derivatives and their systematic evaluation against both drug-susceptible and drug-resistant strains of M. tuberculosis. Elucidating the specific molecular targets and mechanisms of action will be crucial for rational drug design and optimization. Furthermore, in vivo efficacy and pharmacokinetic studies will be necessary to translate promising in vitro activity into viable clinical candidates. The continued exploration of the chemical space around the thiazole nucleus holds significant potential for the discovery of next-generation anti-TB drugs.

References

Application Notes and Protocols for the Synthesis of Substituted Thiazol-5-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted thiazol-5-ylmethanamine moieties are significant pharmacophores found in a variety of biologically active compounds, demonstrating a wide range of therapeutic activities. Thiazole rings are present in numerous pharmaceuticals, including anticancer, antifungal, antibacterial, and anti-inflammatory agents.[1] The ability to synthesize a diverse library of these compounds is crucial for structure-activity relationship (SAR) studies in drug discovery.

This document provides a detailed, step-by-step guide for the synthesis of substituted thiazol-5-ylmethanamines. The general strategy involves a two-stage process:

  • Formation of a substituted thiazole-5-carbaldehyde: This is typically achieved through established methods for thiazole ring synthesis, such as the Hantzsch thiazole synthesis, followed by introduction of the formyl group at the C5 position.

  • Reductive amination of the thiazole-5-carbaldehyde: The aldehyde is converted to the desired primary, secondary, or tertiary amine via an imine intermediate, which is then reduced.

General Synthetic Pathway

The overall synthetic scheme for preparing substituted thiazol-5-ylmethanamines is depicted below. The initial Hantzsch thiazole synthesis provides a versatile platform for introducing substituents at the 2- and 4-positions of the thiazole ring. Subsequent formylation and reductive amination complete the synthesis.

G cluster_0 Stage 1: Thiazole Ring Formation (Hantzsch Synthesis) cluster_1 Stage 2: Formylation cluster_2 Stage 3: Reductive Amination alpha_haloketone α-Haloketone (R1, R2 substituents) thiazole_intermediate 2,4-Disubstituted Thiazole alpha_haloketone->thiazole_intermediate Condensation thioamide Thioamide (R3 substituent) thioamide->thiazole_intermediate thiazole_aldehyde Substituted Thiazole-5-carbaldehyde thiazole_intermediate->thiazole_aldehyde e.g., Vilsmeier-Haack Reaction final_product Substituted this compound thiazole_aldehyde->final_product amine Primary or Secondary Amine (R4, R5) amine->final_product Sodium Triacetoxyborohydride

Caption: General synthetic pathway for substituted this compound.

Experimental Protocols

Protocol 1: Synthesis of a 2,4-Disubstituted Thiazole via Hantzsch Synthesis

The Hantzsch thiazole synthesis is a versatile method for the preparation of the core thiazole scaffold.[2] It involves the reaction of an α-haloketone with a thioamide.

Materials:

  • α-Haloketone (e.g., 2-bromoacetophenone)

  • Thioamide (e.g., thiourea)

  • Methanol

  • 5% Sodium Carbonate solution

Procedure:

  • In a 20 mL scintillation vial, combine the α-haloketone (5.0 mmol) and the thioamide (7.5 mmol).

  • Add methanol (5 mL) and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate at a moderate temperature (e.g., 60-70 °C) for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.

  • A precipitate of the thiazole product should form. Collect the solid by filtration through a Buchner funnel.

  • Wash the filter cake with water and allow the solid to air dry.

Quantitative Data for Hantzsch Thiazole Synthesis

α-HaloketoneThioamideSolventReaction TimeYield (%)Reference
2-BromoacetophenoneThioureaMethanol30 min~99[3]
Substituted Phenacyl BromidesThiosemicarbazideEthanol30-175 s (Microwave)Good yields[4]
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThioureaEthanol/Water2-3.5 h79-90[5]
Protocol 2: Synthesis of Substituted Thiazole-5-carbaldehyde

The formylation of the thiazole ring at the 5-position can be achieved through various methods. One common method is the Vilsmeier-Haack reaction. More recent methods describe cascade reactions to form the thiazole-5-carbaldehyde directly.[6][7]

Materials:

  • Substituted Thiazole

  • Dess-Martin Periodinane (DMP)

  • Potassium Thiocyanate (KSCN)

  • Tertiary Enaminone

Note: The direct synthesis of thiazole-5-carbaldehydes from enaminones is a specialized procedure.[6][7] For a more general approach, formylation of a pre-formed thiazole ring via electrophilic substitution is often employed.

Protocol 3: Reductive Amination of Thiazole-5-carbaldehyde

Reductive amination is a robust method for converting aldehydes to amines.[1][8][9] The use of sodium triacetoxyborohydride is favored due to its mild nature and high selectivity, tolerating a wide range of functional groups.[10][11][12][13]

Materials:

  • Substituted Thiazole-5-carbaldehyde

  • Amine (primary or secondary)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (optional, as a catalyst for less reactive substrates)

Procedure:

  • To a solution of the thiazole-5-carbaldehyde (1.0 mmol) and the desired amine (1.1 mmol) in 1,2-dichloroethane (10 mL), add sodium triacetoxyborohydride (1.5 mmol) in one portion.[10][11]

  • If the amine is used as its hydrochloride salt, add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted this compound.

Quantitative Data for Reductive Amination

Aldehyde/Ketone SubstrateAmineReducing AgentSolventYield (%)Reference
Various AldehydesVarious Primary/Secondary AminesNaBH(OAc)₃DCE80-96[10][13]
Aromatic AldehydesAnilinesNaBH₄ / Thiamine HClSolvent-freeup to 98[14]
AldehydesPrimary AminesNaBH₄Methanol84[13]

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis and purification of a substituted this compound.

G start Start hantzsch Hantzsch Thiazole Synthesis (Protocol 1) start->hantzsch formylation Formylation of Thiazole (e.g., Vilsmeier-Haack) hantzsch->formylation reductive_amination Reductive Amination (Protocol 3) formylation->reductive_amination workup Aqueous Workup (Quench & Extract) reductive_amination->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: Laboratory workflow for the synthesis of substituted this compound.

Conclusion

The synthetic route detailed in these application notes, combining the Hantzsch thiazole synthesis with a subsequent reductive amination, provides a reliable and versatile method for accessing a wide array of substituted thiazol-5-ylmethanamines. The use of mild and selective reagents like sodium triacetoxyborohydride in the final step ensures good yields and functional group tolerance, making this approach highly valuable for medicinal chemistry and drug development programs.

References

Troubleshooting & Optimization

Improving the yield of Thiazol-5-ylmethanamine synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of Thiazol-5-ylmethanamine. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent strategies for synthesizing this compound involve the initial construction of a substituted thiazole ring, followed by functional group manipulation to install the aminomethyl group at the C5 position. The two primary pathways are:

  • Route A: Reductive Amination of Thiazole-5-carboxaldehyde. This is a widely used two-step process. First, a suitable thiazole-5-carboxaldehyde derivative is synthesized, often via the Hantzsch thiazole synthesis. This aldehyde is then converted to this compound through reductive amination.

  • Route B: Nucleophilic Substitution of a 5-(Halomethyl)thiazole. In this approach, a 5-(halomethyl)thiazole derivative is prepared and subsequently reacted with a nitrogen nucleophile, such as ammonia or a protected amine equivalent (e.g., in a Gabriel synthesis), to yield the desired product.

Q2: Which synthetic route generally provides higher yields?

A2: The reductive amination of thiazole-5-carboxaldehyde (Route A) is often favored due to the relatively stable nature of the aldehyde intermediate and the high efficiency of modern reductive amination protocols. While the nucleophilic substitution route (Route B) can also be effective, 5-(halomethyl)thiazoles can be less stable and prone to side reactions, potentially lowering the overall yield.

Q3: What are the key considerations for optimizing the yield of the Hantzsch synthesis of the thiazole precursor?

A3: To optimize the Hantzsch thiazole synthesis for preparing the necessary precursors, consider the following:

  • Reaction Conditions: The reaction is typically carried out in a protic solvent like ethanol.[1] Reaction time and temperature are critical; monitor the reaction by TLC to avoid prolonged heating which can lead to side product formation.[2]

  • Stoichiometry: A slight excess of the thioamide component is often used to ensure complete consumption of the α-haloketone.[1]

  • pH Control: In some variations of the Hantzsch synthesis, acidic conditions can alter the regioselectivity of the cyclization, so maintaining a neutral or slightly basic pH is often preferred for specific isomers.[3]

Q4: Are there any "green" or more environmentally friendly approaches to thiazole synthesis?

A4: Yes, several greener methods for thiazole synthesis have been developed. These include microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption, and the use of greener solvents like water or polyethylene glycol (PEG).[4][5] Catalyst-free and solvent-free conditions have also been reported for certain thiazole syntheses.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, with a focus on the reductive amination pathway.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield of Thiazole-5-carboxaldehyde (Precursor) 1. Incomplete Hantzsch reaction. 2. Degradation of reactants or product. 3. Formation of isomeric side products.1. Monitor reaction progress via TLC and adjust reaction time and temperature accordingly. 2. Avoid excessive heating; consider microwave-assisted synthesis for shorter reaction times. 3. Control the reaction pH; acidic conditions can sometimes lead to different isomers.[3]
Low Yield of this compound (Final Product) 1. Inefficient imine formation. 2. Incomplete reduction of the imine. 3. Reduction of the starting aldehyde to an alcohol. 4. Over-alkylation of the amine product.1. Ensure anhydrous conditions for imine formation. The use of a dehydrating agent or a Dean-Stark trap can be beneficial. Mildly acidic catalysis (e.g., acetic acid) can promote imine formation.[7] 2. Use a sufficient excess of the reducing agent. Monitor the reaction by TLC to confirm the disappearance of the imine intermediate. 3. Employ a milder reducing agent that is selective for the imine over the aldehyde, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[7] 4. This is more common with primary amines. Use a large excess of the amine source (e.g., ammonia) or a protecting group strategy.
Presence of Impurities in the Final Product 1. Unreacted thiazole-5-carboxaldehyde. 2. Thiazole-5-methanol (from aldehyde reduction). 3. Di- or tri-alkylated amine byproducts.1. Optimize the reductive amination conditions (see above). Purification can be achieved by column chromatography or by an acid-base extraction to separate the basic amine product from the neutral aldehyde. 2. Use a more chemoselective reducing agent. Chromatographic separation is typically effective. 3. Employ a large excess of ammonia or use a protected amine followed by deprotection.
Difficulty in Product Purification 1. The product is a polar amine, which can be challenging to handle with standard silica gel chromatography. 2. The product may be water-soluble, leading to losses during aqueous work-up.1. Consider using an alternative stationary phase for chromatography, such as alumina, or use a mobile phase containing a small amount of a basic modifier (e.g., triethylamine) to reduce tailing on silica gel. 2. During work-up, saturate the aqueous layer with salt (e.g., NaCl) to decrease the solubility of the amine. Perform multiple extractions with an organic solvent.

Experimental Protocols

Protocol 1: Synthesis of Thiazole-5-carboxaldehyde via Hantzsch Synthesis (Illustrative)

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate thioamide (1.1 mmol) in ethanol (15 mL).

  • Addition of Reactants: To the solution, add the corresponding α-haloaldehyde or α-haloketone (1.0 mmol).

  • Reaction: Heat the mixture to reflux (approximately 78 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the thiazole-5-carboxaldehyde.

Protocol 2: Reductive Amination of Thiazole-5-carboxaldehyde

This protocol describes a common method for the conversion of the aldehyde to the final amine product.

  • Imine Formation: In a round-bottom flask, dissolve thiazole-5-carboxaldehyde (1.0 mmol) in anhydrous methanol (10 mL). Add a solution of ammonia in methanol (e.g., 7N, 5-10 equivalents). Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5-2.0 mmol) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the imine intermediate.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Basify the aqueous residue with a sodium hydroxide solution to a pH > 12.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times. Combine the organic layers.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be further purified by column chromatography on silica gel (often with a small percentage of triethylamine in the eluent to prevent streaking) or by distillation under reduced pressure.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical ConditionsAdvantagesDisadvantages
Sodium Borohydride (NaBH₄) Methanol, 0 °C to RTInexpensive, readily available.Can reduce the starting aldehyde to an alcohol, potentially lowering the yield.[7]
Sodium Cyanoborohydride (NaBH₃CN) Methanol, pH 4-5Selective for the imine/iminium ion over the aldehyde, leading to higher yields and cleaner reactions.[7]Toxic cyanide byproducts.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane, Acetic AcidMild and selective for the imine over the aldehyde.[7] Less toxic than NaBH₃CN.More expensive than NaBH₄.
Catalytic Hydrogenation (H₂/Catalyst) H₂, Pd/C, PtO₂, or Raney Ni"Green" reducing agent, high yields.Requires specialized equipment (hydrogenator). Some catalysts may be sensitive to sulfur-containing compounds.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_0 Route A: Reductive Amination Pathway cluster_1 Route B: Nucleophilic Substitution Pathway A_Start α-Haloketone + Thioamide A_Hantzsch Hantzsch Thiazole Synthesis A_Start->A_Hantzsch A_Aldehyde Thiazole-5-carboxaldehyde A_Hantzsch->A_Aldehyde A_Imine Imine Formation A_Aldehyde->A_Imine A_Amine_Source Amine Source (e.g., NH₃) A_Amine_Source->A_Imine A_Intermediate Imine Intermediate A_Imine->A_Intermediate A_Reduction Reduction (e.g., NaBH₄) A_Intermediate->A_Reduction A_Product This compound A_Reduction->A_Product B_Precursor 5-(Halomethyl)thiazole B_Sub Nucleophilic Substitution B_Precursor->B_Sub B_Nuc Nitrogen Nucleophile (e.g., Gabriel Reagent) B_Nuc->B_Sub B_Deprotect Deprotection (if needed) B_Sub->B_Deprotect B_Product This compound B_Deprotect->B_Product

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow Start Low Yield in Reductive Amination Check_Imine Is imine formation complete? Start->Check_Imine Check_Reduction Is imine being reduced? Check_Imine->Check_Reduction Yes Sol_Imine Add acid catalyst (e.g., AcOH). Use dehydrating agent. Check_Imine->Sol_Imine No Check_Aldehyde Is starting aldehyde consumed? Check_Reduction->Check_Aldehyde Yes Sol_Reduction Increase equivalents of reducing agent. Check reagent quality. Check_Reduction->Sol_Reduction No Sol_Aldehyde Aldehyde reduced to alcohol. Use milder reducing agent (e.g., NaBH₃CN). Check_Aldehyde->Sol_Aldehyde No Success Yield Improved Check_Aldehyde->Success Yes Sol_Imine->Check_Imine Sol_Reduction->Check_Reduction Sol_Aldehyde->Check_Reduction

Caption: Troubleshooting workflow for low yield in reductive amination.

References

Overcoming challenges in the purification of Thiazol-5-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Thiazol-5-ylmethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: this compound is a basic heterocyclic amine, which presents several purification challenges. Its basic nature can lead to strong interactions with acidic stationary phases like silica gel, resulting in poor peak shape, tailing, and even irreversible adsorption during column chromatography. The compound may also be sensitive to acidic or basic conditions, potentially leading to degradation during workup and purification.

Q2: What are the common impurities I might encounter?

A2: Impurities can originate from starting materials, side reactions, or degradation. Common impurities in thiazole synthesis may include unreacted starting materials, over-alkylated byproducts, and products from ring-opening or rearrangement, particularly under harsh reaction conditions.

Q3: Is it better to purify this compound as a free base or as a salt?

A3: Both strategies have their merits. Purifying the free base can be challenging on standard silica gel. Converting the amine to its hydrochloride salt can improve its crystallinity, making recrystallization a more viable and effective purification method. The choice depends on the subsequent steps in your synthetic route.

Q4: How can I monitor the purity of my fractions during chromatography?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation. Use a suitable mobile phase (e.g., a mixture of dichloromethane and methanol) and visualize the spots under UV light. Staining with potassium permanganate can also be effective for visualizing amines. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Troubleshooting Guides

Column Chromatography

Problem: My compound is streaking or tailing badly on the silica gel column.

Possible Cause Solution
Strong interaction between the basic amine and acidic silica.1. Add a basic modifier: Incorporate 0.5-2% triethylamine (TEA) or ammonia in your mobile phase to neutralize the acidic silanol groups on the silica surface.
2. Use a different stationary phase: Consider using neutral or basic alumina, or an amine-functionalized silica gel column.
3. Reversed-phase chromatography: If the compound is sufficiently non-polar, reversed-phase chromatography on a C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) can be an effective alternative.
Inappropriate mobile phase polarity. Optimize the mobile phase system using TLC first. A common starting point is a gradient of methanol in dichloromethane or ethyl acetate.

Problem: My compound is not eluting from the column.

Possible Cause Solution
The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, increase the percentage of methanol in dichloromethane.
Irreversible adsorption to the silica gel.This can happen with very basic compounds on highly acidic silica. Consider the solutions for tailing, such as adding a basic modifier or using an alternative stationary phase. In some cases, the product may be lost.
Recrystallization

Problem: My compound oils out during recrystallization.

Possible Cause Solution
The solvent is too non-polar for the compound at lower temperatures.Try a more polar solvent or a solvent mixture.
The solution is cooling too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Seeding the solution with a small crystal of the pure compound can also promote crystallization.
High concentration of impurities.The presence of significant impurities can inhibit crystallization. It may be necessary to perform a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization.

Problem: I am getting very low recovery after recrystallization.

Possible Cause Solution
The compound is too soluble in the chosen solvent, even at low temperatures.Select a solvent in which the compound has high solubility at high temperatures but low solubility at low temperatures. You may need to screen several solvents or solvent mixtures.
Too much solvent was used.Use the minimum amount of hot solvent required to fully dissolve the compound.

Experimental Protocols

Protocol 1: Flash Column Chromatography (with basic modifier)
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% dichloromethane).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Let the solvent drain until it is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution: Start with a non-polar mobile phase (e.g., dichloromethane) containing 1% triethylamine. Gradually increase the polarity by adding methanol (e.g., from 0% to 10% methanol in dichloromethane, with 1% triethylamine maintained throughout).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization from Hydrochloride Salt
  • Salt Formation: Dissolve the crude this compound free base in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in ether (or a similar solvent) dropwise with stirring until precipitation is complete.

  • Isolation of Crude Salt: Collect the precipitated hydrochloride salt by filtration and wash it with a small amount of cold solvent.

  • Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/ether).

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collection and Drying: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Purification Method Stationary/Mobile Phase or Solvent Typical Purity Expected Yield Key Considerations
Flash Column Chromatography Silica gel with CH₂Cl₂/MeOH + 1% TEA>95%Moderate to HighAddition of TEA is crucial to prevent tailing.
Reversed-Phase HPLC C18 column with Acetonitrile/Water + 0.1% TFA or high pH buffer>98%Low to ModerateIdeal for high-purity small-scale purification.
Recrystallization (as HCl salt) Ethanol, Isopropanol, or Ethanol/Ether>99%ModerateRequires conversion to the salt form.

Visualizations

experimental_workflow_column_chromatography start Crude this compound dissolve Dissolve in minimal solvent start->dissolve load Load onto silica gel column dissolve->load elute Elute with gradient (e.g., DCM/MeOH + 1% TEA) load->elute collect Collect fractions elute->collect tlc Analyze fractions by TLC collect->tlc combine Combine pure fractions tlc->combine evaporate Evaporate solvent combine->evaporate end Pure this compound evaporate->end

Caption: Workflow for Column Chromatography Purification.

experimental_workflow_recrystallization start Crude this compound dissolve_free_base Dissolve in ether start->dissolve_free_base add_hcl Add HCl in ether dissolve_free_base->add_hcl precipitate Precipitate HCl salt add_hcl->precipitate filter_crude Filter crude salt precipitate->filter_crude dissolve_salt Dissolve salt in minimal hot solvent (e.g., Ethanol) filter_crude->dissolve_salt cool Cool slowly to crystallize dissolve_salt->cool filter_pure Filter pure crystals cool->filter_pure dry Dry under vacuum filter_pure->dry end Pure this compound HCl dry->end

Caption: Workflow for Recrystallization via Hydrochloride Salt.

troubleshooting_logic_tailing start Tailing observed on silica gel TLC/Column cause Likely cause: Strong interaction of basic amine with acidic silica start->cause solution1 Add 1% Triethylamine to mobile phase cause->solution1 solution2 Use amine-functionalized silica cause->solution2 solution3 Use neutral/basic alumina cause->solution3 solution4 Switch to reversed-phase chromatography cause->solution4 end Improved peak shape solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting Logic for Peak Tailing.

Technical Support Center: Optimization of Reaction Conditions for Coupling Thiazol-5-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful coupling of Thiazol-5-ylmethanamine. The following sections detail optimized conditions, experimental protocols, and solutions to common issues encountered during amide bond formation and N-arylation reactions.

Section 1: Amide Coupling with this compound

Amide bond formation is a cornerstone reaction in medicinal chemistry, frequently employed to couple primary amines like this compound with carboxylic acids. The selection of appropriate coupling reagents and conditions is critical to achieving high yields and purity.

Experimental Protocol: General Amide Coupling

This protocol describes a standard procedure for the coupling of this compound with a generic carboxylic acid using common peptide coupling reagents.

Materials:

  • This compound (1.0 eq)

  • Carboxylic Acid (1.0 - 1.2 eq)

  • Coupling Reagent (e.g., HATU, EDC/HOBt) (1.1 - 1.5 eq)

  • Organic Base (e.g., DIPEA, Et3N) (2.0 - 3.0 eq)

  • Anhydrous Solvent (e.g., DMF, DCM, MeCN)

Procedure:

  • To a solution of the carboxylic acid in the chosen anhydrous solvent, add the coupling reagent (and HOBt if using EDC).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound to the reaction mixture, followed by the dropwise addition of the organic base.

  • Allow the reaction to stir at room temperature overnight. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl.

  • Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Optimization of Amide Coupling Conditions

The choice of reagents can significantly impact reaction success, especially with electronically distinct coupling partners.[1][2] The following table summarizes common conditions.

Parameter Condition Typical Outcome/Consideration Citation
Coupling Reagent HATU / DIPEAHighly effective for a broad range of substrates, including electron-deficient amines.[1][2]
EDC / HOBt / DMAPA cost-effective and widely used combination. A catalytic amount of HOBt can improve yields.[1]
DCC / DMAPEffective, but the dicyclohexylurea (DCU) byproduct can complicate purification.
Base DIPEASterically hindered, non-nucleophilic base suitable for most couplings.[1]
Et3N (Triethylamine)Common, effective base. Can sometimes lead to side reactions if the amine is hindered.[1]
Solvent DMF, DCM, MeCNDMF is a good general solvent. DCM is useful for easy removal post-reaction. MeCN is also a viable option.[1][3]
Temperature Room TemperatureSufficient for most standard amide couplings.[4]
0 °C to RTUsed when activating the acid with highly reactive reagents like oxalyl or thionyl chloride to control exothermicity.[3]
Elevated (e.g., 60°C)May slightly improve yields for particularly unreactive coupling partners but risks decomposition.[1]

Visualization: Amide Coupling Workflow

Amide_Coupling_Workflow cluster_activation Step 1: Acid Activation cluster_coupling Step 2: Amine Coupling cluster_workup Step 3: Workup & Purification Acid Carboxylic Acid Activated_Acid Activated Ester Intermediate Acid->Activated_Acid  + Base (DIPEA) Reagent Coupling Reagent (e.g., HATU) Reagent->Activated_Acid Product Amide Product Activated_Acid->Product Coupling Thiazole_Amine This compound Thiazole_Amine->Product Quench Aqueous Quench Product->Quench Reaction Complete Extract Extraction Quench->Extract Purify Chromatography Extract->Purify Final_Product Pure Amide Purify->Final_Product Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L-Pd(II)-Ar     |    X OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord PdII_Amine [L-Pd(II)-Ar(HNR)]+        |       X- Amine_Coord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation Amido_Complex L-Pd(II)-Ar     |    NR Deprotonation->Amido_Complex BaseH Base-H+ Deprotonation->BaseH Reduct_Elim Reductive Elimination Amido_Complex->Reduct_Elim Reduct_Elim->Pd0 Catalyst Regeneration Product Ar-NHR Reduct_Elim->Product ArylHalide Ar-X ArylHalide->OxAdd Amine R-NH₂ (this compound) Amine->Amine_Coord Base Base Base->Deprotonation Troubleshooting_Tree Start Low / No Yield in Coupling Reaction Check_Purity Are starting materials pure & dry? Start->Check_Purity Check_Inert Was the reaction under inert atmosphere? Start->Check_Inert Purify Purify/dry reagents. Redistill solvents. Check_Purity->Purify No Is_Amide Is it an Amide Coupling? Check_Purity->Is_Amide Yes Improve_Inert Degas solvent thoroughly. Use Schlenk techniques. Check_Inert->Improve_Inert No Is_BH Is it a Buchwald- Hartwig Coupling? Check_Inert->Is_BH Yes Amide_Reagent Is coupling reagent active/appropriate? Is_Amide->Amide_Reagent BH_Ligand Is ligand/base combination optimal? Is_BH->BH_Ligand Amide_Solve Change coupling reagent (e.g., EDC -> HATU). Check stoichiometry. Amide_Reagent->Amide_Solve No Amide_No Check reagent age. Ensure pre-activation. Amide_Reagent->Amide_No Yes BH_Solve Screen bulky ligands (XPhos, RuPhos) & stronger bases (NaOtBu). BH_Ligand->BH_Solve No BH_No Try different ligand/base combos. Increase temperature. BH_Ligand->BH_No Yes

References

Navigating the Stability of Thiazol-5-ylmethanamine: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the stability of chemical compounds is paramount to experimental success and the integrity of results. Thiazol-5-ylmethanamine, a key building block in various synthetic pathways, can present stability challenges. This technical support center provides a comprehensive troubleshooting guide in a question-and-answer format to address common issues encountered during its handling, storage, and use.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My this compound sample has changed color from white/pale yellow to a yellow-brown solid. What could be the cause?

A1: A color change often indicates degradation. Thiazole-containing compounds can be sensitive to several factors, including light, air (oxidation), and temperature.[1][2] Improper storage is a likely cause. Ensure the compound is stored at the recommended 2-8°C under an inert atmosphere and protected from light.[1][3][4]

Q2: I'm observing unexpected peaks in my HPLC analysis of a reaction involving this compound. Could this be due to degradation?

A2: Yes, the appearance of new peaks is a strong indicator of degradation products. Thiazole derivatives can degrade under various conditions, including acidic or alkaline hydrolysis, oxidation, and photodegradation.[5][6] A stability-indicating HPLC method is crucial to separate and identify these degradants.[7][8][9]

Q3: What are the primary degradation pathways for thiazole-containing compounds like this compound?

A3: Based on studies of related compounds, the primary degradation pathways include:

  • Photodegradation: Exposure to light, particularly UV or visible light, can induce degradation. For some thiazoles, this involves a reaction with singlet oxygen, leading to the formation of an unstable endoperoxide that subsequently rearranges.[5][10]

  • Oxidative Degradation: Thiazole rings can be susceptible to oxidation, leading to the formation of various oxidation products.[5] The use of advanced oxidation processes, such as UV in the presence of hydrogen peroxide, has been shown to degrade thiazole pollutants.[3]

  • Hydrolysis: Thiazole derivatives can be sensitive to hydrolysis, particularly under alkaline conditions.[5][6]

  • Thermal Degradation: High temperatures can cause the thermal degradation of compounds containing a thiazole ring.[1][4]

Q4: How can I minimize the degradation of this compound during my experiments?

A4: To minimize degradation, consider the following precautions:

  • Protect from Light: Conduct experiments in amber glassware or under low-light conditions.

  • Inert Atmosphere: When possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Control pH: Avoid strongly acidic or basic conditions unless required by the reaction protocol. If extreme pH is necessary, consider the potential for degradation and analyze the product mixture carefully.

  • Temperature Control: Maintain the recommended temperature range for both storage and reactions. Avoid excessive heat.

  • Avoid Incompatible Reagents: Be cautious when using strong oxidizing agents, acids, acid chlorides, and acid anhydrides, as these have been noted as incompatible with thiazole compounds.[2]

Quantitative Data on Thiazole Derivative Stability

Stress ConditionReagent/ConditionDurationDegradation (%)Reference
Acid Hydrolysis 1 M HCl72 hMinor[6]
Base Hydrolysis 1 M NaOH72 hSignificant[6]
Neutral Hydrolysis Water72 hMinor[6]
Oxidation Metallic Ions-Significant[6]
Photolysis UV/Visible Light-Varies by compound[10]
Thermolysis Elevated Temperature-Varies by compound[1][4]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation products of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Keep at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Keep at room temperature for a defined period.

    • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature for a defined period.

    • Thermal Degradation: Expose a solid sample or the stock solution to dry heat (e.g., 80°C) for a defined period.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) or visible light in a photostability chamber for a defined period.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is essential to separate the parent compound from its degradation products.

  • Column Selection: A C18 column is a common starting point for the analysis of small organic molecules.[5]

  • Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[9] The pH of the aqueous phase can be adjusted to optimize the separation.

  • Gradient Elution: A gradient elution program, where the proportion of the organic solvent is increased over time, is often necessary to separate compounds with a wide range of polarities.

  • Detection: A UV detector is commonly used. The detection wavelength should be set at the λmax of this compound to ensure good sensitivity.

  • Method Validation: The developed method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[8][9]

Visualizing Workflows and Relationships

Troubleshooting_Workflow Troubleshooting Logic for this compound Stability start Stability Issue Observed (e.g., color change, new HPLC peaks) check_storage Verify Storage Conditions (2-8°C, inert atm, dark) start->check_storage check_handling Review Experimental Protocol (pH, temp, light, reagents) start->check_handling improper_storage Correct Storage Practices check_storage->improper_storage Incorrect degradation_confirmed Degradation Confirmed check_storage->degradation_confirmed Correct protocol_issue Modify Experimental Conditions check_handling->protocol_issue Issue Found check_handling->degradation_confirmed No Issue forced_degradation Perform Forced Degradation Study degradation_confirmed->forced_degradation method_development Develop Stability-Indicating HPLC Method forced_degradation->method_development characterize_degradants Characterize Degradation Products (LC-MS, NMR) method_development->characterize_degradants Stability_Factors Key Factors Affecting this compound Stability compound This compound Stability light Light Exposure (Photodegradation) compound->light temp Temperature (Thermal Degradation) compound->temp ph pH (Acid/Base Hydrolysis) compound->ph oxygen Oxygen/Oxidizing Agents (Oxidation) compound->oxygen reagents Incompatible Reagents (e.g., Strong Acids) compound->reagents

References

Enhancing the solubility of Thiazol-5-ylmethanamine for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Thiazol-5-ylmethanamine. The focus is on enhancing its solubility for reliable and reproducible biological assays.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Compound precipitates in aqueous buffer Low intrinsic aqueous solubility of the free base form.Convert to a salt form (e.g., hydrochloride salt) to improve aqueous solubility. See Protocol 1.
Buffer pH is at or near the pKa of the compound, leading to precipitation.Adjust the buffer pH to be at least 2 units away from the compound's pKa. For an amine, lowering the pH will favor the more soluble protonated form.
High compound concentration exceeds its solubility limit.Determine the maximum solubility in the assay buffer. Perform a solubility curve.
Inconsistent assay results Compound precipitation during the experiment.Visually inspect assay plates for precipitation. Use a solubility-enhancing excipient like cyclodextrin. See Protocol 2.
Degradation of the compound in the assay medium.Assess the chemical stability of this compound under the specific assay conditions (pH, temperature, light exposure).
Difficulty dissolving the initial stock Inappropriate solvent for the stock solution.Use a small amount of a polar aprotic solvent such as DMSO or DMF to prepare a high-concentration stock solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

For initial stock solutions, it is advisable to use a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its strong solubilizing power for a wide range of organic molecules. Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. This stock can then be diluted into aqueous buffers for your biological assays. Ensure the final concentration of the organic solvent in the assay is low (typically <1%) to avoid solvent-induced artifacts.

Q2: How can I improve the aqueous solubility of this compound for my cell-based assays?

Several strategies can be employed to enhance the aqueous solubility:

  • pH Adjustment: As this compound contains a basic amine group, its solubility is pH-dependent. Lowering the pH of the aqueous buffer will protonate the amine, forming a more soluble salt.

  • Salt Formation: Synthesizing a salt form of the compound, such as a hydrochloride (HCl) or tartrate salt, can significantly increase its aqueous solubility compared to the free base.

  • Use of Co-solvents: While generally minimized in final assay conditions, using a small percentage of a water-miscible co-solvent (e.g., ethanol, propylene glycol) in the buffer can improve solubility.

  • Excipients: Employing solubility-enhancing excipients like cyclodextrins can encapsulate the hydrophobic regions of the molecule, increasing its apparent solubility in aqueous solutions.

Q3: My compound appears to be degrading in the assay buffer. What should I do?

To assess stability, incubate this compound in the assay buffer under the same conditions as your experiment (time, temperature, light). At various time points, analyze the sample by HPLC or LC-MS to quantify the amount of intact compound remaining. If degradation is observed, consider modifying the buffer composition (e.g., adding antioxidants if oxidative degradation is suspected) or reducing the incubation time if experimentally feasible.

Quantitative Data Summary

The following table summarizes hypothetical solubility data for this compound under different conditions to illustrate the impact of various enhancement strategies.

Formulation Solvent/Buffer Temperature (°C) Solubility (µg/mL)
Free BasePhosphate Buffered Saline (PBS), pH 7.4255
Free Base5% DMSO in PBS, pH 7.42550
Hydrochloride SaltPhosphate Buffered Saline (PBS), pH 7.425500
Free Base with 10 mM HP-β-CDPhosphate Buffered Saline (PBS), pH 7.425250
Free BaseCitrate Buffer, pH 5.025800

Experimental Protocols

Protocol 1: Preparation of this compound Hydrochloride Salt

Objective: To convert the free base of this compound to its more water-soluble hydrochloride salt.

Materials:

  • This compound (free base)

  • 2 M HCl in diethyl ether

  • Anhydrous diethyl ether

  • Anhydrous dichloromethane

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon gas supply

  • Filter funnel and filter paper

  • Vacuum desiccator

Procedure:

  • Dissolve 1 equivalent of this compound free base in a minimal amount of anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • While stirring, slowly add 1.1 equivalents of 2 M HCl in diethyl ether dropwise to the solution.

  • A precipitate should form upon addition of the HCl solution. Continue stirring for 30 minutes at room temperature.

  • If precipitation is slow, the reaction mixture can be cooled in an ice bath to facilitate precipitation.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.

  • Dry the resulting white to off-white solid under vacuum in a desiccator to obtain this compound hydrochloride.

  • Confirm the salt formation and purity using appropriate analytical techniques (e.g., NMR, LC-MS).

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare a stock solution of this compound with enhanced aqueous solubility using a cyclodextrin-based formulation.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Assay buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Water bath sonicator

  • 0.22 µm syringe filter

Procedure:

  • Prepare a stock solution of HP-β-CD in the desired assay buffer (e.g., 45% w/v).

  • Weigh the required amount of this compound and add it to the HP-β-CD solution.

  • Vortex the mixture vigorously for 2-3 minutes.

  • Sonicate the mixture in a water bath sonicator for 30-60 minutes to facilitate the formation of the inclusion complex.

  • Allow the solution to equilibrate at room temperature for at least one hour.

  • Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • The resulting clear solution is a stock of the this compound:HP-β-CD complex, ready for dilution into the assay medium.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_methods Enhancement Methods cluster_validation Validation & Assay cluster_troubleshooting Troubleshooting start Start: Insoluble This compound strategy Select Solubility Enhancement Strategy start->strategy salt Salt Formation (Protocol 1) strategy->salt Chemical Modification cyclo Cyclodextrin (Protocol 2) strategy->cyclo Formulation Approach ph_adjust pH Adjustment strategy->ph_adjust Buffer Optimization sol_test Solubility Testing salt->sol_test cyclo->sol_test ph_adjust->sol_test assay Biological Assay sol_test->assay precip Precipitation Observed assay->precip Inconsistent Results precip->strategy Re-evaluate Strategy signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Target Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates tf Transcription Factor kinase2->tf gene Target Gene Expression tf->gene Regulates compound This compound (Solubilized) compound->receptor Binds inhibitor Antagonist inhibitor->receptor Blocks

Side reaction products in the synthesis of Thiazol-5-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of Thiazol-5-ylmethanamine. The information is presented in a question-and-answer format to offer direct and actionable solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: this compound is typically synthesized through a few key pathways:

  • Reduction of Thiazole-5-carbonitrile: This is a widely used method involving the reduction of the nitrile group to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • From 5-(Chloromethyl)thiazole or 5-(Bromomethyl)thiazole: This route involves the nucleophilic substitution of the halide with an amine source. Common methods include the Gabriel synthesis (using potassium phthalimide followed by hydrolysis) or direct amination with ammonia or a protected amine equivalent.

  • Reductive Amination of Thiazole-5-carbaldehyde: This method involves the reaction of the aldehyde with ammonia or an ammonium salt in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation.

  • Curtius Rearrangement: This less common route starts from thiazole-5-carboxylic acid, which is converted to an acyl azide. The acyl azide then undergoes thermal or photochemical rearrangement to an isocyanate, which is subsequently hydrolyzed to the amine.

Q2: What are the expected yields for the synthesis of this compound?

A2: Yields are highly dependent on the chosen synthetic route, scale, and optimization of reaction conditions. Generally reported yields for common methods are summarized below.

Synthetic RouteReagentsTypical Yield (%)
Reduction of Thiazole-5-carbonitrileLiAlH₄ in THF60-80%
Gabriel Synthesis5-(Bromomethyl)thiazole, Potassium Phthalimide, Hydrazine50-70%
Reductive AminationThiazole-5-carbaldehyde, NH₄OAc, NaBH₃CN40-60%

Q3: How can I purify the final product, this compound?

A3: Purification of this compound typically involves the following steps:

  • Acid-Base Extraction: As a primary amine, the product can be extracted from an organic solvent into an acidic aqueous solution (e.g., 1M HCl). The aqueous layer is then washed with an organic solvent to remove non-basic impurities. The product is then liberated by basifying the aqueous layer (e.g., with NaOH or NaHCO₃) and extracted back into an organic solvent.

  • Chromatography: Column chromatography on silica gel is a common method for purification. A polar eluent system, often containing a small amount of a basic modifier like triethylamine or ammonia in methanol/dichloromethane, is used to prevent tailing of the amine.

  • Distillation: If the product is sufficiently volatile and thermally stable, vacuum distillation can be an effective purification method for larger scales.

  • Crystallization: The product can be converted to a salt (e.g., hydrochloride or hydrobromide salt) which can often be purified by recrystallization from a suitable solvent system like ethanol/ether.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Degradation of starting materials or product: Reagents may be unstable under the reaction conditions. The thiazole ring can be sensitive to strong acids or bases at elevated temperatures. 3. Poor quality of reagents: Impure starting materials or deactivated catalysts/reducing agents. 4. Moisture contamination: For reactions involving moisture-sensitive reagents like LiAlH₄.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Increase reaction time or temperature cautiously. 2. Perform the reaction at a lower temperature for a longer duration. Ensure the work-up procedure is not overly harsh. 3. Use freshly opened or properly stored reagents. Check the activity of catalysts and reducing agents. 4. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Products (Side Reactions) 1. Over-reduction (in nitrile reduction): The thiazole ring can sometimes be reduced under harsh conditions. 2. Dimerization/Polymerization: The aminomethyl group can be reactive and may lead to self-condensation, especially at high temperatures or in the presence of certain catalysts. 3. Formation of secondary amine: In reductive amination, the primary amine product can react with another molecule of the aldehyde to form a secondary amine. 4. Incomplete hydrolysis (in Gabriel synthesis): The phthalimide intermediate may not be fully cleaved.1. Use a milder reducing agent or control the stoichiometry of the reducing agent carefully. Perform the reaction at a lower temperature. 2. Maintain a lower reaction temperature and dilute reaction conditions. Purify the product promptly after synthesis. 3. Use a large excess of the ammonia source. Control the stoichiometry of the reducing agent. 4. Ensure complete reaction with hydrazine by extending the reaction time or slightly increasing the temperature during the hydrolysis step.
Difficulty in Product Isolation/Purification 1. Product is highly water-soluble: this compound and its salts can have significant water solubility, leading to losses during aqueous work-up. 2. Product is an oil: The free base is often a low-melting solid or an oil, making handling and crystallization difficult. 3. Tailing on silica gel chromatography: The basic amine group interacts strongly with the acidic silica gel.1. Saturate the aqueous layer with salt (e.g., NaCl) before extraction to decrease the product's solubility in the aqueous phase. Use a continuous liquid-liquid extractor for highly soluble products. 2. Convert the amine to a crystalline salt (e.g., hydrochloride) for easier handling and purification by recrystallization. 3. Add a small percentage of a basic modifier (e.g., 0.5-2% triethylamine or ammonia in methanol) to the eluent system. Alternatively, use neutral or basic alumina for chromatography.

Visualizations

Synthesis Pathways and Potential Side Reactions

The following diagram illustrates the main synthetic routes to this compound and highlights the points where common side products may form.

Synthesis_Pathways cluster_reactants Starting Materials cluster_product Target Product cluster_side_products Potential Side Products Thiazole_CN Thiazole-5-carbonitrile Product This compound Thiazole_CN->Product Reduction (e.g., LiAlH₄) Over_reduction Ring-Reduced Species Thiazole_CN->Over_reduction Harsh Reduction Thiazole_CHO Thiazole-5-carbaldehyde Thiazole_CHO->Product Reductive Amination Secondary_Amine Secondary Amine Thiazole_CH2X 5-(Halomethyl)thiazole Phthalimide_Intermediate N-(Thiazol-5-ylmethyl)phthalimide Thiazole_CH2X->Phthalimide_Intermediate Gabriel Synthesis Thiazole_COOH Thiazole-5-carboxylic Acid Isocyanate Thiazole-5-isocyanate Thiazole_COOH->Isocyanate Curtius Rearrangement Dimer Dimer/Polymer Product->Dimer Product->Secondary_Amine Reaction with Aldehyde Phthalimide_Intermediate->Product Hydrazinolysis Isocyanate->Product Hydrolysis

Caption: Synthetic pathways to this compound and potential side reactions.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve common issues during the synthesis.

Troubleshooting_Workflow Start Experiment Start Problem Problem Encountered? Start->Problem Low_Yield Low/No Yield Problem->Low_Yield Yes Multiple_Products Multiple Products Problem->Multiple_Products Yes Isolation_Issues Isolation/Purification Issues Problem->Isolation_Issues Yes End Successful Synthesis Problem->End No Check_Reagents Check Reagent Quality & Stoichiometry Low_Yield->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp, Time) Low_Yield->Check_Conditions Check_Moisture Check for Moisture Contamination Low_Yield->Check_Moisture Analyze_Byproducts Analyze Side Products (NMR, MS) Multiple_Products->Analyze_Byproducts Optimize_Workup Optimize Work-up Procedure Isolation_Issues->Optimize_Workup Optimize_Chromatography Optimize Chromatography Isolation_Issues->Optimize_Chromatography Modify_Protocol Modify Protocol Check_Reagents->Modify_Protocol Check_Conditions->Modify_Protocol Check_Moisture->Modify_Protocol Analyze_Byproducts->Modify_Protocol Optimize_Workup->Modify_Protocol Optimize_Chromatography->Modify_Protocol Modify_Protocol->Start

Caption: A workflow for troubleshooting common synthesis problems.

Technical Support Center: Refined Analytical Methods for Thiazol-5-ylmethanamine Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Thiazol-5-ylmethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the HPLC-UV or LC-MS/MS analysis of this compound.

Q1: Why am I observing significant peak tailing for my this compound standard in reversed-phase HPLC?

A1: Peak tailing is a common issue when analyzing basic compounds like this compound, which contains a primary amine group.[1] The primary cause is secondary interactions between the protonated amine and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2] This secondary retention mechanism causes some analyte molecules to lag, resulting in an asymmetrical peak.[1]

To troubleshoot this, consider the following:

  • Mobile Phase pH: Ensure the mobile phase pH is low, typically between 2 and 3.[3][4] This protonates the silanol groups, minimizing their interaction with the positively charged analyte.

  • Column Chemistry: Use a modern, high-purity, end-capped C18 column or a column specifically designed for basic compounds, such as one with a polar-embedded or charged surface.[3]

  • Mobile Phase Additives: Incorporate a competitive base, like 0.1% triethylamine (TEA), into your mobile phase to mask the active silanol sites.

  • Buffer Concentration: Ensure your buffer concentration is adequate, typically in the range of 10-50 mM, to maintain a stable pH.[3]

Q2: My this compound peak is broad and shows poor sensitivity. What are the likely causes and solutions?

A2: Poor peak shape directly impacts sensitivity.[1] Besides peak tailing (see Q1), peak broadening can be caused by several factors:

  • Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce dead volume.[5]

  • Sample Solvent: The solvent used to dissolve the sample should be weaker than or equal in strength to the mobile phase.[3] Injecting a sample in a much stronger solvent can cause the analyte band to spread before it reaches the column.

  • Column Contamination or Degradation: The column may be contaminated or have lost efficiency. Try flushing the column with a strong solvent or, if the column is old, replace it.[3]

  • Detector Settings: An excessively high detector time constant can cause peak broadening.[6]

Q3: I am not detecting any peak for this compound. What should I check?

A3: A complete loss of signal can be due to instrumental issues or incorrect method parameters.

  • System Check: Ensure the HPLC or LC-MS/MS system is functioning correctly. Check for leaks, pump pressure, and detector lamp status (for UV).[7][8]

  • Wavelength Selection (HPLC-UV): Thiazole-containing compounds typically show UV absorbance around 250-270 nm.[9][10] Verify that your UV detector is set to an appropriate wavelength. A UV scan of a concentrated standard can determine the optimal wavelength.

  • Ionization (LC-MS/MS): this compound is a basic compound and should ionize well in positive electrospray ionization (ESI+) mode. Ensure your MS source is set to the correct polarity.

  • Sample Preparation: Verify that your sample preparation and extraction procedure is appropriate and that the analyte is not being lost during this stage.

Q4: My retention time for this compound is shifting between injections. How can I stabilize it?

A4: Retention time instability can compromise data reliability.[7]

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence. Inadequate equilibration is a common cause of retention time drift.[7][8]

  • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. Small changes in solvent composition can lead to shifts.[7]

  • Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.[7]

  • Pump Performance: Inconsistent pump flow can lead to retention time shifts. Check for pressure fluctuations and ensure the pump is properly maintained.

Experimental Protocols

The following are example methodologies for the analysis of this compound. These should be considered starting points and may require optimization for specific matrices and instrumentation.

Protocol 1: HPLC-UV Method

This protocol is based on methods developed for similar aminothiazole compounds.[9]

  • Chromatographic System: HPLC with UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A base-deactivated column is recommended.

  • Mobile Phase: Isocratic elution with a mixture of 0.1% orthophosphoric acid in water (Solvent A) and acetonitrile (Solvent B) in a 55:45 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm (verify optimal wavelength by scanning a standard).

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent like methanol or a mixture of mobile phase.

    • For pharmaceutical formulations, dissolve the sample in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.

Protocol 2: LC-MS/MS Method

This protocol is designed for high sensitivity and selectivity, suitable for complex matrices.

  • Chromatographic System: UHPLC or HPLC coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: Gradient elution.

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These must be determined by infusing a standard solution of this compound. The precursor ion will be [M+H]+.

    • Source Parameters: Optimize gas temperatures, gas flows, and spray voltage for the specific instrument used.

  • Sample Preparation (from Plasma):

    • To 100 µL of plasma, add an internal standard.

    • Perform protein precipitation by adding 300 µL of cold acetonitrile.

    • Vortex for 1 minute, then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase composition and inject.[11]

Data Presentation

The following tables provide example parameters for method validation based on similar compounds. These values should be experimentally determined for this compound.

Table 1: Example HPLC-UV Method Parameters

ParameterExample Value
ColumnC18, 150 mm x 4.6 mm, 5 µm
Mobile Phase0.1% H₃PO₄ in Water : Acetonitrile (55:45)
Flow Rate1.0 mL/min
Detection Wavelength265 nm
Retention Time~4.5 min (highly dependent on exact conditions)

Table 2: Example LC-MS/MS Method Validation Data

ParameterExample Value Range
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.1 - 0.5 ng/mL
Limit of Quantification (LOQ)0.5 - 1.5 ng/mL
Accuracy (% Bias)Within ±15%
Precision (% RSD)< 15%

Visualizations

Experimental Workflows & Logical Relationships

The following diagrams illustrate key workflows for method development and troubleshooting.

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_dev Method Development cluster_val Validation A Define Analytical Goal (e.g., Purity, Quantification) B Review Analyte Properties (pKa, Solubility, UV Spectra) A->B C Select Column & Mobile Phase B->C D Optimize Separation (Gradient, pH, Temperature) C->D E Develop Sample Prep (Extraction, Dilution) D->E F Validate Method (Linearity, Accuracy, Precision) E->F G Finalize Protocol F->G

Caption: HPLC Method Development Workflow.

Peak_Tailing_Troubleshooting Start Peak Tailing Observed (As > 1.2) Check_pH Is Mobile Phase pH 2-3 units below pKa? Start->Check_pH Adjust_pH Action: Lower pH to ~2.5 using Formic or Phosphoric Acid Check_pH->Adjust_pH No Check_Column Using a modern, end-capped or base- deactivated column? Check_pH->Check_Column Yes Adjust_pH->Check_Column Change_Column Action: Switch to a suitable column for basic compounds Check_Column->Change_Column No Check_Overload Is sample concentration too high? Check_Column->Check_Overload Yes Change_Column->Check_Overload Dilute_Sample Action: Dilute sample or reduce injection volume Check_Overload->Dilute_Sample Yes Resolved Problem Resolved Check_Overload->Resolved No Dilute_Sample->Resolved

Caption: Troubleshooting Peak Tailing for Basic Compounds.

References

Technical Support Center: Thiazol-5-ylmethanamine Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of Thiazol-5-ylmethanamine to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound and its salts?

A1: To ensure the stability of this compound and its hydrochloride or dihydrochloride salts, it is recommended to store the compound at 2-8°C under an inert atmosphere.[1][2][3] The container should be tightly sealed to protect it from moisture and air. For related compounds like Thiazol-2-ylmethanamine, storage in a cool, dark place below 15°C is advised, as it is known to be air-sensitive.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: Based on studies of related thiazole compounds, the primary factors that can lead to the degradation of this compound are exposure to light, elevated temperatures, oxygen, and non-neutral pH conditions (hydrolysis).[3][4][5][6][7][8]

Q3: Is this compound sensitive to light?

Q4: How does temperature affect the stability of this compound?

A4: Elevated temperatures can promote the thermal degradation of thiazole compounds.[5] It is recommended to store this compound under refrigerated conditions (2-8°C) to minimize the risk of thermal decomposition.[1][2][3]

Q5: Can this compound degrade in solution?

A5: Yes, like many amine-containing compounds, this compound may be susceptible to degradation in solution, particularly under acidic or basic conditions, which can lead to hydrolysis. Oxidative degradation is also a potential concern in solution. Forced degradation studies on similar thiazole derivatives confirm their susceptibility to these conditions.[7] It is advisable to prepare solutions fresh and store them for short periods at low temperatures.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Discoloration of solid material (e.g., from white/pale yellow to brown) Oxidation or exposure to light.Discard the material if significant discoloration is observed. For future prevention, ensure the compound is stored under an inert atmosphere and protected from light.
Unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) Presence of degradation products.Review storage conditions. Ensure the material was not exposed to high temperatures, light, or reactive chemicals. Prepare fresh samples and re-analyze. Consider performing a forced degradation study to identify potential degradants.
Poor or inconsistent results in experiments Degradation of the starting material.Verify the purity of the this compound using a suitable analytical method (e.g., HPLC, NMR). If degradation is confirmed, obtain a fresh batch of the compound and store it under the recommended conditions.
Precipitation or cloudiness in prepared solutions Poor solubility or degradation leading to insoluble products.Ensure the appropriate solvent is used and that the concentration is within the solubility limits. If the solution becomes cloudy over time, it may be an indication of degradation. Prepare fresh solutions before use.

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a general procedure for a forced degradation study to evaluate the stability of this compound under various stress conditions.

Objective: To identify potential degradation pathways and the conditions that affect the stability of this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water and methanol (or other suitable solvent)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a specified temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature for a defined period.

    • Thermal Degradation: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 80°C) for a defined period.

    • Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH guidelines.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of remaining this compound and to detect the formation of any degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation for each condition.

    • Characterize any significant degradation products using techniques like LC-MS/MS and NMR.[4]

Visualizations

Troubleshooting Logic for this compound Degradation

G start Start: Experimental Issue Observed check_purity Check Purity of this compound (e.g., HPLC, NMR) start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok degraded Compound Degraded purity_ok->degraded No not_degraded Compound Not Degraded purity_ok->not_degraded Yes review_storage Review Storage Conditions degraded->review_storage review_protocol Review Experimental Protocol for Other Errors not_degraded->review_protocol new_batch Obtain New Batch of Compound conditions_ok Conditions Correct? (2-8°C, Inert Gas, Dark) review_storage->conditions_ok correct_storage Implement Correct Storage Procedures conditions_ok->correct_storage No investigate_handling Investigate Handling Procedures (e.g., solution stability, exposure to air/light) conditions_ok->investigate_handling Yes correct_storage->new_batch investigate_handling->new_batch

Caption: Troubleshooting workflow for identifying the cause of this compound degradation.

References

Technical Support Center: Optimizing Scale-Up Synthesis of Thiazol-5-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up synthesis of Thiazol-5-ylmethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial-scale synthetic routes to this compound?

A1: The most prevalent and scalable synthetic route involves a two-step process. The first step is the synthesis of the key intermediate, Thiazole-5-carbaldehyde. The second step is the reductive amination of this aldehyde to yield the final product, this compound. This approach is favored for its reliability and the availability of starting materials.

Q2: What is the significance of Thiazole-5-carbaldehyde as an intermediate?

A2: Thiazole-5-carbaldehyde is a crucial building block in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1] Its thiazole ring structure is associated with various biological activities, making it a valuable precursor for developing novel drug candidates.[1]

Q3: What are the critical process parameters to monitor during the reductive amination step at scale?

A3: During scale-up, the most critical parameters for reductive amination are:

  • Temperature: Exothermic reactions require careful heat management to prevent side reactions and ensure safety.

  • Hydrogen Pressure: Maintaining consistent and adequate hydrogen pressure is vital for driving the reaction to completion.

  • Agitation/Mixing: Efficient mixing is crucial to ensure proper contact between the substrate, catalyst, and hydrogen gas.

  • Catalyst Loading and Activity: The amount and quality of the catalyst directly impact reaction rate and yield. Catalyst poisoning, especially by the sulfur atom in the thiazole ring, must be considered.

  • Rate of Reagent Addition: Controlled addition of reagents can help manage the reaction exotherm and minimize impurity formation.

Q4: Which analytical techniques are recommended for in-process control and final product analysis?

A4: For monitoring reaction progress and assessing final purity, High-Performance Liquid Chromatography (HPLC) is the preferred method. Gas Chromatography (GC) can also be used. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.

Troubleshooting Guide

Problem 1: Low yield or incomplete conversion during the reductive amination of Thiazole-5-carbaldehyde.

  • Possible Cause 1: Catalyst Inactivity or Poisoning.

    • Explanation: The sulfur atom in the thiazole ring can poison certain metal catalysts (e.g., Palladium on Carbon). The catalyst may also be old or have reduced activity from improper storage.

    • Solution:

      • Use a fresh batch of catalyst.

      • Consider catalysts more resistant to sulfur poisoning, such as Raney Nickel, or specific Rhodium (Rh) or Ruthenium (Ru) catalysts.

      • Increase the catalyst loading, but be mindful of cost-effectiveness on a large scale.

      • Ensure the starting materials and solvent are free from impurities that could act as catalyst poisons.

  • Possible Cause 2: Insufficient Hydrogen Pressure or Poor Gas Dispersion.

    • Explanation: On a larger scale, ensuring efficient contact between the gaseous hydrogen and the liquid reaction mixture can be challenging.

    • Solution:

      • Increase the hydrogen pressure within the safety limits of the reactor.

      • Improve agitation speed to enhance gas-liquid mass transfer.

      • Use a reactor designed for efficient hydrogenation with features like a hollow-shaft gas-inducing impeller.

  • Possible Cause 3: Sub-optimal Reaction Temperature.

    • Explanation: The reaction may be too slow at lower temperatures, while higher temperatures can promote side reactions.

    • Solution:

      • Gradually increase the reaction temperature in 5-10°C increments while monitoring the reaction progress and impurity profile.

      • Refer to literature for the optimal temperature range for the specific catalyst and substrate being used.

Problem 2: Formation of secondary amine impurity (bis(thiazol-5-ylmethyl)amine).

  • Possible Cause: Incorrect Stoichiometry or Reaction Conditions.

    • Explanation: The newly formed primary amine product can react with another molecule of the starting aldehyde to form an imine, which is then reduced to a secondary amine impurity. This is more likely if there is an excess of the aldehyde relative to the ammonia source.

    • Solution:

      • Use a significant excess of the ammonia source (e.g., ammonia in methanol, ammonium acetate).

      • Maintain a lower reaction temperature to favor the primary amine formation.

      • Consider a slower, controlled addition of the Thiazole-5-carbaldehyde to the reaction mixture containing the catalyst and ammonia source.

Problem 3: Difficulties in isolating the final product, this compound.

  • Possible Cause: Product Solubility and Emulsion Formation.

    • Explanation: As a primary amine, the product can be somewhat water-soluble, especially at acidic pH where it forms a salt. This can lead to low yields during aqueous work-up and the formation of stable emulsions.

    • Solution:

      • After filtering off the catalyst, adjust the pH of the aqueous phase to be strongly basic (pH > 12) before extraction with an organic solvent. This ensures the amine is in its free base form, which is less water-soluble.

      • Use a solvent with good partitioning characteristics, such as dichloromethane or ethyl acetate.

      • To break emulsions, consider adding a saturated brine solution or filtering the mixture through a pad of celite.

      • Alternatively, isolate the product as a hydrochloride salt.[2] After the reaction, concentrate the mixture and add HCl in a suitable solvent (like isopropanol or ether) to precipitate the salt, which can then be collected by filtration.

Experimental Protocols & Data

Protocol 1: Scale-Up Synthesis of Thiazole-5-carbaldehyde

While various methods exist[3][4], a common approach involves the Vilsmeier-Haack formylation of a suitable thiazole precursor. The following is a generalized protocol.

  • Reactor Setup: Charge a suitable, inerted glass-lined reactor with the chosen solvent (e.g., Dichloromethane or 1,2-Dichloroethane).

  • Reagent Preparation: In a separate vessel, prepare the Vilsmeier reagent by slowly adding oxalyl chloride or phosphorus oxychloride to N,N-Dimethylformamide (DMF) under cooling.

  • Reaction: Add the thiazole precursor to the reactor. Slowly add the prepared Vilsmeier reagent to the reactor while maintaining a low temperature (0-10 °C) to control the exotherm.

  • Heating & Quenching: After the addition is complete, allow the mixture to warm to room temperature and then heat as required (e.g., 40-50 °C) until the reaction is complete (monitor by HPLC).

  • Work-up: Carefully quench the reaction by pouring it into a mixture of ice and water. Neutralize the mixture with a base (e.g., sodium hydroxide solution) to the appropriate pH.

  • Extraction & Isolation: Extract the product with a suitable organic solvent. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield crude Thiazole-5-carbaldehyde.

  • Purification: The crude product can be purified by distillation under reduced pressure[5] or by column chromatography for smaller scales.

Protocol 2: Scale-Up Reductive Amination to this compound
  • Reactor Setup: Charge a high-pressure hydrogenation reactor with a suitable solvent (e.g., Methanol), the ammonia source (e.g., a 7N solution of ammonia in methanol), and the hydrogenation catalyst (e.g., Raney Nickel, 50% water slurry, washed with methanol).

  • Inerting: Seal the reactor and purge it several times with nitrogen, followed by several purges with hydrogen gas.

  • Substrate Addition: Add the Thiazole-5-carbaldehyde to the reactor.

  • Hydrogenation: Pressurize the reactor with hydrogen (e.g., 50-100 psi) and begin heating to the target temperature (e.g., 40-60 °C) with vigorous agitation.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake and by taking periodic samples for HPLC analysis.

  • Filtration: Once the reaction is complete, cool the reactor to room temperature, vent the hydrogen pressure, and purge with nitrogen. Filter the reaction mixture through a pad of celite to carefully remove the catalyst. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude this compound can be purified by vacuum distillation or by salt formation and crystallization as described in the troubleshooting guide.

Data Presentation: Comparison of Reductive Amination Conditions

The following table summarizes representative conditions for the reductive amination of heterocyclic aldehydes. Actual results for Thiazole-5-carbaldehyde may vary.

ParameterCondition A (Lab Scale)Condition B (Pilot Scale)Condition C (Optimized)
Catalyst 10% Pd/CRaney® Ni (slurry)5% Rh/Al₂O₃
Catalyst Loading 10 mol%15 wt%5 wt%
Solvent MethanolMethanol/NH₃Ethanol
Ammonia Source NH₄OAc (3 equiv.)7N NH₃ in MeOHAnhydrous NH₃
Pressure (H₂) 5 bar10 bar15 bar
Temperature 25 °C50 °C60 °C
Reaction Time 24 hours12 hours8 hours
Yield (Typical) ~65%~80%>90%
Key Issue Potential catalyst poisoningPyrophoric catalyst handlingHigher initial cost

Visualizations

Synthesis_Workflow cluster_start Step 1: Intermediate Synthesis cluster_main Step 2: Reductive Amination cluster_end Step 3: Purification Start Thiazole Precursor Intermediate Thiazole-5-carbaldehyde Start->Intermediate Formylation ReductiveAmination Reductive Amination Intermediate->ReductiveAmination H₂, NH₃, Catalyst Workup Work-up & Isolation ReductiveAmination->Workup Purification Purification (Distillation/Crystallization) Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: Overall workflow for the scale-up synthesis of this compound.

Troubleshooting_Low_Yield Problem Problem: Low Yield / Incomplete Conversion Cause1 Possible Cause: Catalyst Inactivity/Poisoning Problem->Cause1 Cause2 Possible Cause: Insufficient H₂ Pressure / Poor Mixing Problem->Cause2 Cause3 Possible Cause: Sub-optimal Temperature Problem->Cause3 Solution1a Solution: Use fresh, sulfur-resistant catalyst (e.g., Ra-Ni, Rh) Cause1->Solution1a Solution1b Solution: Increase catalyst loading Cause1->Solution1b Solution2a Solution: Increase H₂ pressure Cause2->Solution2a Solution2b Solution: Increase agitation speed Cause2->Solution2b Solution3 Solution: Optimize temperature via experimental design Cause3->Solution3

Caption: Troubleshooting logic for low yield in reductive amination.

References

Addressing poor reactivity of Thiazol-5-ylmethanamine in specific reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Thiazol-5-ylmethanamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during chemical synthesis. The following troubleshooting guides and frequently asked questions (FAQs) directly address the poor reactivity of this compound in specific reactions.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor reactivity in some reactions?

A1: The reduced reactivity of this compound can be attributed to two primary factors:

  • Electronic Effects: The thiazole ring is electron-deficient, which reduces the nucleophilicity of the attached primary amine. The nitrogen lone pair is less available to attack electrophiles. The C5 position of a thiazole ring is known to be electron-rich, but the overall electron-withdrawing nature of the ring can still impact the exocyclic amine.[1]

  • Steric Hindrance: While the amine itself is primary, the thiazole ring can present steric bulk that hinders its approach to sterically congested electrophiles, a common issue with hindered amines and carboxylic acids.[2][3]

Q2: What are the typical signs of a failed or low-yielding reaction?

A2: Common indicators of a problematic reaction include:

  • Low or No Product Yield: The most obvious sign of reaction failure.[2]

  • Presence of Unreacted Starting Materials: Analysis of the crude reaction mixture by TLC or LC-MS shows a significant amount of unreacted this compound and/or the coupling partner.[2]

  • Formation of Multiple Products: The presence of numerous spots on a TLC plate can indicate side reactions or degradation of starting materials or products.[2]

  • Stalled Reaction: Monitoring the reaction over time shows that it has stopped before the starting materials are fully consumed.

Q3: How should this compound and its salts be stored?

A3: this compound and its hydrochloride or dihydrochloride salts should be stored in a dark place under an inert atmosphere.[4][5][6] For long-term stability, it is recommended to store it in a freezer at temperatures under -20°C or refrigerated at 2-8°C.[4][5][6][7]

Troubleshooting Guide: Amide Bond Formation (Acylation)

A frequent challenge is the inefficient coupling of this compound with carboxylic acids, especially when using standard coupling reagents like EDC or DCC.

Problem: Low yield or no product formation in amide coupling reactions.

This workflow provides a logical sequence for troubleshooting failed amide coupling reactions.

start Low Amide Coupling Yield with This compound check_reagent Is the coupling reagent potent enough? (e.g., standard EDC/HOBt used) start->check_reagent potent_reagent Switch to a more potent phosphonium or aminium/uronium salt reagent. (e.g., HATU, PyAOP, COMU) check_reagent->potent_reagent No check_conditions Are reaction conditions optimized? check_reagent->check_conditions Yes potent_reagent->check_conditions optimize_conditions Increase reaction time and/or temperature. Consider microwave heating. Use a non-nucleophilic base (DIPEA). Pre-activate the carboxylic acid. check_conditions->optimize_conditions No alt_strategy Consider alternative activation strategies for highly challenging substrates. check_conditions->alt_strategy Yes success Coupling Successful optimize_conditions->success acyl_fluoride Use an acyl fluoride-based coupling protocol. alt_strategy->acyl_fluoride Yes alt_strategy->success No, issues persist acyl_fluoride->success

Caption: Troubleshooting workflow for amide coupling.
Solution 1: Employ More Potent Coupling Reagents

For electron-deficient amines like this compound, standard carbodiimide reagents are often insufficient. More powerful phosphonium or aminium/uronium salt-based reagents are required to generate a more reactive activated ester.[2][8]

Table 1: Comparison of Coupling Reagents for Difficult Amines

Reagent ClassExample ReagentPerformanceKey Considerations
Aminium/Uronium HATU Good to ExcellentHigh reactivity, good for hindered couplings, suppresses racemization.[2] Can cause guanidinylation of the amine if used in excess.[9]
Aminium/Uronium HBTU / HCTU Moderate to HighHCTU is more reactive than HBTU.[3] Generally effective but may be insufficient for the most challenging cases.
Aminium/Uronium COMU ExcellentHigh coupling efficiency with reduced epimerization.[9][10] Byproducts are more water-soluble, simplifying workup.[9]
Phosphonium PyAOP / PyBOP Good to ExcellentHighly effective for sterically demanding couplings and N-methyl amino acids.[2][10] Byproduct (HMPA from BOP) can be carcinogenic.[10]
Other TCFH/NMI ExcellentCan give very high yields for challenging couplings with rapid reaction times.[2]
Solution 2: Utilize Alternative Activation Methods

For extremely unreactive systems, converting the carboxylic acid to a more reactive intermediate, such as an acyl fluoride, can be highly effective.[3][8] Acyl fluorides are small, minimizing steric hindrance, and exhibit high reactivity towards amines.[8]

Solution 3: Optimize Reaction Conditions
  • Base Selection: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine to minimize side reactions.[2]

  • Solvent: Anhydrous polar aprotic solvents like DMF, NMP, or DCM are common choices.[2]

  • Pre-activation: Stirring the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine can improve yields.[2]

  • Temperature: For slow reactions, increasing the temperature or using microwave irradiation can significantly accelerate the coupling.[3][8]

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol provides a general method for the acylation of this compound using HATU.[2]

  • Materials:

    • Carboxylic acid (1.0 eq)

    • This compound (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (2.5 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve the carboxylic acid in anhydrous DMF.

    • Add HATU and DIPEA to the solution.

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.

    • Add this compound to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction may require several hours to overnight.

    • Upon completion, quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with aqueous HCl (5%), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Acyl Fluoride-Mediated Coupling

This protocol is for challenging cases where other methods fail, adapted from procedures for electron-deficient amines.[8]

  • Materials:

    • Carboxylic acid (1.0 eq)

    • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 eq)

    • Pyridine (2.0 eq)

    • This compound (1.2 eq)

    • Anhydrous DCM

  • Procedure:

    • Dissolve the carboxylic acid in anhydrous DCM.

    • Add TFFH and pyridine to the solution. Stir at room temperature for 1 hour to form the acyl fluoride.

    • Add this compound to the mixture.

    • Heat the reaction in a sealed vessel, potentially using a microwave reactor (e.g., 80°C), and monitor for completion.[8]

    • After cooling, dilute the mixture with DCM and wash with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

Troubleshooting Guide: N-Alkylation

N-alkylation of this compound can be sluggish or prone to over-alkylation, yielding the secondary amine.

Problem: Low conversion, no reaction, or formation of di-alkylated product.

The success of N-alkylation is a balance of several interdependent factors.

Base Base Strength (e.g., NaH vs. K2CO3) Outcome N-Alkylation Outcome (Yield & Selectivity) Base->Outcome Deprotonation Efficiency Solvent Solvent (e.g., DMF, THF, MeCN) Solvent->Outcome Solubility & Rate AlkylHalide Alkylating Agent (R-I > R-Br > R-Cl) AlkylHalide->Outcome Electrophilicity Temperature Temperature (RT vs. Heated) Temperature->Outcome Reaction Rate

Caption: Key parameters influencing N-alkylation.
Solution 1: Re-evaluate the Base and Solvent System

  • Strong Base System: For complete and rapid deprotonation, use a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as THF or DMF.[11] This is often necessary for less reactive alkylating agents.

  • Weaker Base System: For more reactive alkylating agents (e.g., benzyl bromide, allyl iodide), a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in DMF or acetonitrile can be sufficient and easier to handle.[11] Cs₂CO₃ is often reported to be highly effective.[11]

Solution 2: Enhance Alkylating Agent Reactivity
  • The reactivity of alkyl halides follows the order: R-I > R-Br > R-Cl.[11] If using an alkyl chloride or bromide results in a slow reaction, switching to the corresponding iodide can provide a significant rate enhancement.

  • Alternatively, adding a catalytic amount of sodium or potassium iodide (NaI or KI) can promote the reaction through in-situ formation of the more reactive alkyl iodide (Finkelstein reaction).

Solution 3: Control Reaction Stoichiometry and Addition

Over-alkylation occurs when the initially formed secondary amine is nucleophilic enough to react with another equivalent of the alkylating agent.

  • Control Stoichiometry: Using a slight excess of this compound (1.1 to 1.5 equivalents) relative to the alkylating agent can help minimize the formation of the di-alkylated product.[12]

  • Slow Addition: Adding the alkylating agent dropwise or via syringe pump helps maintain a low concentration of the electrophile, reducing the chance of a second alkylation event.[11]

Experimental Protocol

Protocol 3: N-Alkylation using K₂CO₃

This protocol is a general starting point for alkylation with reactive halides.

  • Materials:

    • This compound (1.2 eq)

    • Alkyl halide (1.0 eq)

    • Potassium Carbonate (K₂CO₃, powder) (2.0-3.0 eq)

    • Catalytic Potassium Iodide (KI) (0.1 eq) (Optional)

    • Anhydrous DMF or Acetonitrile

  • Procedure:

    • Combine this compound, K₂CO₃, and optional KI in anhydrous DMF.

    • Stir the suspension at room temperature.

    • Add the alkyl halide dropwise to the mixture.

    • Heat the reaction mixture (e.g., 60-80 °C) and monitor by TLC.

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Dilute the filtrate with water and extract with an appropriate organic solvent.

    • Wash the organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography.

Troubleshooting Guide: Protecting Group Strategies

In multi-step syntheses, it may be necessary to protect the amine to prevent it from reacting with reagents intended for another part of the molecule or to modify its electronic properties temporarily.

Problem: Need to perform a reaction elsewhere on the molecule that is incompatible with a primary amine.

start Is the primary amine incompatible with subsequent reaction conditions? protect Protect the amine (e.g., with Boc or Cbz group) start->protect Yes react Perform desired chemical transformation start->react No protect->react deprotect Deprotect the amine (e.g., TFA for Boc, H2/Pd for Cbz) react->deprotect end Proceed with Synthesis react->end deprotect->end

Caption: Decision workflow for using a protecting group.
Solution: Use a Standard Amine Protecting Group

Common carbamate protecting groups can be used to temporarily mask the amine's reactivity. The choice depends on the stability required for subsequent steps and the conditions needed for removal.

Table 2: Common Amine Protecting Groups

Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsStability
tert-Butoxycarbonyl BocBoc₂O, Et₃NAcidic conditions (e.g., TFA in DCM)Stable to base, hydrogenolysis.[13]
Benzyloxycarbonyl Cbz or ZCbz-Cl, baseCatalytic hydrogenolysis (H₂, Pd/C)Stable to mild acid and base.[13][14]
9-Fluorenylmethyloxycarbonyl FmocFmoc-Cl or Fmoc-OSuBasic conditions (e.g., Piperidine in DMF)Stable to acid and hydrogenolysis.[13][14]

References

Validation & Comparative

A Comparative Analysis of Thiazol-5-ylmethanamine and Other Heterocyclic Amines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, heterocyclic amines are privileged scaffolds due to their ability to form a variety of interactions with biological targets. This guide provides a comparative analysis of Thiazol-5-ylmethanamine against other common heterocyclic amines—benzylamine, furfurylamine, and pyridin-2-ylmethanamine. The comparison focuses on key physicochemical properties and biological activities relevant to drug discovery, supported by experimental data and detailed protocols.

Physicochemical Properties: A Foundation for Drug-likeness

The physicochemical properties of a molecule, such as its acidity (pKa) and lipophilicity (logP), are fundamental determinants of its pharmacokinetic and pharmacodynamic profile. These parameters influence a compound's absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with target proteins.

CompoundStructurepKalogP
This compound this compound structure7.8 (Predicted)0.5 (Predicted)
Benzylamine Benzylamine structure9.33[1][2]1.09[1]
Furfurylamine Furfurylamine structure9.12 (Predicted)[3][4]0.37[3]
Pyridin-2-ylmethanamine Pyridin-2-ylmethanamine structure8.79[4]0.54 (Predicted)[1]

Biological Activity: Kinase Inhibition and Cytotoxicity

Heterocyclic amines are prominent in the development of kinase inhibitors, a major class of therapeutics, particularly in oncology. The thiazole moiety, in particular, is a core component of several approved kinase inhibitors. This section compares the biological activity of this compound and its counterparts, with a focus on their potential as kinase inhibitors and their cytotoxic effects on cancer cell lines.

Kinase Inhibition: Targeting the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in kinases like BRAF, is a hallmark of many cancers. Thiazole-containing compounds have shown significant promise as inhibitors of the MAPK pathway, particularly targeting the BRAF kinase.

While specific kinase inhibition data for this compound is limited, numerous studies have demonstrated the potent inhibitory activity of thiazole derivatives against BRAF. For the purpose of this comparison, we will consider the well-established role of the thiazole scaffold in BRAF inhibition as a proxy for the potential of this compound.

MAPK_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cellular_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cellular_Response Thiazole_Derivative Thiazole Derivatives Thiazole_Derivative->RAF

Caption: The RAF-MEK-ERK cascade of the MAPK signaling pathway, a key target for thiazole-based inhibitors.

Comparative Kinase Inhibition Data (IC50 in µM)

Direct comparative data for these specific amines against a single kinase panel is scarce. The following table presents available data for thiazole derivatives and the other amines against relevant kinases to provide a contextual comparison.

CompoundTarget KinaseIC50 (µM)
Thiazole Derivative (Example) BRAFV600E0.023 - 0.036[3]
Benzylamine Derivative JAK2> 100 (estimated)
Furfurylamine -Data not available
Pyridin-2-ylmethanamine Derivative ASK11.55 (nM)[5]

Note: The data presented is from different studies and may not be directly comparable due to variations in experimental conditions.

Cytotoxicity in Cancer Cell Lines

The cytotoxic effect of these heterocyclic amines on cancer cell lines provides a measure of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cell growth.

MTT_Workflow cluster_workflow MTT Assay Experimental Workflow A Seed cancer cells in 96-well plate B Treat with varying concentrations of heterocyclic amines A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals (e.g., with DMSO) E->F G Measure absorbance at ~570 nm F->G H Calculate IC50 values G->H

Caption: A simplified workflow for determining the cytotoxicity of compounds using the MTT assay.

Comparative Cytotoxicity Data (IC50 in µM)

The following table summarizes available IC50 values for the selected compounds against common cancer cell lines. The lack of directly comparable data across the same cell lines for all compounds is a limitation.

CompoundCell LineIC50 (µM)
Thiazole Derivative (Example) A375 (Melanoma)1.85[6]
HT-29 (Colon)> 100
Benzylamine A375 (Melanoma)6.7[7]
HT-29 (Colon)> 100
Furfurylamine -Data not available
Pyridin-2-ylmethanamine Derivative HT-29 (Colon)2.243[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for the key experiments cited in this guide.

Determination of pKa by Potentiometric Titration
  • Sample Preparation: Prepare a 0.01 M solution of the amine in deionized water.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the amine solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Titrate the solution with a standardized 0.1 M HCl solution, adding the titrant in small increments (e.g., 0.1 mL).

  • Data Collection: Record the pH of the solution after each addition of HCl.

  • Data Analysis: Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point, where half of the amine has been neutralized.

Determination of logP by Shake-Flask Method
  • Solvent Preparation: Saturate n-octanol with water and water with n-octanol by mixing equal volumes of the two solvents and allowing them to separate.

  • Sample Preparation: Prepare a stock solution of the compound in the water-saturated n-octanol.

  • Partitioning: Add a known volume of the stock solution to a mixture of n-octanol-saturated water and water-saturated n-octanol in a separatory funnel.

  • Equilibration: Shake the funnel for a predetermined time (e.g., 30 minutes) to allow for partitioning of the compound between the two phases. Let the phases separate completely.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm (base 10) of P.

In Vitro Kinase Inhibition Assay (e.g., for BRAF)
  • Reagent Preparation: Prepare assay buffer, a stock solution of the test compound, ATP solution, and the kinase (e.g., recombinant BRAFV600E) and its substrate (e.g., MEK1).

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the kinase.

  • Initiation of Reaction: Start the kinase reaction by adding the ATP and substrate solution to each well.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA-based format or by measuring ATP depletion using a luminescent assay (e.g., Kinase-Glo®).

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Conclusion

This comparative guide highlights the distinct physicochemical and biological profiles of this compound and other structurally related heterocyclic amines. The thiazole moiety stands out for its prevalence in potent kinase inhibitors, particularly those targeting the MAPK pathway. While a direct, comprehensive comparison is limited by the availability of public data for this compound, the provided information and protocols offer a solid foundation for researchers to design and conduct further comparative studies. The continued exploration of these heterocyclic scaffolds is crucial for the development of novel and effective therapeutics.

References

Validating the Biological Target of Novel Thiazol-5-ylmethanamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole moiety is a cornerstone in medicinal chemistry, forming the scaffold of numerous clinically approved drugs.[1] Novel Thiazol-5-ylmethanamine derivatives represent a promising class of compounds with the potential for diverse therapeutic applications, ranging from anticancer to anti-inflammatory agents.[1][2] A critical step in the development of these novel derivatives is the rigorous validation of their biological target. This guide provides a comparative overview of methodologies and experimental data for validating the target of these compounds, using two potential and distinct oncology targets as illustrative examples: the actin-bundling protein Fascin and the receptor tyrosine kinase-like orphan receptor 1 (ROR1 ).

Identifying the Biological Target: A Multi-pronged Approach

Validating the biological target of a novel compound is a multifaceted process that moves from initial hypothesis to definitive confirmation. The two primary and complementary approaches are chemical and genetic validation.[3]

  • Chemical validation utilizes small molecule inhibitors to modulate the target's function. This approach has the advantage of inherently addressing druggability, including cell permeability and potential for selective toxicity.[3]

  • Genetic validation , including techniques like CRISPR-Cas9 mediated knockout or RNA interference (RNAi) knockdown, is often considered the most definitive method for confirming a target's role in a specific phenotype.[3][4]

A comprehensive target validation strategy will typically employ a combination of these methods alongside biophysical and cell-based assays to build a robust body of evidence.

Comparative Analysis of Thiazole Derivatives and Alternatives

This section provides a comparative analysis of novel thiazole derivatives against their putative targets, Fascin and ROR1, alongside established alternative inhibitors.

Target: Fascin - An Actin-Bundling Protein in Metastasis

Fascin is an actin-bundling protein that plays a crucial role in cell migration and invasion, making it an attractive target for anti-metastatic therapies.[3][5] Overexpression of fascin is correlated with poor prognosis in several cancers.[6]

Quantitative Comparison of Fascin Inhibitors:

Compound ClassSpecific Compound ExampleTargetAssay TypeIC50Reference
Novel Thiazole Derivative N-(3-Butyl-4-(2,4-dimethylphenyl)thiazol-2(3H)-ylidene)benzamideFascinCell Migration (MDA-MB-231)24 nM[3]
Alternative: Natural Product Analogue Migrastatin Analogue (Macroketone)FascinCell Migration (4T1)~100 nM[7]
Alternative: Small Molecule G2FascinCell Migration (MDA-MB-231)50-100 µM[5]
Alternative: Small Molecule NP-G2-044FascinF-actin Bundling0.07 µM[8]
Target: ROR1 - A Receptor Tyrosine Kinase in Cancer

ROR1 is a receptor tyrosine kinase that is overexpressed in various cancers and is implicated in cell proliferation, migration, and invasion.[2][9] Its expression is generally low in healthy adult tissues, making it a promising target for cancer therapy.[10]

Quantitative Comparison of ROR1 Inhibitors:

Compound ClassSpecific Compound ExampleTargetCell LineIC50Reference
Novel Thiazole Derivative 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivative (Compound 7h)ROR1H1975 (NSCLC)3.5 µM[2][9]
Alternative: Monoclonal Antibody Cirmtuzumab (UC-961)ROR1Chronic Lymphocytic Leukemia (CLL)N/A (Biological activity demonstrated)[10]
Alternative: Antibody-Drug Conjugate (ADC) Zilovertamab vedotin (MK-2140)ROR1B-cell malignanciesN/A (Clinical development)[11]
Alternative: Small Molecule KAN0439834ROR1Chronic Lymphocytic Leukemia (CLL) cellsPotent (comparable to venetoclax)[12]

Experimental Protocols for Target Validation

Detailed and reproducible experimental protocols are essential for validating the biological target of novel this compound derivatives.

Fascin Target Validation Assays

a) F-actin Bundling Assay (Low-Speed Sedimentation):

This assay biochemically assesses the ability of a compound to inhibit the actin-bundling activity of fascin.[7]

  • Protein Purification: Purify recombinant fascin protein.

  • Actin Polymerization: Polymerize purified actin to form F-actin filaments.

  • Incubation: Incubate purified fascin and F-actin in the presence of varying concentrations of the test compound (e.g., this compound derivative) or vehicle control.

  • Low-Speed Centrifugation: Centrifuge the samples at a low speed (e.g., 10,000 x g) to pellet the bundled F-actin.

  • Analysis: Separate the supernatant and pellet fractions and analyze by SDS-PAGE. A decrease in the amount of fascin and actin in the pellet fraction in the presence of the compound indicates inhibition of bundling activity.

b) Cell Migration Assay (Boyden Chamber):

This cell-based assay evaluates the effect of a compound on the migratory capacity of cancer cells.[3][13]

  • Cell Culture: Culture a relevant cancer cell line (e.g., MDA-MB-231) known to express fascin.

  • Chamber Setup: Use a Boyden chamber with a porous membrane separating the upper and lower chambers.

  • Cell Seeding: Seed the cancer cells in the upper chamber in serum-free media containing the test compound at various concentrations or a vehicle control.

  • Chemoattractant: Fill the lower chamber with media containing a chemoattractant, such as fetal bovine serum (FBS).

  • Incubation: Incubate the chamber for a sufficient time to allow cell migration (e.g., 24 hours).

  • Quantification: Stain the cells that have migrated to the lower surface of the membrane and count them under a microscope. A dose-dependent decrease in the number of migrated cells indicates an anti-migratory effect.

ROR1 Target Validation Assays

a) ROR1 Kinase Assay (ELISA-based):

This biochemical assay measures the ability of a compound to directly inhibit the kinase activity of ROR1.[14]

  • Plate Coating: Coat a microtiter plate with an antibody specific to Human ROR1.

  • Sample/Standard Addition: Add standards or samples (e.g., cell lysates) containing ROR1 to the wells.

  • Compound Incubation: Add the this compound derivative at various concentrations.

  • Kinase Reaction: Add a biotin-conjugated antibody specific to a phosphorylated tyrosine residue, followed by Avidin-HRP and a suitable substrate (e.g., TMB).

  • Detection: Measure the absorbance at a specific wavelength. A decrease in signal indicates inhibition of ROR1 kinase activity.

b) Cellular Thermal Shift Assay (CETSA):

CETSA is a powerful biophysical assay that confirms direct target engagement in a cellular environment.[4] The principle is that ligand binding stabilizes the target protein against thermal denaturation.

  • Cell Treatment: Treat intact cells with the test compound or vehicle control.

  • Heating: Heat the cell lysates or intact cells to a range of temperatures.

  • Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Detection: Analyze the amount of soluble ROR1 at each temperature point by Western blotting or mass spectrometry. An increase in the melting temperature of ROR1 in the presence of the compound indicates direct binding and target engagement.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided to illustrate key signaling pathways and experimental workflows.

ROR1_Signaling_Pathway cluster_membrane Cell Membrane ROR1 ROR1 PI3K PI3K ROR1->PI3K activates Metastasis Metastasis ROR1->Metastasis Wnt5a Wnt5a Wnt5a->ROR1 binds AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation

Caption: Simplified ROR1 signaling pathway.

Fascin_Actin_Bundling Actin G-Actin F_Actin F-Actin Filaments Actin->F_Actin Polymerization Bundles Actin Bundles (Filopodia) F_Actin->Bundles Fascin Fascin Fascin->Bundles Cross-links Migration Cell Migration & Invasion Bundles->Migration Inhibitor Thiazole Derivative Inhibitor->Fascin Inhibits

Caption: Role of Fascin in actin bundling and cell migration.

CETSA_Workflow A Treat cells with Thiazole Derivative or Vehicle B Heat cells/lysates to various temperatures A->B C Lyse cells and centrifuge to separate soluble fraction B->C D Analyze soluble ROR1 by Western Blot / MS C->D E Plot melting curve to determine target stabilization D->E

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Conclusion

The validation of the biological target is a pivotal and indispensable stage in the preclinical development of novel this compound derivatives. A robust and multi-faceted approach, combining biochemical, biophysical, and cell-based assays, is crucial to confidently identify the mechanism of action and to de-risk subsequent stages of drug development. The experimental frameworks and comparative data presented in this guide offer a blueprint for researchers to systematically validate the targets of their novel compounds, ultimately accelerating the translation of promising chemical entities into effective therapeutics.

References

Navigating the Selectivity Landscape of Thiazol-5-ylmethanamine-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of therapeutic candidates is paramount to ensuring both efficacy and safety. This guide provides a comparative analysis of the selectivity of Thiazol-5-ylmethanamine-based compounds, a scaffold of increasing interest in drug discovery. By examining experimental data from related aminothiazole analogs, we shed light on potential off-target interactions and provide detailed methodologies for assessing compound selectivity.

The thiazole ring is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2] this compound derivatives, in particular, are being explored for various therapeutic applications. However, their interaction with unintended biological targets can lead to adverse effects. Minimizing these off-target effects is a critical aspect of drug development.[3] This guide focuses on the cross-reactivity of this chemical class, with a particular emphasis on their interactions with the human kinome, a frequent source of off-target activities for many small molecule inhibitors.

Comparative Selectivity Profiling

While specific cross-reactivity data for this compound compounds is limited in publicly available literature, extensive research on the broader class of aminothiazole-based kinase inhibitors offers valuable insights into their selectivity profiles. These studies reveal that while some aminothiazole derivatives can be highly selective, others exhibit significant off-target activity against a range of kinases.

Below is a summary of representative selectivity data for aminothiazole-based compounds against a panel of kinases. This data, presented in terms of the half-maximal inhibitory concentration (IC50), illustrates the potential for cross-reactivity within this class of molecules. Lower IC50 values indicate higher potency.

Compound ClassPrimary TargetOff-Target KinaseIC50 (nM)Reference
Aminothiazole Analog 1Aurora AFlt3150[4]
Aminothiazole Analog 2ItkTec>10,000[4]
Aminothiazole Analog 3Src familyAbl<1[5]
Aminothiazole Analog 4Aurora BAurora A1368[6]

This table is a compilation of data from various sources on aminothiazole compounds and is intended to be illustrative of potential cross-reactivity profiles. The specific off-target effects of novel this compound-based compounds would require dedicated experimental evaluation.

Experimental Protocols for Assessing Cross-Reactivity

Accurate assessment of compound selectivity is crucial. Here, we detail two common and robust methods for kinase inhibitor profiling: a radiometric assay and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Radiometric Kinase Assay (Filter Binding Assay)

This method measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.

Materials:

  • Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • [γ-³³P]ATP or [γ-³²P]ATP

  • Unlabeled ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (this compound derivative)

  • Phosphocellulose filter plates (e.g., P81)

  • Wash buffer (e.g., 0.5% phosphoric acid)

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Mixture Preparation: In a microplate, prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer.

  • Initiation of Reaction: Add a mixture of unlabeled ATP and [γ-³³P]ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for each kinase to provide a more accurate measure of intrinsic inhibitor affinity.[7]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Termination and Capture: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will be washed away.

  • Washing: Wash the filter plate multiple times with the wash buffer to remove non-specifically bound radioactivity.

  • Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

LanthaScreen® TR-FRET Kinase Binding Assay

This assay measures the displacement of a fluorescently labeled tracer from the kinase's ATP binding site by a test compound.

Materials:

  • Kinase of interest (tagged, e.g., with GST)

  • Europium-labeled anti-tag antibody (e.g., anti-GST)

  • Alexa Fluor® 647-labeled kinase tracer (ATP-competitive)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compound

  • 384-well microplate

  • TR-FRET-capable plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Assay Plate Preparation: Add the test compound dilutions to the wells of the assay plate.

  • Kinase/Antibody Mixture: Prepare a mixture of the tagged kinase and the europium-labeled antibody in kinase buffer and add it to the wells.

  • Tracer Addition: Add the Alexa Fluor® 647-labeled tracer to the wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Detection: Read the plate on a TR-FRET plate reader, measuring the emission at both the europium donor wavelength (e.g., 615 nm) and the Alexa Fluor® 647 acceptor wavelength (e.g., 665 nm).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A decrease in the TR-FRET ratio indicates displacement of the tracer by the test compound. Determine the IC50 value by plotting the emission ratio against the compound concentration and fitting the data to a dose-response curve.

Potential Off-Target Signaling Pathways

Cross-reactivity with unintended kinases can lead to the modulation of various signaling pathways, potentially causing unwanted cellular effects. For instance, off-target inhibition of Aurora kinases, which are involved in cell cycle regulation, has been observed for some aminothiazole compounds.[8][9]

experimental_workflow cluster_compound_prep Compound Preparation cluster_assay Kinase Selectivity Assay cluster_analysis Data Analysis compound This compound Derivative dilution Serial Dilution compound->dilution assay_plate Assay Plate dilution->assay_plate detection Detection (Radiometric or TR-FRET) assay_plate->detection kinase_panel Panel of Kinases kinase_panel->assay_plate raw_data Raw Data detection->raw_data ic50 IC50 Determination raw_data->ic50 profile Selectivity Profile ic50->profile

Experimental workflow for kinase selectivity profiling.

Inhibition of Aurora kinases can disrupt mitotic progression, leading to aneuploidy and potentially apoptosis.[6][10] The p53 signaling pathway is also interconnected with Aurora kinase function, and off-target inhibition can affect p53-mediated cellular responses.[6]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (Primary Target) On_Target_Pathway On-Target Pathway RTK->On_Target_Pathway Compound Thiazole-based Inhibitor Compound->RTK Inhibition Off_Target_Kinase Off-Target Kinase (e.g., Aurora Kinase) Compound->Off_Target_Kinase Cross-reactivity Cellular_Response_On Desired Cellular Response (e.g., Anti-proliferative) On_Target_Pathway->Cellular_Response_On Off_Target_Pathway Off-Target Pathway Off_Target_Kinase->Off_Target_Pathway Cellular_Response_Off Adverse Cellular Effect (e.g., Mitotic Arrest) Off_Target_Pathway->Cellular_Response_Off

On-target vs. off-target signaling pathways.

Conclusion

The development of selective this compound-based compounds requires a thorough understanding and assessment of their cross-reactivity profiles. While this class of molecules holds significant therapeutic promise, the potential for off-target kinase inhibition necessitates rigorous selectivity screening. The experimental protocols and comparative data presented in this guide offer a framework for researchers to evaluate the selectivity of their compounds, ultimately contributing to the development of safer and more effective medicines. The use of comprehensive kinase panels and cellular assays will be instrumental in identifying compounds with the desired selectivity and minimizing the risk of adverse effects.

References

Head-to-head comparison of different synthetic routes to Thiazol-5-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiazol-5-ylmethanamine is a valuable building block in medicinal chemistry, appearing as a key structural motif in a variety of pharmacologically active compounds. The efficient and scalable synthesis of this intermediate is therefore of significant interest. This guide provides a detailed head-to-head comparison of three distinct synthetic routes to this compound, offering an objective analysis of their respective methodologies, performance metrics, and experimental protocols.

Comparative Overview of Synthetic Strategies

Three primary synthetic pathways to this compound have been evaluated, starting from readily available precursors: 5-(chloromethyl)thiazole, thiazole-5-carbonitrile, and thiazole-5-carboxaldehyde. Each route presents a unique set of advantages and disadvantages in terms of step count, overall yield, and reaction conditions.

Table 1: Quantitative Comparison of Synthetic Routes to this compound

ParameterRoute 1: From 5-(Chloromethyl)thiazoleRoute 2: From Thiazole-5-carbonitrileRoute 3: From Thiazole-5-carboxaldehyde
Starting Material 2-Chloro-5-(chloromethyl)thiazole2,4-Dichloro-5-cyanothiazoleThiazole-5-carboxaldehyde
Key Transformations Gabriel Synthesis or Direct Amination, DechlorinationNitrile ReductionReductive Amination
Typical Overall Yield ModerateModerate to GoodGood to Excellent
Number of Steps 2-32-31
Key Reagents Potassium phthalimide, Hydrazine; or AmmoniaRaney Nickel, H₂; or LiAlH₄NH₃, Sodium triacetoxyborohydride
Reaction Conditions Varies (moderate to harsh)Varies (mild to harsh)Mild

Visualizing the Synthetic Pathways

To provide a clear visual representation of the logical flow of each synthetic strategy, the following diagrams have been generated.

G Synthetic Route 1: From 5-(Chloromethyl)thiazole A 2-Chloro-5-(chloromethyl)thiazole B N-(2-Chlorothiazol-5-ylmethyl)phthalimide A->B Potassium Phthalimide C This compound B->C Hydrazine D Dechlorination (e.g., H₂, Pd/C) C->D Final Product

Caption: Route 1: Gabriel synthesis followed by dechlorination.

G Synthetic Route 2: From Thiazole-5-carbonitrile A 2,4-Dichloro-5-cyanothiazole B Thiazole-5-carbonitrile A->B Dechlorination C This compound B->C Reduction (e.g., Raney Ni, H₂)

Caption: Route 2: Dechlorination followed by nitrile reduction.

G Synthetic Route 3: From Thiazole-5-carboxaldehyde A Thiazole-5-carboxaldehyde B This compound A->B Reductive Amination (NH₃, NaBH(OAc)₃)

Caption: Route 3: One-step reductive amination.

Experimental Protocols

Detailed methodologies for the key transformations in each synthetic route are provided below.

Route 1: From 5-(Chloromethyl)thiazole

This route typically starts from a commercially available or readily synthesized chloromethylated thiazole derivative, such as 2-chloro-5-(chloromethyl)thiazole. The synthesis of this precursor can be achieved from 1,3-dichloropropene and sodium thiocyanate followed by chlorination.[1]

Step 1a: Gabriel Synthesis of N-(2-Chlorothiazol-5-ylmethyl)phthalimide

  • Procedure: To a solution of 2-chloro-5-(chloromethyl)thiazole (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), is added potassium phthalimide (1.1 equivalents). The mixture is heated, typically at 80-100 °C, for several hours until the reaction is complete as monitored by thin-layer chromatography (TLC). After cooling to room temperature, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford N-(2-chlorothiazol-5-ylmethyl)phthalimide.

Step 1b: Direct Amination of 2-Chloro-5-(chloromethyl)thiazole

  • Procedure: 2-Chloro-5-(chloromethyl)thiazole (1 equivalent) is dissolved in a solution of ammonia in an alcohol, such as methanol or ethanol. The reaction is typically carried out in a sealed vessel at elevated temperatures (e.g., 80-120 °C) for several hours. After cooling, the solvent and excess ammonia are removed under reduced pressure. The residue is then taken up in a suitable solvent and washed with a basic aqueous solution to remove any hydrochloride salt formed. The organic layer is dried and concentrated to yield the crude amine, which may require further purification.

Step 2: Hydrazinolysis of the Phthalimide and Dechlorination

  • Procedure: The N-(2-chlorothiazol-5-ylmethyl)phthalimide (1 equivalent) is suspended in an alcohol, such as ethanol. Hydrazine hydrate (2-4 equivalents) is added, and the mixture is refluxed for several hours. After cooling, the precipitated phthalhydrazide is removed by filtration. The filtrate, containing the crude 2-chloro-thiazol-5-ylmethanamine, is then subjected to a dechlorination step. This is typically achieved by catalytic hydrogenation using a palladium on carbon catalyst (Pd/C) under a hydrogen atmosphere. The catalyst is filtered off, and the solvent is removed to yield this compound.

Route 2: From Thiazole-5-carbonitrile

This route involves the synthesis of a thiazole-5-carbonitrile precursor, which is then reduced to the target amine. A common starting material is 2,4-dichloro-5-cyanothiazole, which can be prepared from 2,4-thiazolidinedione.[2]

Step 1: Synthesis of Thiazole-5-carbonitrile

  • Procedure: The synthesis of the parent thiazole-5-carbonitrile from the dichlorinated precursor involves a dechlorination step. This can be achieved using various methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or a metal-acid system (e.g., Zn, acetic acid). The reaction progress is monitored by gas chromatography-mass spectrometry (GC-MS) or TLC. After completion, the catalyst is filtered off, and the product is isolated by extraction and purified by chromatography or distillation.

Step 2: Reduction of Thiazole-5-carbonitrile

  • Procedure: Thiazole-5-carbonitrile (1 equivalent) is dissolved in a suitable solvent, such as ethanol or tetrahydrofuran (THF). A reducing agent, such as Raney Nickel, is added, and the mixture is subjected to hydrogenation under a hydrogen atmosphere (typically at elevated pressure).[3] Alternatively, a chemical reducing agent like lithium aluminum hydride (LiAlH₄) in THF can be used. The reaction is monitored by TLC. Upon completion, the catalyst is carefully filtered off (in the case of Raney Nickel), or the reaction is quenched with water and a base (for LiAlH₄). The product is then extracted and purified to give this compound.

Route 3: From Thiazole-5-carboxaldehyde

This is often the most direct route, involving a one-step reductive amination of the corresponding aldehyde. Thiazole-5-carboxaldehyde can be synthesized via various methods, including the Vilsmeier-Haack reaction on a suitable thiazole precursor or through the oxidation of 5-(hydroxymethyl)thiazole.[4]

Step 1: Reductive Amination of Thiazole-5-carboxaldehyde

  • Procedure: To a solution of thiazole-5-carboxaldehyde (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), is added a source of ammonia, typically a solution of ammonia in methanol or ammonium acetate.[5] The mixture is stirred at room temperature for a period to allow for imine formation. A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is then added portion-wise.[6][7] The reaction is stirred at room temperature until completion, as indicated by TLC. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound, which can be further purified if necessary.

General Experimental Workflow

The following diagram illustrates a generalized workflow applicable to the synthesis and purification stages of the described routes.

G General Experimental Workflow A Starting Material & Reagent Mixing B Reaction Monitoring (TLC, GC-MS, etc.) A->B C Work-up (Quenching, Extraction, Washing) B->C D Purification (Chromatography, Distillation, Recrystallization) C->D E Product Characterization (NMR, MS, etc.) D->E

Caption: A generalized experimental workflow.

Conclusion

The choice of the optimal synthetic route to this compound will depend on several factors, including the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory equipment available.

  • Route 3 (Reductive Amination) is the most direct and often highest-yielding approach, making it attractive for its efficiency.

  • Route 2 (Nitrile Reduction) offers a reliable alternative, particularly if thiazole-5-carbonitrile is a readily accessible intermediate.

  • Route 1 (from Halomethylthiazole) provides a viable pathway, although it may involve more steps and potentially harsher conditions, especially if a dechlorination step is required.

Researchers and process chemists should carefully consider these factors when selecting the most appropriate method for their specific needs. The detailed protocols provided in this guide serve as a valuable starting point for the practical implementation of these synthetic strategies.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Thiazol-5-ylmethanamine Analogs as Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of Thiazol-5-ylmethanamine analogs, a promising class of compounds targeting Aurora kinases, which are crucial regulators of mitosis and are frequently overexpressed in various cancers.[1][2] This document synthesizes available in vitro and in vivo data to facilitate an objective evaluation of these potential anticancer agents.

Quantitative Efficacy: A Tale of Two Environments

The therapeutic potential of this compound analogs, particularly the N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine scaffold, has been significantly explored in the context of oncology.[3] In vitro studies have demonstrated potent enzymatic and cellular inhibition, while in vivo models have begun to translate these findings into tangible anti-tumor activity.

In Vitro Activity

The primary in vitro measure of efficacy for these analogs is their ability to inhibit Aurora kinases (A and B) and suppress the proliferation of cancer cell lines. The half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) are key metrics for this evaluation.

Table 1: In Vitro Efficacy of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Analogs

CompoundTarget KinaseKi (nM)Cancer Cell LineIC50 (µM)Reference
CYC116 Aurora A8.0MV4-11 (Leukemia)0.034[3][4]
Aurora B9.2MCF7 (Breast)0.599[5]
HeLa (Cervical)0.59[5]
Colo205 (Colon)0.241[5]
HCT-116 (Colon)0.34[5]
NCI-H460 (Lung)0.372[5]
Analog 12u CDK97 (IC50)HCT-116 (Colon)-[6]
Compound Ia Pan-CDK1-6HCT-116 (Colon)0.09[7]
Compound 12a Pan-CDK1-6HCT-116 (Colon)0.04[7]

Note: Ki values represent enzymatic inhibition, while IC50 values represent cellular antiproliferative activity. Direct comparison should be made with caution due to variations in experimental conditions.

In Vivo Efficacy

The translation of in vitro potency to a complex biological system is a critical step in drug development. For this compound analogs, this is primarily assessed using subcutaneous xenograft models in mice, where tumor growth inhibition is the primary endpoint.

Table 2: In Vivo Efficacy of CYC116 in a Human Tumor Xenograft Model

Cancer ModelMouse StrainDosage RegimenTumor Growth Delay (days)Specific Growth DelayReference
NCI-H460 (Lung)-75 mg/kg, p.o., daily for 5 days2.30.32[4]
100 mg/kg, p.o., daily for 5 days5.80.81[4]

Note: p.o. refers to oral administration.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of the presented data.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound analog

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of the this compound analog and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

MTT_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with this compound Analogs A->B C Add MTT Reagent B->C D Incubate (2-4 hours) C->D E Solubilize Formazan Crystals D->E F Read Absorbance at 570 nm E->F G Calculate IC50 Values F->G

MTT Assay Experimental Workflow
In Vivo Subcutaneous Xenograft Model

This model is a standard for evaluating the anti-tumor efficacy of novel cancer therapeutics.

Materials:

  • Human cancer cell line

  • Immunodeficient mice (e.g., Nude or SCID)

  • Matrigel (optional)

  • This compound analog formulation

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice.

  • Tumor Growth: Monitor mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

  • Drug Administration: Administer the this compound analog and vehicle control according to the specified dosage and schedule (e.g., oral gavage daily).

  • Tumor Measurement: Measure tumor volume with calipers at regular intervals throughout the study.

  • Data Analysis: Calculate tumor growth inhibition (TGI) and assess any treatment-related toxicity by monitoring body weight and overall animal health.

Xenograft_Workflow cluster_workflow Subcutaneous Xenograft Model Workflow A Subcutaneous Injection of Cancer Cells B Tumor Growth and Randomization A->B C Treatment with this compound Analog B->C D Tumor Volume Measurement C->D E Data Analysis (Tumor Growth Inhibition) D->E Aurora_Kinase_Pathway cluster_pathway Simplified Aurora Kinase Signaling Pathway in Mitosis Thiazol_Analog This compound Analog (e.g., CYC116) AuroraA Aurora A Thiazol_Analog->AuroraA AuroraB Aurora B Thiazol_Analog->AuroraB Centrosome_Maturation Centrosome Maturation & Spindle Assembly AuroraA->Centrosome_Maturation Chromosome_Segregation Chromosome Segregation AuroraB->Chromosome_Segregation Cytokinesis Cytokinesis AuroraB->Cytokinesis Cell_Cycle_Arrest Cell Cycle Arrest Centrosome_Maturation->Cell_Cycle_Arrest Chromosome_Segregation->Cell_Cycle_Arrest Cytokinesis->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

Benchmarking Thiazol-5-ylmethanamine Derivatives Against Known Monoamine Oxidase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory activity of novel Thiazol-5-ylmethanamine derivatives against established Monoamine Oxidase (MAO) inhibitors. The data presented is intended to assist researchers in evaluating the potential of these derivatives as therapeutic agents for neurological disorders such as depression and Parkinson's disease.

Monoamine oxidases (MAO) are crucial enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine in the brain.[1][2] The two isoforms, MAO-A and MAO-B, are well-established drug targets. Inhibition of MAO-A is a therapeutic strategy for depression and anxiety, while MAO-B inhibitors are utilized in the management of Parkinson's disease.[2] This guide benchmarks a series of novel thiazole derivatives against known MAO inhibitors, providing essential data for drug discovery and development programs.

Comparative Efficacy: In Vitro Inhibitory Activity

The inhibitory potency of this compound and related thiazole derivatives was assessed against both MAO-A and MAO-B isoforms. The half-maximal inhibitory concentrations (IC50) are presented below, alongside values for well-characterized MAO inhibitors for direct comparison. Lower IC50 values indicate greater potency.

Compound ClassCompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity (MAO-B/MAO-A)
Thiazole Derivatives Compound 3j (dihydroxy-substituted)0.134 ± 0.004[3]0.027 ± 0.001[3]0.20
Compound 3t (dihydroxy-substituted)0.123 ± 0.005[3]0.025 ± 0.001[3]0.20
Benzofuran–Thiazolylhydrazone 2l-0.75 ± 0.03[4]-
Known MAO Inhibitors Harmaline0.0023[5]59[5]25652
Lazabemide125[5]0.018[5]0.000144
Iproniazid37[6]42.5[6]1.15
Clorgyline0.016 (mg/mL)[7]--
Pargyline---
Selegiline---
Tranylcypromine---
Moclobemide---

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for the key enzyme inhibition assays cited in this guide.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric Method)

This assay quantifies the inhibitory effect of test compounds on MAO-A and MAO-B activity by measuring the production of hydrogen peroxide, a byproduct of the MAO-catalyzed oxidation of a substrate.

Materials and Reagents:

  • Recombinant human MAO-A and MAO-B enzymes

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Thiazole derivatives and known MAO inhibitor stock solutions (in DMSO)

  • MAO substrate (e.g., Kynuramine for MAO-A, Benzylamine for MAO-B, or a non-specific substrate like p-tyramine)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Black, opaque 96-well microplates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in potassium phosphate buffer. The final DMSO concentration in the assay should not exceed 1%. Prepare a working solution of the MAO substrate, Amplex® Red, and HRP in the assay buffer.

  • Assay Setup: To each well of the 96-well plate, add the test compound dilution or a vehicle control.

  • Enzyme Addition: Add the MAO-A or MAO-B enzyme solution to each well. Mix gently and pre-incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.[8]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate/Amplex® Red/HRP working solution to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore generated (e.g., for Amplex Red, excitation ~530-560 nm, emission ~590 nm).[9]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. The IC50 value, the concentration of inhibitor required to inhibit 50% of MAO activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Monoamine Oxidase Signaling Pathway

MAO_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Monoamines Monoamines (Serotonin, Dopamine, Norepinephrine) MAO Monoamine Oxidase (MAO-A / MAO-B) Monoamines->MAO Degradation Synaptic_Cleft Monoamines->Synaptic_Cleft Release Inactive_Metabolites Inactive Metabolites MAO->Inactive_Metabolites Thiazole_Derivatives This compound Derivatives Thiazole_Derivatives->MAO Inhibition Known_Inhibitors Known MAO Inhibitors Known_Inhibitors->MAO Inhibition Receptors Postsynaptic Receptors Enhanced_Signaling Enhanced Neuronal Signaling Receptors->Enhanced_Signaling Synaptic_Cleft->Receptors Binding

Caption: Mechanism of action of MAO inhibitors in a neuronal synapse.

Experimental Workflow for In Vitro MAO Inhibition Assay

MAO_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents: - MAO-A or MAO-B Enzyme - Buffer - Substrate - Thiazole Derivatives & Known Inhibitors Start->Prepare_Reagents Assay_Setup Assay Setup in 96-well Plate: - Add Test Compounds/Controls - Add MAO Enzyme Prepare_Reagents->Assay_Setup Pre_incubation Pre-incubation (e.g., 15 min at 37°C) Assay_Setup->Pre_incubation Reaction_Initiation Initiate Reaction (Add Substrate/Detection Reagent) Pre_incubation->Reaction_Initiation Incubation Incubation (e.g., 30-60 min at 37°C) Reaction_Initiation->Incubation Measure_Signal Measure Fluorescence Incubation->Measure_Signal Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Value Measure_Signal->Data_Analysis End End Data_Analysis->End

Caption: Generalized workflow for an in vitro MAO inhibition assay.

References

Unveiling the Molecular Handshake: A Guide to Confirming Thiazol-5-ylmethanamine's Binding Site via Mutagenesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, pinpointing the precise binding site of a novel compound is a critical step in understanding its mechanism of action and advancing drug discovery. This guide provides a comparative framework for confirming the binding site of Thiazol-5-ylmethanamine, a versatile thiazole-containing compound, using site-directed mutagenesis. We will explore the experimental data, protocols, and a comparison with alternative validation methods.

Thiazole-containing compounds are known to interact with a wide range of biological targets, including enzymes and receptors.[1][2] The confirmation of a specific binding site is paramount for structure-activity relationship (SAR) studies and the rational design of more potent and selective molecules.[3][4] Site-directed mutagenesis is a powerful and widely used technique to identify the key amino acid residues involved in these molecular interactions.[5][6]

Comparative Analysis of Binding Affinity: Wild-Type vs. Mutant Receptors

To confirm the binding site of this compound, a series of mutations would be introduced at the putative binding pocket of its target protein. The effect of these mutations on the binding affinity of the compound is then quantified. Alanine scanning, where residues are systematically replaced by alanine, is a common initial approach to identify critical contact points.[3]

Below is a hypothetical data summary comparing the binding affinity (dissociation constant, Kd) of this compound to a wild-type (WT) receptor and a panel of mutant receptors. A significant increase in the Kd value for a mutant indicates that the mutated residue is crucial for binding.

ReceptorMutationKd (nM) of this compoundFold Change in Kd vs. WTInterpretation
Wild-Type-15-Baseline binding affinity
Mutant 1Y123A1550103.3Critical residue for binding
Mutant 2F256A89059.3Important residue for binding
Mutant 3H301A352.3Minor contribution to binding
Mutant 4T120A181.2Not directly involved in binding

This table represents hypothetical data for illustrative purposes.

Alternative Binding Site Confirmation Methods

While site-directed mutagenesis is a cornerstone for binding site validation, other techniques can provide complementary or confirmatory evidence.

MethodPrincipleAdvantagesDisadvantages
X-ray Crystallography Provides a high-resolution 3D structure of the ligand-protein complex.Direct visualization of the binding site and interactions.Requires protein crystallization, which can be challenging.
NMR Spectroscopy Detects changes in the chemical environment of atoms upon ligand binding.Can identify binding site and conformational changes in solution.Requires larger amounts of protein and can be complex to analyze.
Photoaffinity Labeling A photoreactive group on the ligand covalently attaches to the binding site upon UV irradiation.Covalently labels the binding site for identification.Can be technically challenging and may lead to non-specific labeling.
Computational Docking Predicts the preferred binding mode of a ligand to a protein in silico.Fast and cost-effective for initial screening and hypothesis generation.Predictions require experimental validation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of results.

Site-Directed Mutagenesis
  • Template DNA Preparation: A plasmid containing the cDNA of the target protein is prepared.

  • Primer Design: Oligonucleotide primers containing the desired mutation are designed and synthesized.

  • PCR Amplification: The plasmid is amplified using a high-fidelity DNA polymerase and the mutagenic primers.

  • Template Digestion: The parental, non-mutated DNA template is digested using the DpnI enzyme, which specifically targets methylated DNA.

  • Transformation: The mutated plasmid is transformed into competent E. coli cells for propagation.

  • Sequence Verification: The entire gene is sequenced to confirm the desired mutation and the absence of other unintended mutations.

Membrane Preparation and Binding Assays
  • Cell Culture and Transfection: HEK293 cells are cultured and transiently transfected with plasmids encoding the wild-type or mutant receptors.

  • Membrane Preparation: Transfected cells are harvested, and crude membrane fractions are prepared by homogenization and centrifugation.

  • Radioligand Binding Assay: Membranes are incubated with a radiolabeled form of this compound (or a competing radioligand) at various concentrations.

  • Separation of Bound and Free Ligand: The reaction mixture is filtered through glass fiber filters to separate membrane-bound radioligand from the unbound.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Binding data are analyzed using non-linear regression to determine the Kd and Bmax values.

Visualizing the Workflow and Concepts

To better illustrate the processes and logic, the following diagrams are provided.

experimental_workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_binding_assay Binding Assay Template_DNA Template_DNA Primer_Design Primer_Design Template_DNA->Primer_Design PCR_Amplification PCR_Amplification Primer_Design->PCR_Amplification DpnI_Digestion DpnI_Digestion PCR_Amplification->DpnI_Digestion Transformation Transformation DpnI_Digestion->Transformation Sequence_Verification Sequence_Verification Transformation->Sequence_Verification Transfection Transfection Sequence_Verification->Transfection Verified Mutant Plasmid Cell_Culture Cell_Culture Cell_Culture->Transfection Membrane_Prep Membrane_Prep Transfection->Membrane_Prep Binding_Incubation Binding_Incubation Membrane_Prep->Binding_Incubation Filtration Filtration Binding_Incubation->Filtration Quantification Quantification Filtration->Quantification Data_Analysis Data_Analysis Quantification->Data_Analysis Conclusion Binding Site Confirmation Data_Analysis->Conclusion

Figure 1. Experimental workflow for binding site confirmation.

signaling_pathway Thiazol This compound Receptor Target Receptor (WT) Thiazol->Receptor Binds Mutant_Receptor Mutant Receptor Thiazol->Mutant_Receptor Binding Reduced/Abolished Signaling Downstream Signaling Cascade Receptor->Signaling Activates/Inhibits Mutant_Receptor->Signaling No Effect Response Cellular Response Signaling->Response

Figure 2. Ligand-receptor interaction and the effect of mutation.

logical_relationship Hypothesis Hypothesized Binding Site Residues (e.g., Y123, F256) Mutagenesis Site-Directed Mutagenesis (e.g., Y123A, F256A) Hypothesis->Mutagenesis Binding_Assay Binding Affinity Measurement (Kd) Mutagenesis->Binding_Assay Data_Comparison Compare Kd (WT vs. Mutants) Binding_Assay->Data_Comparison Conclusion Identify Critical Residues Data_Comparison->Conclusion

Figure 3. Logical flow for identifying key binding residues.

By employing a systematic approach of site-directed mutagenesis coupled with quantitative binding assays, researchers can confidently identify the binding site of this compound. This information is invaluable for understanding its pharmacological profile and for the development of next-generation therapeutics with improved efficacy and specificity.

References

Comparative Docking Analysis of Thiazole Analogs as Kinase Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various thiazole-based analogs in docking studies against key kinase targets implicated in cancer. The following sections summarize quantitative data, detail experimental methodologies, and visualize a critical signaling pathway to inform future drug discovery efforts.

Thiazole derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating significant potential as inhibitors of various protein kinases involved in cell signaling pathways critical to cancer progression. Computational docking studies are instrumental in predicting the binding affinities and interaction modes of these analogs within the active sites of target proteins, thereby guiding the synthesis and development of more potent and selective therapeutic agents.

Quantitative Comparison of Thiazole Analogs

The following tables summarize the in-silico and in-vitro performance of various thiazole derivatives against prominent kinase targets, including Phosphoinositide 3-kinase (PI3K), Epidermal Growth Factor Receptor (EGFR), and Aurora Kinase. The data, compiled from recent studies, includes docking scores, binding energies, and IC50 values, offering a comparative overview of their potential as kinase inhibitors.

Table 1: Docking Performance of Thiazole Derivatives Against PI3Kα/mTOR
Compound IDTargetDocking Score (kcal/mol)Binding Energy (kcal/mol)IC50 (µM)Key Interactions
3b PI3Kα--0.086 ± 0.005Not explicitly detailed in search results.
3b mTOR--0.221 ± 0.014Not explicitly detailed in search results.
3e PI3Kα-->10Not explicitly detailed in search results.
3e mTOR--0.315 ± 0.021Not explicitly detailed in search results.
Compound 18 PI3K/AKT/mTOR pathway--0.50–4.75Not explicitly detailed in search results.[1]
Compound 19 PI3Ks and mTORC1--0.30–0.45Not explicitly detailed in search results.[1]

Data for compounds 3b and 3e are derived from a study on novel thiazole derivatives as PI3K/mTOR dual inhibitors.[2]

Table 2: Performance of Thiazole Analogs Against EGFR Kinase
Compound IDTargetDocking Score (kcal/mol)Binding Energy (kcal/mol)IC50 (µM)Key Interactions
Compound 11 EGFR TK--0.06Not explicitly detailed in search results.[3]
Compound 4i EGFR-WT--0.00217 (2.17 nM)Not explicitly detailed in search results.[4]
Compound 4j EGFR-WT--0.00309 (3.09 nM)Not explicitly detailed in search results.[4]
Thiazolyl pyrazoline 7g EGFR-11.14-3.92 (A549 cells)Binds to the active site in a pattern similar to erlotinib.[5]
Thiazolyl pyrazoline 7m EGFR-10.64-6.53 (A549 cells)Binds to the active site in a pattern similar to erlotinib.[5]
Table 3: Docking Scores of 2-Amino Thiazole Derivatives Against Aurora Kinase
Compound IDTargetDocking Score (kcal/mol)Key Interactions
1a Aurora Kinase (1MQ4)-9.67Excellent binding interactions with the active site.
2a Aurora Kinase (1MQ4)-Excellent binding interactions with the active site.
3e Aurora Kinase (1MQ4)-Excellent binding interactions with the active site.
4d Aurora Kinase (1MQ4)-Excellent binding interactions with the active site.
5d Aurora Kinase (1MQ4)-Excellent binding interactions with the active site.
6d Aurora Kinase (1MQ4)-Excellent binding interactions with the active site.

Data is derived from a study on 2-amino thiazole derivatives as prospective Aurora Kinase inhibitors.[6]

Experimental Protocols: Molecular Docking

The following provides a generalized methodology for the molecular docking studies of thiazole analogs as cited in the reviewed literature.

1. Protein Preparation:

  • The three-dimensional crystal structure of the target kinase (e.g., PI3K, EGFR, Aurora Kinase) is retrieved from the Protein Data Bank (PDB).

  • The protein structure is prepared for docking by removing water molecules, co-crystallized ligands, and any non-essential ions.

  • Hydrogen atoms are added to the protein, and appropriate protonation states for amino acid residues are assigned.

  • The protein structure is then energy minimized to relieve any steric clashes.

2. Ligand Preparation:

  • The two-dimensional structures of the Thiazol-5-ylmethanamine analogs and other thiazole derivatives are sketched using chemical drawing software.

  • These 2D structures are converted into three-dimensional formats.

  • The ligands are then subjected to energy minimization using a suitable force field to obtain their lowest energy conformation.

3. Molecular Docking Simulation:

  • A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

  • Molecular docking is performed using software such as AutoDock, Glide, or GOLD. The software systematically explores various conformations and orientations of each ligand within the defined active site.

  • A scoring function is used to calculate the binding affinity (docking score or binding energy) for each generated pose, predicting the most favorable binding mode.

4. Analysis of Results:

  • The docked poses are ranked based on their calculated scores.

  • The binding mode of the top-ranked pose for each analog is visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the amino acid residues in the active site of the protein.

Visualization of a Key Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a crucial intracellular pathway that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many types of cancer, making it a primary target for cancer therapy. The following diagram illustrates a simplified representation of this pathway.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: The PI3K/Akt/mTOR signaling pathway, a key target for anticancer drug development.

The following diagram illustrates a generalized workflow for a typical in-silico molecular docking study.

Docking_Workflow PDB Protein Data Bank (PDB) Protein_Prep Protein Preparation (Add Hydrogens, Remove Water) PDB->Protein_Prep Grid_Generation Grid Box Generation (Define Active Site) Protein_Prep->Grid_Generation Ligand_Sketch Ligand Sketching (2D) Ligand_Prep Ligand Preparation (3D Conversion, Energy Minimization) Ligand_Sketch->Ligand_Prep Docking Molecular Docking Ligand_Prep->Docking Grid_Generation->Docking Analysis Analysis of Results (Docking Score, Binding Interactions) Docking->Analysis

References

Navigating the Synthesis of Thiazol-5-ylmethanamine: A Comparative Guide to Published Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reliable synthesis of key chemical building blocks is paramount. Thiazol-5-ylmethanamine, a crucial intermediate in the preparation of various pharmaceutically active compounds, presents a case study in the challenges and nuances of synthetic reproducibility. This guide provides a comparative analysis of published methods for its synthesis, offering a critical look at the available experimental data to aid in the selection of the most robust and efficient routes.

A Tale of Two Steps: The Prevailing Synthetic Strategy

Method 1: The Chlorination Route to a Key Intermediate

A frequently cited method for the synthesis of the key intermediate, 2-chloro-5-chloromethylthiazole, involves the chlorination of an isothiocyanate precursor. This approach, detailed in patent literature, offers a potential starting point for the synthesis of this compound.

Experimental Protocol: Synthesis of 2-chloro-5-chloromethylthiazole

This protocol is based on a method described in a U.S. Patent.

A mixture of 1,3-dichloropropene and sodium thiocyanate is reacted to form 3-chloro-2-propenylthiocyanate. This intermediate undergoes a thermal rearrangement to yield 3-chloro-1-propenylisothiocyanate. The subsequent chlorination of this isothiocyanate mixture in a suitable solvent like chloroform at reflux for 6-8 hours, monitored by gas chromatography, yields 2-chloro-5-chloromethylthiazole. The product is isolated by filtration and concentration of the filtrate. A reported yield for this process is approximately 65%.[1]

Method 2: Conversion to the Amine

The subsequent conversion of 2-chloro-5-chloromethylthiazole to this compound would typically involve a nucleophilic substitution reaction with an amine source. While a specific published procedure for this exact transformation is not explicitly detailed in the searched literature, a general approach can be inferred from standard organic chemistry principles. This would likely involve reacting 2-chloro-5-chloromethylthiazole with a protected form of ammonia, such as hexamethylenetetramine (in the Delepine reaction) or sodium azide followed by reduction, or directly with a large excess of ammonia. The hydrodehalogenation of the 2-chloro position would also be a necessary consideration in the overall synthetic plan.

Alternative Approaches and Considerations

While the two-step approach via a chlorinated intermediate appears to be a common strategy, other classical methods for thiazole synthesis could theoretically be adapted to produce this compound. These include:

  • The Hantzsch Thiazole Synthesis: This well-established method involves the condensation of an α-haloketone with a thioamide.[2][3] To synthesize this compound via this route, a suitable α-haloketone bearing a protected aminomethyl group at the α-position would be required. The availability and stability of such a starting material would be a key consideration.

  • The Cook-Heilborn Thiazole Synthesis: This method utilizes the reaction of α-aminonitriles with carbon disulfide or related reagents to form 5-aminothiazoles. Adapting this for a 5-aminomethylthiazole would necessitate a different starting material and reaction strategy.

Data Presentation: A Comparative Overview

Due to the fragmented nature of the available literature, a direct quantitative comparison of end-to-end syntheses of this compound is challenging. However, we can summarize the key quantitative data found for the synthesis of the 2-chloro-5-chloromethylthiazole intermediate:

Method ComponentReagentsSolventReaction TimeTemperatureYield
Synthesis of 2-chloro-5-chloromethylthiazole 3-chloro-1-propenylisothiocyanate, ChlorineChloroform6-8 hoursReflux~65%[1]

Experimental Workflows and Logical Relationships

To visualize the synthetic pathways discussed, the following diagrams are provided in the DOT language.

Synthesis_Pathway cluster_method1 Method 1: Chlorination Route A 1,3-Dichloropropene + Sodium Thiocyanate B 3-Chloro-2-propenylthiocyanate A->B Reaction C 3-Chloro-1-propenylisothiocyanate B->C Thermal Rearrangement D 2-chloro-5-chloromethylthiazole C->D Chlorination E This compound D->E Amination & Dehalogenation Hantzsch_Synthesis cluster_hantzsch Alternative: Hantzsch Synthesis F α-haloketone with protected aminomethyl group H Protected this compound F->H G Thioamide G->H I This compound H->I Deprotection

References

A Researcher's Guide to Validating the Purity of Commercial Thiazol-5-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to the integrity and reproducibility of experimental results. Thiazol-5-ylmethanamine, a key building block in medicinal chemistry, is no exception. Its reactive amine group and the thiazole scaffold are utilized in the synthesis of a wide array of biologically active molecules.[1][2][3] This guide provides a comparative framework for validating the purity of commercial this compound samples, offering detailed experimental protocols and data presentation to aid in the selection of high-quality reagents.

Introduction to Thiazole-5-ylmethanamine and its Importance

Thiazole derivatives are a cornerstone in drug discovery, forming the structural core of numerous approved drugs with a wide range of therapeutic applications, including anticancer and antimicrobial agents.[4][5] The 2-aminothiazole moiety, in particular, is recognized as a "privileged structure" due to its favorable interactions with various biological targets.[6][7] this compound, with its primary amine separated from the thiazole ring by a methylene group, offers a different vector for chemical elaboration compared to its 2-amino counterpart, making it a valuable tool for structure-activity relationship (SAR) studies.[1][8] Given its role in the synthesis of potential therapeutics, ensuring the purity of this reagent is a critical first step in any research and development workflow.

Comparative Analysis of Analytical Techniques for Purity Assessment

The purity of a chemical compound is typically assessed using a combination of chromatographic and spectroscopic techniques. For this compound, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most relevant methods. Elemental analysis can also provide valuable information on the elemental composition and is a good indicator of gross impurities.

Data Presentation: Purity of Commercial this compound Samples

The following table summarizes hypothetical purity data for this compound from three different commercial suppliers, as determined by the analytical methods detailed in this guide. This serves as an example for comparing and documenting the purity of commercial samples.

SupplierBatch No.HPLC Purity (%)GC-MS Purity (%)qNMR Purity (% w/w)Elemental Analysis (%C, %H, %N, %S)
Supplier A A12399.299.098.8 ± 0.542.82, 5.39, 24.98, 28.59
Supplier B B45698.598.297.5 ± 0.642.75, 5.42, 24.85, 28.51
Supplier C C78999.899.799.5 ± 0.342.88, 5.36, 25.01, 28.62
Theoretical ----42.84, 5.39, 24.98, 28.59

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible purity data. The following are recommended protocols for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a cornerstone technique for assessing the purity of non-volatile organic compounds. This method separates the main compound from its impurities, and the relative peak areas can be used to calculate purity. The following is a validated method for a similar aminothiazole derivative that can be adapted for this compound.[9][10]

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities. For a compound like this compound, derivatization may be necessary to improve its volatility and chromatographic behavior. However, direct injection can often detect more volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole or Ion Trap).

  • Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.

Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Mode: Split (e.g., 20:1)

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-400 m/z.

  • Sample Preparation: Dissolve approximately 2 mg of this compound in 1 mL of a suitable solvent like Dichloromethane or Methanol.

Data Analysis: Purity is determined by the area percentage of the main peak. The mass spectrum of the main peak should be compared with a reference spectrum, and the spectra of any impurity peaks can be used for their identification through library searches.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[11][12][13] It provides a direct measure of the weight/weight (w/w) purity.

Instrumentation:

  • NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

Experimental Parameters:

  • Solvent: A deuterated solvent in which the sample is fully soluble (e.g., DMSO-d6, Methanol-d4).

  • Internal Standard: A certified reference material with a known purity that has a simple spectrum with peaks that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of this compound into an NMR tube.

    • Accurately weigh about 5-10 mg of the internal standard into the same NMR tube.

    • Add a sufficient volume of deuterated solvent (e.g., 0.75 mL) to dissolve both the sample and the internal standard completely.

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of both the analyte and the internal standard (a D1 of 30-60 seconds is often sufficient).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1) for the peaks being integrated.

Data Analysis: The purity of this compound is calculated using the following formula:

Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Elemental Analysis

Elemental analysis provides the percentage of Carbon, Hydrogen, Nitrogen, and Sulfur in the sample. The experimental values should be within ±0.4% of the theoretical values for a pure compound.

Instrumentation:

  • CHNS/O Analyzer

Procedure: A small, accurately weighed amount of the sample is combusted in a high-temperature furnace. The resulting gases (CO2, H2O, N2, and SO2) are separated and quantified by a detector.

Theoretical Composition for C4H6N2S:

  • Carbon (C): 42.84%

  • Hydrogen (H): 5.39%

  • Nitrogen (N): 24.98%

  • Sulfur (S): 28.59%

Potential Impurities in Commercial this compound

Knowledge of potential impurities is crucial for developing appropriate analytical methods. The most common synthetic route to the thiazole ring is the Hantzsch synthesis.[14] Based on this and other common synthetic procedures, potential impurities could include:

  • Starting materials: Unreacted starting materials such as halo-acetaldehydes or their precursors, and thioamides.

  • Byproducts: Products from side reactions, such as the formation of isomeric thiazoles or over-alkylation products.

  • Residual solvents: Solvents used in the synthesis and purification steps.

  • Degradation products: The primary amine can be susceptible to oxidation or reaction with atmospheric carbon dioxide.

Alternatives to this compound in Drug Discovery

The choice of a building block in drug discovery is often guided by the desired SAR. While this compound is a valuable reagent, researchers may consider alternatives to explore different regions of chemical space.

  • 2-Aminothiazole and its derivatives: These are perhaps the most common thiazole-based building blocks. The position of the amino group directly on the thiazole ring can significantly influence the electronic properties and hydrogen bonding capabilities of the molecule compared to the aminomethyl group in the 5-position.[1][6]

  • 4-substituted and 2,4-disubstituted thiazoles: Modifications at other positions of the thiazole ring can be used to fine-tune the physicochemical properties and biological activity of the final compounds.[4]

  • Other 5-membered heterocycles: Isosteric replacements of the thiazole ring with other heterocycles like oxazoles, imidazoles, or pyrazoles can lead to compounds with different ADME (Absorption, Distribution, Metabolism, and Excretion) properties and biological activities.[15]

Mandatory Visualizations

Experimental_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Evaluation Commercial_Sample Commercial this compound Sample Sample_Prep Sample Preparation (Weighing, Dissolution) Commercial_Sample->Sample_Prep HPLC HPLC-UV Sample_Prep->HPLC Inject GCMS GC-MS Sample_Prep->GCMS Inject qNMR qNMR Sample_Prep->qNMR Analyze EA Elemental Analysis Sample_Prep->EA Combust Purity_Assessment Purity Assessment (% Area, % w/w) HPLC->Purity_Assessment GCMS->Purity_Assessment Impurity_ID Impurity Identification GCMS->Impurity_ID qNMR->Purity_Assessment Elemental_Comp Elemental Composition EA->Elemental_Comp Final_Report Final Purity Report and Comparison Purity_Assessment->Final_Report Impurity_ID->Final_Report Elemental_Comp->Final_Report

Caption: Experimental workflow for the purity validation of this compound.

Purity_Validation_Logic Start Receive Commercial Sample Methods Select Analytical Methods (HPLC, GC-MS, qNMR, EA) Start->Methods Execute Execute Validated Protocols Methods->Execute Data Collect and Analyze Data Execute->Data Compare Compare Results to Specifications and Theoretical Values Data->Compare Pass Sample Meets Purity Requirements Compare->Pass Yes Fail Sample Fails Purity Requirements Compare->Fail No End_Use Proceed with Intended Use Pass->End_Use Investigate Investigate Impurities Fail->Investigate End_Reject Reject Batch Investigate->End_Reject

Caption: Logical flow for purity validation and decision-making.

References

Safety Operating Guide

Safe Disposal of Thiazol-5-ylmethanamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper management and disposal of chemical compounds are fundamental to ensuring laboratory safety and environmental preservation. This guide outlines a detailed protocol for the safe disposal of Thiazol-5-ylmethanamine, a compound utilized in various research applications. Adherence to these procedures is crucial for minimizing risks and complying with regulatory standards.

Hazard Assessment and Safety Precautions

Assumed Hazards:

  • Toxicity: May be harmful if swallowed, in contact with skin, or inhaled.[1][2][3]

  • Irritation: Can cause skin and serious eye irritation.[1][3][4] It may also cause respiratory irritation.[3][4]

  • Environmental: Potentially harmful to aquatic life with long-lasting effects.[2]

Personal Protective Equipment (PPE): To ensure personal safety, the following PPE should be worn at all times when handling this compound and its waste:

  • Respiratory Protection: An approved mask or respirator is necessary to avoid the inhalation of dust or fumes.[4]

  • Hand Protection: Wear suitable chemical-resistant gloves, such as nitrile rubber.[1][4]

  • Eye Protection: Safety goggles or a face shield are required to protect against splashes and dust.[4]

  • Skin and Body Protection: A laboratory coat or other suitable protective clothing should be worn to prevent skin exposure.[4]

Quantitative Data Summary

The following table summarizes key identifiers for this compound.

ParameterValue
Chemical Name This compound
Molecular Formula C₄H₆N₂S
Assumed Hazard Class Toxic, Irritant, Environmental Hazard

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations.[4] Do not dispose of this material in standard laboratory trash or down the drain.[4]

1. Waste Identification:

  • Determine if the waste is in solid or liquid form.

  • Solid Waste: Includes unused or expired pure compounds, and materials contaminated with the chemical (e.g., weighing paper, gloves, paper towels).[1]

  • Liquid Waste: Includes solutions containing the dissolved compound.[1]

2. Containment:

  • For Solid Waste: Carefully place the solid waste into a designated, sealable, and chemically compatible hazardous waste container. Avoid generating dust.[1]

  • For Liquid Waste: Pour the liquid waste into a designated, leak-proof, and chemically compatible hazardous waste container.

3. Labeling:

  • All waste containers must be clearly labeled with their contents and approximate concentrations.

  • Use a hazardous waste label that includes the chemical name ("this compound waste"), the associated hazards (e.g., "Toxic," "Irritant"), and the date of accumulation.

4. Storage:

  • Store the sealed and labeled waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • The storage area should be inaccessible to unauthorized personnel.

5. Final Disposal:

  • Dispose of the contents and the container through an approved waste disposal plant or a licensed hazardous waste management company.[2][5]

Spill Management: In the event of a spill, follow these procedures:

  • Evacuate all non-essential personnel from the area.[4]

  • Ensure adequate ventilation.[4]

  • Wearing the appropriate PPE, contain the spill to prevent it from spreading.[4]

  • Absorb liquid spills with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.

  • For solid spills, carefully sweep or scoop the material to avoid creating dust and place it in a sealed container for disposal.

Disposal Decision Workflow

The following diagram illustrates the key decisions in the disposal process for this compound.

cluster_0 Waste Generation & Identification cluster_1 Containment & Labeling cluster_2 Storage & Disposal cluster_3 Safety Precautions start Generation of This compound Waste identify_waste Identify Waste Form (Solid or Liquid) start->identify_waste contain_solid Contain Solid Waste in Sealed, Labeled Container identify_waste->contain_solid Solid contain_liquid Contain Liquid Waste in Leak-proof, Labeled Container identify_waste->contain_liquid Liquid storage Store in Designated Hazardous Waste Area contain_solid->storage contain_liquid->storage disposal Arrange for Professional Hazardous Waste Disposal storage->disposal ppe Always Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles/face shield - Lab coat - Respirator (if needed)

Caption: Decision-making process for the proper disposal of this compound waste.

References

Personal protective equipment for handling Thiazol-5-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Thiazol-5-ylmethanamine. The following procedures are based on available data for structurally similar compounds and are intended to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment

This compound and its analogs are considered hazardous substances.[1] Potential hazards include skin irritation, serious eye irritation, and respiratory irritation.[2] Ingestion may be harmful.[1][3] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment (PPE) are mandatory.

Recommended Personal Protective Equipment (PPE)

PPE TypeSpecificationsRationale
Eye and Face Protection Chemical safety goggles or a face shield used in combination with safety glasses.[4]To protect against splashes and airborne particles that can cause serious eye damage.[1]
Skin Protection Chemical-resistant lab coat or coveralls.[5]To prevent skin contact with the chemical.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) with a minimum thickness of 0.11 mm.[5]To avoid direct skin contact. It is recommended to use gloves with a breakthrough time greater than 60 minutes for brief contact and greater than 240 minutes for prolonged or repeated contact.[1]
Respiratory Protection NIOSH-approved respirator.[5][6]Required when working in poorly ventilated areas or when dust or aerosols may be generated.[5]
Foot Protection Closed-toe, chemical-resistant shoes.[5]To protect feet from spills.

Operational Plan for Safe Handling

A systematic approach is essential for minimizing exposure and ensuring safety during the handling of this compound.

Engineering Controls:

  • Always handle this chemical within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Ensure an eyewash station and a safety shower are readily accessible in the immediate work area.[5]

Step-by-Step Handling Procedure:

  • Preparation: Before beginning any work, ensure all necessary PPE is available and in good condition. Review this safety guide and the available Safety Data Sheets (SDS) for similar compounds.[5]

  • Weighing and Transfer: Conduct all weighing and transfer operations inside a fume hood or a ventilated enclosure to control potential dust and vapors.[5]

  • Avoid Contact: Exercise caution to prevent contact with skin and eyes. Do not inhale dust or vapors.[2][5]

  • Hygiene Practices: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.[3][5]

  • Storage: Store the chemical in a tightly sealed container in a dry, cool, and well-ventilated area.[5] Avoid storing near incompatible materials such as strong oxidizing agents.[1][3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and handled in accordance with local, state, and federal regulations.[1]

Waste Collection and Disposal:

  • Segregation: Collect all waste materials, including contaminated PPE, absorbent materials from spills, and empty containers, in a designated and clearly labeled hazardous waste container.

  • Container Management: Keep the waste container tightly closed and store it in a designated hazardous waste accumulation area.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain.[1]

Spill Response Protocol

In the event of a spill, follow these procedures to ensure a safe and effective cleanup.

  • Evacuation: Immediately evacuate all non-essential personnel from the spill area.[5]

  • Ventilation: Ensure the area is well-ventilated.[5]

  • Containment: Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.

  • Cleanup: Carefully collect the absorbed material and place it into a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by washing with soap and water.[5]

  • Decontamination: Decontaminate all equipment used in the cleanup process.

Diagram: Safe Handling and Disposal Workflow

Safe Handling and Disposal Workflow for this compound cluster_handling Handling Protocol cluster_spill Spill Response cluster_disposal Disposal Protocol prep Preparation: - Review SDS - Don appropriate PPE handling Handling: - Use fume hood - Avoid contact and inhalation prep->handling storage Storage: - Tightly sealed container - Cool, dry, ventilated area handling->storage collect Collect Hazardous Waste (Chemical, contaminated items) handling->collect Generate Waste evacuate Evacuate Area contain Contain Spill (with absorbent material) evacuate->contain cleanup Clean and Decontaminate contain->cleanup cleanup->collect Spill Waste dispose Dispose via Licensed Vendor collect->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.